Ethylmalonic acid-d3
描述
Structure
3D Structure
属性
IUPAC Name |
2-(2,2,2-trideuterioethyl)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFXDFUAPNAMPJ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Ethylmalonic Acid-d3 for Researchers
An In-depth Examination of its Structure, Properties, and Application in Metabolic Research
This technical guide provides a comprehensive overview of Ethylmalonic acid-d3, a deuterated isotopologue of ethylmalonic acid. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative mass spectrometry-based applications or are investigating metabolic disorders. This document details the chemical structure, physicochemical properties, and its role in studying the pathophysiology of diseases associated with the accumulation of its unlabeled counterpart.
Chemical Structure and Physicochemical Properties
This compound is the deuterium-labeled form of ethylmalonic acid, a dicarboxylic acid that is a metabolite of the amino acid L-isoleucine.[1][2] The "d3" designation indicates that three hydrogen atoms in the terminal methyl group of the ethyl side chain have been replaced by deuterium (B1214612) atoms.[2][3] This isotopic labeling makes it an ideal internal standard for accurately quantifying endogenous ethylmalonic acid in biological samples using mass spectrometry.[2]
Caption: Chemical structure of this compound.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₅D₃O₄ | [2] |
| Molecular Weight | 135.1 | [2] |
| CAS Number | 70907-93-6 | [2][3] |
| Formal Name | ethyl-2,2,2-d₃-propanedioic acid | [2] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [2] |
| InChI Key | UKFXDFUAPNAMPJ-FIBGUPNXSA-N | [2] |
| Solubility (DMSO) | ≥10 mg/mL | [2] |
| Solubility (Ethanol) | ≥10 mg/mL | [2] |
| Solubility (PBS, pH 7.2) | 1-10 mg/mL (sparingly soluble) | [2] |
Role in Research and Pathophysiology
While this compound serves primarily as an analytical tool, its unlabeled counterpart is of significant clinical interest. Chronically high levels of ethylmalonic acid are associated with severe inborn errors of metabolism, including Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency and Ethylmalonic Encephalopathy (EE).[4]
Metabolic Origin and Pathological Accumulation
Ethylmalonic acid is formed from the metabolism of L-isoleucine.[2] In healthy individuals, it is efficiently metabolized. However, genetic defects can disrupt this process. For instance, Ethylmalonic Encephalopathy is caused by mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase involved in hydrogen sulfide (B99878) (H₂S) detoxification.[5] The resulting enzyme deficiency leads to an accumulation of H₂S, which in turn inhibits SCAD. This inhibition blocks the normal breakdown of short-chain fatty acids, causing the alternative metabolism of butyryl-CoA and the subsequent accumulation of ethylmalonic acid.[5][6]
Mitochondrial Toxicity
The accumulation of ethylmalonic acid is neurotoxic, primarily through the disruption of mitochondrial function.[1] Research has demonstrated that ethylmalonic acid:
-
Inhibits Mitochondrial Respiration : It impairs the transport of succinate (B1194679) and malate (B86768) into the mitochondria, thereby disrupting the Krebs cycle and electron transport chain.[1][7]
-
Induces Mitochondrial Permeability Transition (MPT) : In synergy with calcium ions (Ca²⁺), ethylmalonic acid can trigger the opening of the mitochondrial permeability transition pore, leading to mitochondrial swelling, dissipation of the membrane potential, and release of pro-apoptotic factors.[1][8]
-
Promotes Oxidative Stress : Elevated levels of ethylmalonic acid have been shown to increase the production of reactive oxygen species, leading to lipid and protein oxidative damage in the brain.[9]
Caption: Pathophysiological cascade in Ethylmalonic Encephalopathy.
Experimental Protocols
Protocol: Use of this compound as an Internal Standard in LC-MS/MS
While specific protocols vary by laboratory and instrumentation, the following provides a generalized workflow for the quantification of ethylmalonic acid in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.
Objective: To accurately measure the concentration of endogenous ethylmalonic acid.
Materials:
-
Biological samples (plasma, urine)
-
This compound solution of a known concentration (working standard)
-
Organic solvent for protein precipitation (e.g., acetonitrile)
-
Formic acid
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of sample, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated protein.
-
Carefully transfer the supernatant to a new microcentrifuge tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Inject the reconstituted sample onto a suitable LC column (e.g., a C18 column). Separate the analyte from other matrix components using a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry (MS): Analyze the column eluent using a tandem mass spectrometer operating in negative ionization mode. Monitor the specific mass-to-charge (m/z) transitions for both endogenous ethylmalonic acid and the this compound internal standard. This is typically done using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (endogenous ethylmalonic acid) to the internal standard (this compound).
-
Generate a calibration curve using standards of known ethylmalonic acid concentrations spiked with the same amount of internal standard.
-
Determine the concentration of ethylmalonic acid in the biological samples by interpolating their peak area ratios from the calibration curve. The use of the stable-isotope labeled internal standard corrects for variations in sample preparation and instrument response.
-
Cited Experimental Approaches for Unlabeled Ethylmalonic Acid
The pathophysiological effects of unlabeled ethylmalonic acid have been investigated using various experimental models. Researchers seeking to study these mechanisms can refer to the methodologies described in the following publications:
-
Mitochondrial Respiration and Transport Assays: Detailed methods for isolating rat brain mitochondria and measuring the effects of ethylmalonic acid on oxygen consumption, membrane potential, and succinate/malate transport are described in studies investigating its impact on mitochondrial bioenergetics.[7]
-
Mitochondrial Permeability Transition Assays: Protocols for evaluating mitochondrial swelling, calcium retention capacity, and the effects of inhibitors like cyclosporin (B1163) A are available in research focused on ethylmalonic acid-induced permeability transition.[8]
-
Oxidative Stress Parameter Measurement: Methodologies for assessing lipid peroxidation (TBARS assay), protein carbonyl content, and levels of reduced glutathione (B108866) in brain tissue exposed to ethylmalonic acid have been published.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ETHYLMALONIC ACID | Eurisotop [eurisotop.com]
- 4. Human Metabolome Database: Showing metabocard for Ethylmalonic acid (HMDB0000622) [hmdb.ca]
- 5. Ethylmalonic encephalopathy: Clinical course and therapy response in an uncommon mild case with a severe ETHE1 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethylmalonic aciduria is associated with an amino acid variant of short chain acyl-coenzyme A dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethylmalonic acid impairs brain mitochondrial succinate and malate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethylmalonic acid induces permeability transition in isolated brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Promotion of lipid and protein oxidative damage in rat brain by ethylmalonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Ethylmalonic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Ethylmalonic acid-d3 (deuterated Ethylmalonic acid). This isotopically labeled compound is a critical internal standard for mass spectrometry-based quantification of its non-labeled analog, Ethylmalonic acid, a key biomarker in several metabolic disorders. This document outlines the synthetic pathway, details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical workflows.
Introduction to this compound
This compound (EMA-d3) is a stable isotope-labeled form of ethylmalonic acid where three hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass, allowing it to be distinguished from the endogenous, non-labeled ethylmalonic acid in biological samples by mass spectrometry. Its primary application is as an internal standard in clinical and research settings for the accurate quantification of ethylmalonic acid levels, which are elevated in inherited metabolic diseases such as ethylmalonic encephalopathy and short-chain acyl-CoA dehydrogenase (SCAD) deficiency.
Key Properties of this compound:
| Property | Value |
| Chemical Formula | C5H5D3O4 |
| Molecular Weight | 135.14 g/mol |
| CAS Number | 70907-93-6 |
| Appearance | White solid |
| Purity | Typically ≥98% |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the malonic ester synthesis, a classic and versatile method for the preparation of substituted carboxylic acids.[1][2][3] The general strategy involves the alkylation of diethyl malonate with a deuterated ethyl halide, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the final product.
Synthetic Pathway
The synthesis proceeds in three main steps:
-
Enolate Formation: Diethyl malonate is deprotonated at the α-carbon using a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate.[4][5]
-
Alkylation: The enolate nucleophile reacts with a deuterated ethyl halide (e.g., bromoethane-d3 or iodoethane-d5) in an SN2 reaction to form diethyl ethyl-d3-malonate.
-
Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. Subsequent heating leads to the decarboxylation of the β-keto acid intermediate, yielding this compound.[6]
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the malonic ester synthesis.[7][8][9]
Materials:
-
Diethyl malonate
-
Sodium metal
-
Anhydrous ethanol (B145695)
-
Bromoethane-d3 (or other suitable deuterated ethyl halide)
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Recrystallization solvent (e.g., water or a mixture of ethyl acetate (B1210297) and hexane)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 equivalent) to anhydrous ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature with stirring.
-
Alkylation: Add bromoethane-d3 (1.05 equivalents) to the reaction mixture and reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up of Diethyl ethyl-d3-malonate: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give crude diethyl ethyl-d3-malonate.
-
Hydrolysis and Decarboxylation: The crude diester is refluxed with concentrated hydrochloric acid (excess) for 4-6 hours. This step hydrolyzes the ester groups and promotes decarboxylation.
-
Isolation of Crude this compound: After cooling, the reaction mixture is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound as a solid.
Purification of this compound
Purification of the crude product is crucial to remove any unreacted starting materials, by-products, and non-deuterated ethylmalonic acid. Recrystallization is the most common and effective method for purifying solid dicarboxylic acids like ethylmalonic acid.[10]
Purification Workflow
Detailed Recrystallization Protocol
Solvent Selection: Ethylmalonic acid is soluble in water, ethanol, and diethyl ether.[11] Water is a suitable solvent for recrystallization due to the compound's higher solubility at elevated temperatures and lower solubility at room temperature. A solvent pair system, such as ethyl acetate/hexane, can also be employed for effective purification.[12]
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot water (near boiling).
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
-
Hot Filtration: While hot, filter the solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of this compound based on typical malonic ester synthesis yields.
| Parameter | Diethyl ethyl-d3-malonate (Intermediate) | This compound (Final Product) |
| Theoretical Yield | Dependent on starting material scale | Dependent on intermediate scale |
| Typical Actual Yield | 70-85% | 80-90% (from intermediate) |
| Overall Yield | - | 56-77% |
| Purity (before purification) | >90% | >95% |
| Purity (after recrystallization) | - | ≥98% |
| Isotopic Purity | >98% D | >98% D |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The malonic ester synthesis offers a reliable and high-yielding route to this important internal standard. Proper purification by recrystallization is essential to achieve the high purity required for accurate quantitative analysis in research and clinical diagnostics. The provided protocols and data serve as a valuable resource for scientists and professionals in the field of drug development and metabolic research.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Ch21: Malonic esters [chem.ucalgary.ca]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Ethylmalonic acid | C5H8O4 | CID 11756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Ethylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated ethylmalonic acid, specifically ethylmalonic acid-d3, is a stable isotope-labeled form of ethylmalonic acid. In this molecule, three hydrogen atoms on the terminal methyl group of the ethyl side chain are replaced with deuterium (B1214612) atoms. This isotopic substitution makes it a valuable tool in various scientific and clinical research applications, primarily as an internal standard for the accurate quantification of endogenous ethylmalonic acid in biological samples using mass spectrometry.[1] Elevated levels of ethylmalonic acid are a key biomarker for certain inborn errors of metabolism, most notably ethylmalonic encephalopathy and short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[2][3] This guide provides a comprehensive overview of the known physical and chemical properties of deuterated ethylmalonic acid, along with detailed experimental protocols relevant to its analysis.
Physical and Chemical Properties
The introduction of deuterium atoms results in a slight increase in the molecular weight of ethylmalonic acid, while its chemical reactivity remains largely unchanged. The following tables summarize the key physical and chemical properties of both deuterated and non-deuterated ethylmalonic acid for comparison.
Table 1: General Properties
| Property | Deuterated Ethylmalonic Acid (ethyl-d3) | Non-deuterated Ethylmalonic Acid |
| Chemical Formula | C₅H₅D₃O₄[1] | C₅H₈O₄[4] |
| Molecular Weight | 135.1 g/mol [1] | 132.11 g/mol [4] |
| CAS Number | 70907-93-6[1] | 601-75-2[4] |
| Appearance | Solid[1] | Solid[4] |
Table 2: Physical Properties
| Property | Deuterated Ethylmalonic Acid (ethyl-d3) | Non-deuterated Ethylmalonic Acid |
| Melting Point | Data not available | 112-114 °C[4][5] |
| Boiling Point | Data not available | 200-203 °C[6] |
| pKa₁ | Data not available | ~2.85 (estimated for dicarboxylic acids)[7] |
| pKa₂ | Data not available | ~5.05 (estimated for dicarboxylic acids)[7] |
Table 3: Solubility
| Solvent | Deuterated Ethylmalonic Acid (ethyl-d3) | Non-deuterated Ethylmalonic Acid |
| DMSO | ≥10 mg/mL[1] | Data not available |
| Ethanol | ≥10 mg/mL[1] | Data not available |
| PBS (pH 7.2) | Sparingly soluble (1-10 mg/mL)[1] | Data not available |
| Water | Data not available | 712.0 mg/mL[4] |
Experimental Protocols
This section outlines detailed methodologies for key experiments related to the characterization and quantification of deuterated ethylmalonic acid.
Melting Point Determination
The melting point of a solid compound is a crucial physical property for its identification and purity assessment.
Protocol:
-
Sample Preparation: A small amount of the crystalline deuterated ethylmalonic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.[8]
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement:
-
The capillary tube is placed in the heating block of the apparatus.[8]
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The determination is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[8]
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.[9]
-
-
Purity Indication: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.[8]
pKa Determination by Potentiometric Titration
Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of a substance.
Protocol:
-
Solution Preparation: A standard solution of deuterated ethylmalonic acid (e.g., 0.01 M) is prepared in deionized water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.[10]
-
Apparatus: A calibrated pH meter with a combination glass electrode and a magnetic stirrer.
-
Titration:
-
A known volume of the deuterated ethylmalonic acid solution is placed in a beaker with the magnetic stir bar.
-
The pH electrode is immersed in the solution, and the initial pH is recorded.
-
The standardized NaOH solution is added in small, precise increments from a burette.[11]
-
After each addition, the solution is stirred, and the pH is allowed to stabilize before being recorded.[10]
-
This process is continued until the pH has risen significantly, passing through both equivalence points.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The two equivalence points are determined from the points of maximum slope on the curve (or by taking the first derivative).
-
The pKa values are determined from the pH at the half-equivalence points. For a dicarboxylic acid, pKa₁ is the pH at half the volume of the first equivalence point, and pKa₂ is the pH at the midpoint between the first and second equivalence points.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Deuterated ethylmalonic acid is commonly used as an internal standard for the quantification of ethylmalonic acid in biological fluids by GC-MS.
Protocol:
-
Sample Preparation (Urine):
-
Derivatization: The dried organic acids are chemically modified (derivatized) to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[14]
-
GC-MS Analysis:
-
Gas Chromatography: The derivatized sample is injected into the GC, where the organic acids are separated on a capillary column based on their boiling points and interactions with the column's stationary phase. The oven temperature is programmed to ramp up to elute the different compounds at different times.[13]
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z).[14]
-
-
Quantification:
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode, where it only detects specific m/z fragments characteristic of ethylmalonic acid and its deuterated internal standard.
-
A calibration curve is constructed by analyzing standards containing known concentrations of non-deuterated ethylmalonic acid and a constant concentration of the deuterated internal standard.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
-
The concentration of ethylmalonic acid in the unknown sample is determined from this calibration curve by measuring the peak area ratio in the sample.[15]
-
Metabolic and Signaling Context
Ethylmalonic acid is an intermediate in the metabolism of branched-chain amino acids and fatty acids. Its accumulation is a hallmark of ethylmalonic encephalopathy, a severe inherited metabolic disorder caused by mutations in the ETHE1 gene. The ETHE1 protein is a mitochondrial sulfur dioxygenase involved in the detoxification of hydrogen sulfide (B99878) (H₂S).[16][17] The accumulation of ethylmalonic acid in this condition is thought to be a secondary consequence of the primary metabolic block.
Below is a simplified workflow illustrating the role of deuterated ethylmalonic acid in the diagnosis and study of ethylmalonic encephalopathy.
Caption: Workflow for Ethylmalonic Acid Analysis.
The following diagram illustrates the central role of ETHE1 dysfunction in the pathophysiology of ethylmalonic encephalopathy, leading to the accumulation of toxic metabolites.
Caption: Pathophysiology of Ethylmalonic Encephalopathy.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medlink.com [medlink.com]
- 3. Ethylmalonic encephalopathy - Wikipedia [en.wikipedia.org]
- 4. Ethylmalonic acid | C5H8O4 | CID 11756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. エチルマロン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Dicarboxylic acid - Wikipedia [en.wikipedia.org]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. pennwest.edu [pennwest.edu]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. metbio.net [metbio.net]
- 15. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 16. Multiple sources of metabolic disturbance in ETHE1-related ethylmalonic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Ethylmalonic Acid-d3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for ethylmalonic acid-d3 (EMA-d3). The information presented herein is crucial for ensuring the integrity of this isotopically labeled compound when used as an analytical standard or tracer in research and development.
Overview of this compound
This compound is the deuterated form of ethylmalonic acid, a dicarboxylic acid that serves as a key biomarker in certain inborn errors of metabolism.[1] Due to its isotopic labeling, EMA-d3 is an ideal internal standard for the accurate quantification of its unlabeled counterpart in biological matrices using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Given its critical role in quantitative analysis, maintaining its stability is paramount to achieving reliable and reproducible results.
Stability and Storage Conditions
The stability of this compound is dependent on its physical state (solid vs. in solution) and the storage environment. The following tables summarize the available data from suppliers.
Solid Form
As a neat solid, this compound exhibits long-term stability when stored under appropriate conditions.
| Storage Temperature | Duration of Stability | Additional Notes |
| -20°C | ≥ 4 years[1][2] | The most commonly recommended storage temperature for long-term stability. |
| -20°C | 3 years[3] | --- |
| 4°C | 2 years[3] | --- |
| Room Temperature | Not specified | Should be stored away from light and moisture.[4] |
In Solution
When dissolved in a solvent, the stability of this compound is significantly reduced. It is advisable to prepare solutions fresh. If storage is necessary, stringent conditions must be met.
| Solvent | Storage Temperature | Duration of Stability |
| Generic | -80°C | 6 months[3] |
| Generic | -20°C | 1 month[3] |
Solubility Information:
It is noted that hygroscopic DMSO can negatively impact the solubility of the product.[3] For stock solutions, it is recommended to use a solvent that has been purged with an inert gas.[2]
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, information on related malonic acids suggests potential routes of decomposition. Malonic acids, in general, can undergo decarboxylation, particularly when heated, to yield acetic acid and carbon dioxide. Oxidation can further break down the molecule into carbon dioxide and water. Another potential degradation route for malonic anhydrides involves decomposition into a ketene (B1206846) and carbon dioxide. These pathways represent theoretical degradation routes for ethylmalonic acid.
Metabolic Context of Ethylmalonic Acid
In a biological context, elevated levels of ethylmalonic acid are associated with metabolic disorders such as Ethylmalonic Encephalopathy (EE) and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[1][4] The accumulation of ethylmalonic acid is linked to the metabolism of fatty acids and the amino acid isoleucine.[1] The diagram below illustrates a simplified overview of its metabolic origins.
Caption: Metabolic pathways leading to Ethylmalonic Acid accumulation.
Experimental Protocols: Stability-Indicating Assay Method (SIAM)
Principle
The principle of a SIAM involves subjecting the analyte to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. An analytical method, typically LC-MS, is then developed to resolve the parent drug from these degradation products.
General Experimental Workflow
The following diagram outlines a typical workflow for developing a stability-indicating assay method.
Caption: Workflow for developing a Stability-Indicating Assay Method.
Suggested Starting Conditions for LC-MS Method Development
-
Column: A reversed-phase C18 column is a common starting point for the separation of small organic acids.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Detection: Mass spectrometry in Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. The MRM transitions for this compound would need to be optimized.
-
Gradient: A gradient elution from low to high organic phase content is typically employed to separate compounds with different polarities.
Conclusion
This compound is a stable compound when stored as a solid at -20°C. However, its stability decreases significantly when in solution. For accurate and reproducible quantitative results, it is imperative to adhere to the recommended storage conditions, prepare solutions fresh whenever possible, and handle stock solutions with care. For applications requiring long-term stability studies, the development and validation of a specific stability-indicating assay method are crucial to ensure the integrity of the analytical standard.
References
The Pivotal Role of Ethylmalonic Acid in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylmalonic acid (EMA) is a dicarboxylic acid that serves as a critical biomarker for several inborn errors of metabolism. Its accumulation in biological fluids is a hallmark of distinct metabolic disorders, primarily Ethylmalonic Encephalopathy (EE), Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency, and Multiple Acyl-CoA Dehydrogenase Deficiency (MADD). Understanding the metabolic origins and pathophysiological consequences of EMA accumulation is paramount for the diagnosis, management, and development of therapeutic interventions for these debilitating conditions. This guide provides an in-depth analysis of the biological role of EMA, detailing its metabolic pathways, the enzymatic defects leading to its accumulation, and its clinical significance. It further presents quantitative data, experimental protocols, and visual diagrams of the involved metabolic and signaling pathways to serve as a comprehensive resource for the scientific community.
Introduction to Ethylmalonic Acid
Ethylmalonic acid is a derivative of malonic acid, characterized by the substitution of a hydrogen atom with an ethyl group on the methylene (B1212753) carbon.[1] Under normal physiological conditions, EMA is present in trace amounts in bodily fluids.[2] However, its concentration can rise significantly due to genetic defects in specific metabolic pathways, leading to a condition known as ethylmalonic aciduria. The accumulation of EMA and other related metabolites can have toxic effects, contributing to the clinical manifestations of the associated disorders.[3]
Metabolic Pathways of Ethylmalonic Acid Formation
The accumulation of ethylmalonic acid is not due to a primary metabolic defect in its own catabolism but rather is a consequence of upstream enzymatic deficiencies that lead to the buildup of its precursors. The two primary pathways implicated in the formation of EMA are the catabolism of short-chain fatty acids and the metabolism of the amino acid isoleucine.
Impaired Short-Chain Fatty Acid Oxidation
The most common route to EMA accumulation is through the impairment of mitochondrial short-chain fatty acid β-oxidation. Specifically, a deficiency in the enzyme Short-Chain Acyl-CoA Dehydrogenase (SCAD) is a key factor.
-
Butyryl-CoA Accumulation: SCAD catalyzes the first step in the oxidation of short-chain fatty acids, specifically the dehydrogenation of butyryl-CoA.[4][5] When SCAD activity is deficient, butyryl-CoA accumulates in the mitochondrial matrix.
-
Carboxylation to Ethylmalonyl-CoA: The excess butyryl-CoA is then available as a substrate for the enzyme propionyl-CoA carboxylase , which promiscuously carboxylates butyryl-CoA to form (2S)-ethylmalonyl-CoA.[6][7]
-
Hydrolysis to Ethylmalonic Acid: Ethylmalonyl-CoA is subsequently hydrolyzed to ethylmalonic acid, which then exits the mitochondria and accumulates in the cytoplasm, blood, and is eventually excreted in the urine.
A recently identified enzyme, ethylmalonyl-CoA decarboxylase , encoded by the ECHDC1 gene, is thought to act as a "metabolite proofreading" enzyme by decarboxylating ethylmalonyl-CoA. A deficiency in this enzyme could also potentially lead to ethylmalonic aciduria.[8]
Isoleucine Catabolism
An alternative, though less common, pathway for EMA formation involves the catabolism of the branched-chain amino acid isoleucine.[9]
-
The R-Pathway of Isoleucine Metabolism: A minor catabolic route for isoleucine, known as the R-pathway, can lead to the formation of R(-)-2-methylbutyrate.[10]
-
Formation of Ethylmalonic Acid Precursors: Further metabolism of R(-)-2-methylbutyrate can generate precursors that are ultimately converted to ethylmalonic acid.[10] This pathway's contribution to EMA accumulation is thought to be more significant when the primary fatty acid oxidation pathway is compromised.[7]
Inborn Errors of Metabolism Associated with Ethylmalonic Aciduria
Elevated levels of ethylmalonic acid are a diagnostic hallmark of several inherited metabolic disorders.
Ethylmalonic Encephalopathy (EE)
Ethylmalonic Encephalopathy is a severe, autosomal recessive disorder caused by mutations in the ETHE1 gene.[11][12][13] This gene encodes a mitochondrial sulfur dioxygenase crucial for the detoxification of hydrogen sulfide (B99878) (H₂S).[4][14][15]
-
Primary Defect: The primary defect in EE is the inability to detoxify H₂S, leading to its accumulation to toxic levels.[14][15]
-
Secondary Inhibition of SCAD: Hydrogen sulfide is a potent inhibitor of several mitochondrial enzymes, including Short-Chain Acyl-CoA Dehydrogenase (SCAD) and cytochrome c oxidase (COX).[4][15][16] The inhibition of SCAD leads to the accumulation of butyryl-CoA and the subsequent formation of ethylmalonic acid, as described above.[4]
-
Clinical Presentation: EE is characterized by early-onset encephalopathy, developmental delay, seizures, petechial rash, and chronic diarrhea.[17][18]
Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency
SCAD deficiency is an autosomal recessive disorder resulting from mutations in the ACADS gene, which encodes the SCAD enzyme.[19]
-
Primary Defect: The primary defect is the impaired ability to dehydrogenate short-chain acyl-CoAs, particularly butyryl-CoA.[4][19]
-
Biochemical Profile: This leads to the accumulation of butyryl-CoA and consequently elevated levels of ethylmalonic acid and butyrylcarnitine (B1668139) (C4-carnitine) in blood and urine.[19]
-
Clinical Presentation: The clinical phenotype of SCAD deficiency is highly variable, ranging from asymptomatic individuals to those with developmental delay, hypotonia, and seizures.[20] Many individuals are identified through newborn screening and remain asymptomatic.[19]
Multiple Acyl-CoA Dehydrogenase Deficiency (MADD)
Also known as glutaric aciduria type II, MADD is an autosomal recessive disorder affecting the transfer of electrons from multiple acyl-CoA dehydrogenases to the electron transport chain. It is caused by mutations in the ETFA, ETFB, or ETFDH genes.
-
Primary Defect: These genetic defects impair the function of electron transfer flavoprotein (ETF) or ETF-ubiquinone oxidoreductase, leading to the functional deficiency of several acyl-CoA dehydrogenases, including SCAD.
-
Biochemical Profile: The biochemical profile of MADD is complex, with elevated urinary excretion of a wide range of organic acids, including ethylmalonic acid, glutaric acid, and dicarboxylic acids. Plasma acylcarnitine analysis reveals elevations of multiple short-, medium-, and long-chain acylcarnitines.
-
Clinical Presentation: MADD has a broad clinical spectrum, from a severe neonatal-onset form with metabolic acidosis and hypoglycemia to a milder, later-onset form with muscle weakness and exercise intolerance.
Isobutyryl-CoA Dehydrogenase (IBD) Deficiency
IBD deficiency is a rare autosomal recessive disorder of valine metabolism caused by mutations in the ACAD8 gene. While the primary metabolic block is in the valine catabolic pathway, elevated C4-acylcarnitine is a key diagnostic marker, which can sometimes be confused with SCAD deficiency.[20] However, significant ethylmalonic aciduria is not a typical feature of IBD deficiency.
Pathophysiological Consequences of Metabolite Accumulation
The clinical manifestations of disorders associated with ethylmalonic aciduria are a result of the toxic effects of accumulated metabolites.
-
Hydrogen Sulfide Toxicity in EE: In Ethylmalonic Encephalopathy, the primary toxic agent is hydrogen sulfide. H₂S inhibits cytochrome c oxidase, impairing the mitochondrial respiratory chain and leading to cellular energy deficiency.[14][15] It also has vasoactive and vasotoxic effects, contributing to the microangiopathy seen in EE patients.[15] The accumulation of ethylmalonic acid in EE is a secondary consequence of H₂S-mediated SCAD inhibition.[4]
-
Metabolic Acidosis: Ethylmalonic acid, being an organic acid, can contribute to metabolic acidosis when it accumulates to high levels.[3] Acidosis can disrupt numerous cellular functions and contribute to the acute metabolic crises seen in these disorders.[3]
-
Secondary Carnitine Deficiency: The accumulation of acyl-CoAs, such as butyryl-CoA, leads to their conjugation with carnitine to form acylcarnitines for transport out of the mitochondria. This process can deplete the pool of free carnitine, leading to a secondary carnitine deficiency, which further impairs fatty acid oxidation.
Data Presentation
Quantitative Metabolite Levels in Ethylmalonic Encephalopathy
| Metabolite | Patient Range | Normal Range | Reference |
| Urinary Ethylmalonic Acid | 45 - 730 mg/g creatinine (B1669602) | < 10 µmol/mmol creatinine | [21],[1] |
| Plasma Thiosulphate | 30 - 170 µM | < 4 µmol/L | [4] |
| Blood C4-Acylcarnitine | Elevated | < 0.9 µmol/L | [1] |
| Blood C5-Acylcarnitine | Elevated | < 0.3 µmol/L | [1] |
| Blood Lactate | Elevated | 6 - 22 mg/dL | [1] |
Biochemical Markers in SCAD Deficiency
| Metabolite | Finding | Normal Range | Reference |
| Urinary Ethylmalonic Acid | Increased | Varies by lab | [19] |
| Plasma C4-Acylcarnitine | Increased | Varies by lab | [19] |
Experimental Protocols
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of urinary organic acids, including ethylmalonic acid.
1. Sample Preparation:
- A volume of urine equivalent to 1 µmole of creatinine is used.[22]
- Internal standards (e.g., tropic acid, 2-ketocaproic acid) are added.[22][23]
- For the analysis of keto-acids, samples are treated with hydroxylamine (B1172632) to form oxime derivatives.[22]
2. Extraction:
- The urine sample is acidified (pH < 2) with HCl.[24]
- The sample is saturated with sodium chloride.[24]
- Organic acids are extracted into an organic solvent, typically ethyl acetate.[22][24]
3. Derivatization:
- The organic extract is evaporated to dryness under a stream of nitrogen.[22][24]
- The residue is derivatized to form volatile and thermally stable trimethylsilyl (B98337) (TMS) esters. This is achieved by adding a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent like pyridine.[22][24]
4. GC-MS Analysis:
- The derivatized sample is injected into the gas chromatograph.
- Separation of the organic acids is achieved on a capillary column based on their volatility and interaction with the stationary phase.
- The eluting compounds are ionized and fragmented in the mass spectrometer.
- Identification of ethylmalonic acid and other organic acids is based on their characteristic retention times and mass spectra.[24]
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
This protocol describes the general procedure for the analysis of acylcarnitines in plasma or dried blood spots.
1. Sample Preparation:
- For plasma samples, proteins are precipitated by adding acetonitrile. The sample is then centrifuged, and the supernatant is used for analysis.[11]
- For dried blood spots, a small punch is placed in a well of a microtiter plate, and the acylcarnitines are extracted using a solvent containing stable isotope-labeled internal standards.
2. Derivatization (Optional but common):
- Acylcarnitines are often converted to their butyl esters by incubation with butanolic HCl. This improves their ionization efficiency and fragmentation pattern in the mass spectrometer.[25]
3. MS/MS Analysis:
- The prepared sample is introduced into the tandem mass spectrometer, typically via flow injection or liquid chromatography.[11][12]
- Electrospray ionization (ESI) is used to generate ions.
- The analysis is performed in the precursor ion scan mode, monitoring for a common fragment ion of acylcarnitines (m/z 85 for underivatized, m/z 99 for some derivatives).[3]
- Quantification is achieved by comparing the signal intensity of each endogenous acylcarnitine to its corresponding stable isotope-labeled internal standard.[3]
ETHE1 Enzyme Activity Assay
The activity of the ETHE1 enzyme (persulfide dioxygenase) can be measured by monitoring the consumption of its substrate, glutathione (B108866) persulfide (GSSH), or the consumption of oxygen.
1. Principle:
- ETHE1 catalyzes the oxygen-dependent oxidation of glutathione persulfide (GSSH) to sulfite (B76179) and glutathione (GSH).[26][27]
- The activity can be determined by measuring the rate of oxygen consumption in the presence of GSSH.[28]
2. Reagents:
- Purified recombinant human ETHE1 enzyme.
- Glutathione persulfide (GSSH) substrate.
- Assay buffer (e.g., potassium phosphate (B84403) buffer).
3. Procedure:
- The reaction is initiated by adding GSSH to a solution containing the ETHE1 enzyme in the assay buffer.
- Oxygen consumption is monitored over time using an oxygen electrode or a fluorescence-based oxygen sensor.
- The specific activity is calculated as µmol of oxygen consumed per minute per mg of protein.[27]
Mandatory Visualizations
Caption: Metabolic pathways leading to Ethylmalonic Acid (EMA) formation.
Caption: Pathophysiology of Ethylmalonic Encephalopathy.
Caption: Experimental workflow for urinary EMA analysis by GC-MS.
Conclusion
Ethylmalonic acid is a key metabolite whose presence in elevated concentrations provides a crucial diagnostic clue to a group of severe inborn errors of metabolism. Its formation is intricately linked to defects in mitochondrial fatty acid oxidation and, to a lesser extent, isoleucine catabolism. In Ethylmalonic Encephalopathy, EMA accumulation is a secondary marker to the primary toxic effects of hydrogen sulfide. For researchers and clinicians, a thorough understanding of the metabolic pathways involving EMA is essential for accurate diagnosis, for elucidating disease mechanisms, and for the development of targeted therapies. The quantitative data and experimental protocols provided in this guide offer a foundational resource for furthering research and clinical practice in the field of inherited metabolic diseases. Future research should focus on the precise kinetics of the enzymes involved in EMA metabolism and the development of novel therapeutic strategies to mitigate the toxic effects of its accumulation and the accumulation of related metabolites.
References
- 1. Ethylmalonic Encephalopathy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Silent increase of urinary ethylmalonic acid is an indicator of nonspecific brain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Dysfunction and Redox Homeostasis Impairment as Pathomechanisms of Brain Damage in Ethylmalonic Encephalopathy: Insights from Animal and Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-chain acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple sources of metabolic disturbance in ETHE1-related ethylmalonic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Altered Sulfide (H2S) Metabolism in Ethylmalonic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Loss of ETHE1, a mitochondrial dioxygenase, causes fatal sulfide toxicity in ethylmalonic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biochemical and clinical response to a sulfur-restricted diet in ethylmalonic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ethylmalonic encephalopathy - Wikipedia [en.wikipedia.org]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. medlink.com [medlink.com]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 22. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 23. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 24. erndim.org [erndim.org]
- 25. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Characterization of Patient Mutations in Human Persulfide Dioxygenase (ETHE1) Involved in H2S Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Crystal structure of human persulfide dioxygenase: structural basis of ethylmalonic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Ethylmalonic Acid-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of high-purity deuterated ethylmalonic acid (Ethylmalonic acid-d3), a critical tool for researchers in metabolic disorders, drug development, and clinical diagnostics. This document details the commercial sources of this stable isotope-labeled internal standard, its applications in quantitative analysis, and the biochemical pathways in which its unlabeled counterpart, ethylmalonic acid, plays a significant role.
Commercial Suppliers of High-Purity this compound
High-purity this compound is available from a select number of specialized chemical suppliers. For researchers and drug development professionals, sourcing a reliable and well-characterized standard is paramount for accurate and reproducible results. The following table summarizes the offerings from prominent commercial vendors.
| Supplier | Catalog Number | Purity | Available Quantities |
| Cayman Chemical | 34904 | ≥99% deuterated forms (d1-d3) | 1 mg, 5 mg, 10 mg |
| MedChemExpress | HY-34740S | >99% | 1 mg, 5 mg, 10 mg |
| Eurisotop (a subsidiary of Cambridge Isotope Laboratories, Inc.) | DLM-6013-0.1 | 98% | 0.1 g |
| Gentaur | 804-HY-34740S-03 | Not Specified | 10 mg |
The Role of this compound in Quantitative Analysis
This compound serves as an ideal internal standard for the quantification of endogenous ethylmalonic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. It allows for the correction of variability introduced during sample preparation, injection, and ionization, thereby ensuring the accuracy and precision of the measurement.
The accumulation of ethylmalonic acid in urine and blood is a key biomarker for several inherited metabolic disorders, including Ethylmalonic Encephalopathy and Short-chain acyl-CoA dehydrogenase (SCAD) deficiency. Accurate quantification of this dicarboxylic acid is crucial for the diagnosis, monitoring, and study of these conditions.
Metabolic Pathways Involving Ethylmalonic Acid
The presence of elevated levels of ethylmalonic acid in biological fluids is indicative of disruptions in specific metabolic pathways, primarily the catabolism of the branched-chain amino acid isoleucine.
Isoleucine and Valine Degradation Pathway
Isoleucine is an essential amino acid that, when catabolized, is ultimately broken down into acetyl-CoA and propionyl-CoA. A key intermediate in this pathway is ethylmalonyl-CoA. When the downstream enzyme, short-chain acyl-CoA dehydrogenase (SCAD), is deficient, the metabolism of short-chain fatty acids and the catabolism of isoleucine are impaired. This leads to an accumulation of upstream metabolites, including ethylmalonyl-CoA, which is then hydrolyzed to ethylmalonic acid.
Caption: Isoleucine degradation pathway and the impact of SCAD deficiency.
Ethylmalonic Encephalopathy and the ETHE1 Pathway
Ethylmalonic encephalopathy is a severe, autosomal recessive metabolic disorder caused by mutations in the ETHE1 gene. This gene encodes a mitochondrial sulfur dioxygenase that plays a crucial role in the detoxification of hydrogen sulfide (B99878) (H₂S). A deficiency in the ETHE1 protein leads to the accumulation of H₂S, which in turn inhibits the activity of several enzymes, including short-chain acyl-CoA dehydrogenase (SCAD). This secondary inhibition of SCAD leads to the characteristic accumulation of ethylmalonic acid.
Caption: Pathophysiology of Ethylmalonic Encephalopathy.
Experimental Protocols for the Quantification of Ethylmalonic Acid
The following are representative protocols for the analysis of ethylmalonic acid in biological fluids using this compound as an internal standard. These are generalized methodologies and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines the general steps for the analysis of ethylmalonic acid in urine.
1. Sample Preparation:
- To 1 mL of urine, add 10 µL of a known concentration of this compound internal standard solution (e.g., 1 mg/mL in methanol).
- Acidify the sample to pH 1-2 with hydrochloric acid.
- Extract the organic acids with two portions of 3 mL of ethyl acetate. Vortex and centrifuge to separate the layers.
- Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization:
- To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
- Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
3. GC-MS Analysis:
- GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Injection Volume: 1 µL.
- Injector Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Interface Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-550.
- Quantification Ions: Monitor the characteristic ions for the TMS derivatives of ethylmalonic acid and this compound.
Sample [fillcolor="#FBBC05", fontcolor="#202124", label="Urine Sample"];
Internal_Standard [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Add this compound"];
Extraction [fillcolor="#F1F3F4", fontcolor="#202124", label="Acidification & Liquid-Liquid Extraction"];
Evaporation [fillcolor="#F1F3F4", fontcolor="#202124", label="Evaporation to Dryness"];
Derivatization [fillcolor="#34A853", fontcolor="#FFFFFF", label="TMS Derivatization (BSTFA)"];
GC_MS [fillcolor="#EA4335", fontcolor="#FFFFFF", label="GC-MS Analysis"];
Data_Analysis [fillcolor="#FFFFFF", fontcolor="#202124", label="Data Analysis & Quantification"];
Sample -> Internal_Standard;
Internal_Standard -> Extraction;
Extraction -> Evaporation;
Evaporation -> Derivatization;
Derivatization -> GC_MS;
GC_MS -> Data_Analysis;
}
Caption: Workflow for GC-MS analysis of ethylmalonic acid.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol describes a general method for the analysis of ethylmalonic acid in plasma or serum.
1. Sample Preparation:
- To 100 µL of plasma or serum, add 10 µL of a known concentration of this compound internal standard solution.
- Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.
- Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient from low to high organic content (e.g., 5% B to 95% B over 10 minutes).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both ethylmalonic acid and this compound.
Sample [fillcolor="#FBBC05", fontcolor="#202124", label="Plasma/Serum Sample"];
Internal_Standard [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Add this compound"];
Protein_Precipitation [fillcolor="#F1F3F4", fontcolor="#202124", label="Protein Precipitation (Acetonitrile)"];
Centrifugation [fillcolor="#F1F3F4", fontcolor="#202124", label="Centrifugation"];
Supernatant_Transfer [fillcolor="#F1F3F4", fontcolor="#202124", label="Supernatant Transfer & Evaporation"];
Reconstitution [fillcolor="#34A853", fontcolor="#FFFFFF", label="Reconstitution"];
LC_MS_MS [fillcolor="#EA4335", fontcolor="#FFFFFF", label="LC-MS/MS Analysis (MRM)"];
Data_Analysis [fillcolor="#FFFFFF", fontcolor="#202124", label="Data Analysis & Quantification"];
Sample -> Internal_Standard;
Internal_Standard -> Protein_Precipitation;
Protein_Precipitation -> Centrifugation;
Centrifugation -> Supernatant_Transfer;
Supernatant_Transfer -> Reconstitution;
Reconstitution -> LC_MS_MS;
LC_MS_MS -> Data_Analysis;
}
Caption: Workflow for LC-MS/MS analysis of ethylmalonic acid.
This technical guide provides a foundational understanding of high-purity this compound for research professionals. For specific applications, further optimization of the described protocols may be necessary. Always refer to the supplier's certificate of analysis for detailed information on the purity and characterization of the internal standard.
A Technical Guide to the Isotopic Enrichment and Purity of Ethylmalonic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of Ethylmalonic acid-d3 (EMA-d3), a critical internal standard for the quantification of endogenous ethylmalonic acid in biological matrices. This document outlines the synthesis, quality control parameters, and detailed experimental protocols for the characterization of this stable isotope-labeled compound.
Introduction
This compound is the deuterated form of ethylmalonic acid, a dicarboxylic acid that is a key biomarker in the diagnosis of several inherited metabolic disorders, including Ethylmalonic Encephalopathy and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. In these conditions, elevated levels of ethylmalonic acid are observed in urine and plasma. The accurate quantification of ethylmalonic acid is therefore crucial for clinical diagnosis and monitoring. This compound serves as an ideal internal standard for mass spectrometry-based assays due to its chemical identity with the analyte of interest, allowing for correction of matrix effects and variations in sample preparation and instrument response.
Synthesis and Isotopic Labeling
The synthesis of this compound is typically achieved through a variation of the malonic ester synthesis. This method involves the alkylation of a malonate ester, followed by hydrolysis and decarboxylation. To introduce the deuterium (B1214612) labels, a deuterated starting material is incorporated. A common strategy involves the use of deuterated iodoethane (B44018) (iodoethane-d5) or a similar deuterated ethylating agent.
Below is a generalized workflow for the synthesis of this compound.
Isotopic Enrichment and Purity Data
The quality of this compound is defined by its isotopic enrichment and chemical purity. Isotopic enrichment refers to the percentage of the molecule that contains the desired number of deuterium atoms, while chemical purity refers to the percentage of the material that is this compound, free from other chemical compounds.
The following table summarizes typical quality control data for commercially available this compound.
| Parameter | Typical Specification |
| Isotopic Enrichment | |
| Deuterated Forms (d1-d3) | ≥99%[1] |
| Chemical Purity | |
| Purity by NMR | ≥98%[2][3] |
| Purity by LC-MS | ≥98.0%[4] |
Experimental Protocols
The determination of isotopic enrichment and chemical purity requires robust analytical methodologies. The following sections detail representative protocols for the characterization of this compound.
Determination of Isotopic Enrichment by Mass Spectrometry
Isotopic enrichment is determined by mass spectrometry, which separates ions based on their mass-to-charge ratio. This allows for the quantification of the relative abundance of the deuterated and non-deuterated forms of ethylmalonic acid.
Workflow for Isotopic Enrichment Analysis
Protocol:
-
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
For GC-MS analysis, derivatization is typically required to increase volatility. A common method is esterification with n-butanol and acetyl chloride to form the di-butyl ester.
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination and separation of isotopic peaks.
-
-
Mass Spectrometry Analysis:
-
For LC-MS:
-
Inject the sample onto a reverse-phase C18 column.
-
Use a mobile phase gradient of water and acetonitrile (B52724) with 0.1% formic acid.
-
Acquire mass spectra in full scan mode in the negative ion mode.
-
-
For GC-MS:
-
Inject the derivatized sample onto a suitable capillary column (e.g., DB-5ms).
-
Use a temperature gradient program to separate the analyte.
-
Acquire mass spectra in electron ionization (EI) or chemical ionization (CI) mode.
-
-
-
Data Analysis:
-
Identify the molecular ion cluster for ethylmalonic acid.
-
Integrate the peak areas for the monoisotopic peak (M) and the peaks corresponding to the deuterated isotopologues (M+1, M+2, M+3, etc.).
-
Calculate the isotopic enrichment using the following formula:
-
% Isotopic Enrichment = [ (Sum of intensities of deuterated peaks) / (Sum of intensities of all isotopic peaks) ] x 100
-
-
Determination of Chemical Purity by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the chemical structure and purity of a compound. ¹H NMR is particularly useful for identifying and quantifying proton-containing impurities.
Protocol:
-
Sample Preparation:
-
Accurately weigh a sample of this compound and a certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
-
NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.
-
-
Data Analysis:
-
Integrate a well-resolved signal from this compound (e.g., the methine proton) and a signal from the internal standard.
-
Calculate the chemical purity using the following formula:
-
% Purity = ( (I_sample / N_sample) / (I_std / N_std) ) x ( (MW_sample / m_sample) / (MW_std / m_std) ) x P_std x 100
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
-
Quantification of Ethylmalonic Acid in Biological Samples using this compound as an Internal Standard
This protocol describes a typical LC-MS/MS method for the quantification of ethylmalonic acid in plasma or urine.
Workflow for Sample Analysis
Protocol:
-
Sample Preparation:
-
To a 100 µL aliquot of plasma or urine, add a known amount of this compound internal standard solution.
-
Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Derivatize the sample by adding 3N HCl in n-butanol and heating at 65°C for 15 minutes to form the di-butyl esters.
-
Evaporate the derivatization reagent and reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate ethylmalonic acid from other matrix components.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to monitor the transitions for both ethylmalonic acid and this compound.
-
Ethylmalonic acid (di-butyl ester): e.g., m/z 243 -> 187
-
This compound (di-butyl ester): e.g., m/z 246 -> 190
-
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Determine the concentration of ethylmalonic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is an essential tool for the accurate and precise quantification of ethylmalonic acid in clinical and research settings. A thorough understanding of its synthesis, isotopic enrichment, and chemical purity is critical for ensuring the reliability of analytical data. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization and application of this vital internal standard.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Ethylmalonic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylmalonic acid (EMA) is a dicarboxylic acid that accumulates in the body in certain inherited metabolic disorders, most notably Ethylmalonic Encephalopathy (EE) and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. The deuterated form, ethylmalonic acid-d3 (EMA-d3), serves as a valuable tool in research, primarily as a metabolic tracer and an internal standard for quantitative analysis by mass spectrometry. Its mechanism of action in vitro is considered identical to that of its non-deuterated counterpart. This guide provides a comprehensive overview of the core in vitro mechanisms of action of EMA, with a focus on its impact on mitochondrial function. The information presented here is intended to support researchers in designing and interpreting experiments aimed at understanding the pathophysiology of diseases associated with EMA accumulation and in the development of potential therapeutic interventions.
Core Mechanism of Action: Mitochondrial Dysfunction
The primary in vitro effect of ethylmalonic acid is the disruption of mitochondrial function. This occurs through several key mechanisms:
-
Inhibition of the Mitochondrial Dicarboxylate Carrier: EMA competitively inhibits the mitochondrial dicarboxylate carrier (DIC), a transporter responsible for the uptake of essential Krebs cycle intermediates, succinate (B1194679) and malate (B86768), into the mitochondrial matrix.[1][2][3] This inhibition is a critical aspect of EMA's toxicity, as it directly impedes the mitochondrial respiratory chain.
-
Impairment of Succinate-Supported Respiration: By blocking the entry of succinate, a key substrate for Complex II of the electron transport chain, EMA significantly reduces succinate-supported mitochondrial respiration.[1][4] This leads to a decrease in ATP production and overall cellular energy deficiency.
-
Reduction of Mitochondrial Membrane Potential: The inhibition of the respiratory chain and the subsequent decrease in proton pumping across the inner mitochondrial membrane lead to a reduction in the mitochondrial membrane potential (ΔΨm).[1][5] This is a key indicator of mitochondrial dysfunction.
-
Induction of Mitochondrial Permeability Transition: In the presence of calcium ions, EMA has been shown to induce the opening of the mitochondrial permeability transition pore (mPTP).[4][5] This leads to mitochondrial swelling, loss of the membrane potential, and the release of pro-apoptotic factors.
Quantitative Data on the Effects of Ethylmalonic Acid
The following tables summarize the quantitative data available on the effects of ethylmalonic acid on key mitochondrial parameters.
Table 1: Effect of Ethylmalonic Acid on Succinate-Supported Mitochondrial Respiration
| Concentration of EMA (mM) | State 3 Respiration (% of control) | State 4 Respiration (% of control) | Reference |
| 1 | ~70% | No significant change | [4] |
| 5 | ~40% | No significant change | [4] |
Note: State 3 respiration represents ADP-stimulated respiration, while State 4 is the resting state respiration.
Table 2: Inhibition of Mitochondrial Respiratory Chain Complexes by Ethylmalonic Acid in Human Skeletal Muscle
| Concentration of EMA (mM) | Complex I-III Activity (% Inhibition) | Complex II-III Activity (% Inhibition) | Complex II Activity (% Inhibition) | Reference |
| 0.25 | Significant Inhibition | Not significant | Not significant | [6] |
| 1 | Significant Inhibition | Significant Inhibition | Not significant | [6] |
| 5 | Significant Inhibition | Significant Inhibition | Significant Inhibition | [6] |
Table 3: Effect of Ethylmalonic Acid on Mitochondrial Membrane Potential
| Concentration of EMA (mM) | Mitochondrial Membrane Potential | Reference |
| 1-5 | Reduced in the presence of succinate | [1] |
Note: Specific quantitative values for the reduction in membrane potential are not consistently reported in the literature in a tabular format.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and relationships involved in the in vitro mechanism of action of ethylmalonic acid.
Caption: Core mechanism of ethylmalonic acid (EMA) induced mitochondrial dysfunction.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Rat Brain
This protocol is adapted from established methods for isolating functional mitochondria.
Materials:
-
Rat brain tissue
-
Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4
-
Homogenizer (Dounce or Potter-Elvehjem)
-
Centrifuge and appropriate tubes
-
Percoll gradient solutions (optional, for higher purity)
Procedure:
-
Euthanize the rat according to approved animal welfare protocols and immediately excise the brain.
-
Place the brain in ice-cold Isolation Buffer.
-
Mince the brain tissue finely with scissors.
-
Homogenize the minced tissue in 10 volumes of ice-cold Isolation Buffer using a loose-fitting Dounce homogenizer (10-15 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge it at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in a small volume of Isolation Buffer.
-
(Optional) For higher purity, layer the resuspended mitochondria on a discontinuous Percoll gradient and centrifuge according to established protocols to separate mitochondria from synaptosomes and myelin.
-
Wash the final mitochondrial pellet by resuspending in Isolation Buffer and centrifuging at 10,000 x g for 15 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
Protocol 2: Measurement of Succinate-Supported Mitochondrial Respiration
This protocol outlines the measurement of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode.
Materials:
-
Isolated mitochondria (from Protocol 1)
-
Respiration Buffer: 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 1 mM MgCl2, pH 7.2
-
Substrates: Succinate (5 mM), ADP (150 µM)
-
Inhibitors: Rotenone (B1679576) (2 µM, to inhibit Complex I), Oligomycin (B223565) (1 µg/mL, to inhibit ATP synthase), FCCP (1 µM, uncoupler)
-
Ethylmalonic acid (or EMA-d3) stock solution
-
Clark-type oxygen electrode system
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add 1-2 mL of Respiration Buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).
-
Add isolated mitochondria (0.5-1.0 mg protein/mL) to the chamber and record the baseline oxygen consumption.
-
Add rotenone to inhibit any residual Complex I activity.
-
Add succinate to initiate Complex II-driven respiration (State 4).
-
Add a known concentration of ethylmalonic acid (or EMA-d3) and observe its effect on State 4 respiration.
-
Add ADP to stimulate ATP synthesis and measure State 3 respiration.
-
Add oligomycin to inhibit ATP synthase and measure the leak respiration.
-
Finally, add FCCP to uncouple respiration and measure the maximal respiratory capacity.
-
Calculate the respiratory control ratio (RCR = State 3 / State 4) and the P/O ratio to assess mitochondrial coupling and efficiency.
Caption: Workflow for measuring succinate-supported mitochondrial respiration.
Protocol 3: In Vitro Treatment of Patient-Derived Fibroblasts
This protocol provides a general framework for studying the effects of EMA on patient-derived fibroblasts.
Materials:
-
Human dermal fibroblasts (patient-derived and control lines)
-
Cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Ethylmalonic acid stock solution (sterile-filtered)
-
Reagents for assessing mitochondrial function (e.g., TMRM for membrane potential, Seahorse XF analyzer for respirometry)
-
Reagents for protein extraction and analysis (e.g., Western blotting)
Procedure:
-
Culture patient-derived and control fibroblasts under standard conditions (37°C, 5% CO2).
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, Seahorse plates for respirometry, larger flasks for protein analysis).
-
Allow cells to adhere and grow to a desired confluency (e.g., 70-80%).
-
Prepare a range of concentrations of ethylmalonic acid in cell culture medium.
-
Remove the existing medium from the cells and replace it with the EMA-containing medium. Include a vehicle control (medium without EMA).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the desired assays to assess mitochondrial function, cell viability, and protein expression.
-
Mitochondrial Respiration: Use a Seahorse XF Analyzer to measure oxygen consumption and extracellular acidification rates.
-
Mitochondrial Membrane Potential: Stain cells with a fluorescent dye such as TMRM or JC-1 and analyze by fluorescence microscopy or flow cytometry.
-
Cell Viability: Perform an MTT or similar colorimetric assay.
-
Proteomic Analysis: Lyse the cells, extract proteins, and perform quantitative proteomics to identify changes in protein expression profiles.
-
Conclusion
The in vitro mechanism of action of this compound, identical to its non-deuterated form, is centered on the impairment of mitochondrial function. By inhibiting the dicarboxylate carrier, EMA disrupts the Krebs cycle and the electron transport chain, leading to a bioenergetic crisis within the cell. The use of EMA-d3 as a research tool allows for precise tracing and quantification of its metabolic fate and effects. The experimental protocols and data presented in this guide provide a foundation for further investigation into the pathophysiology of ethylmalonic encephalopathy and related disorders, and for the evaluation of novel therapeutic strategies aimed at mitigating the toxic effects of this metabolite. Further research using patient-derived cellular models and advanced proteomic techniques will be crucial in fully elucidating the complex cellular responses to elevated levels of ethylmalonic acid.
References
- 1. Ethylmalonic acid impairs brain mitochondrial succinate and malate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial dicarboxylate carrier - Wikipedia [en.wikipedia.org]
- 3. Identification of dicarboxylate carrier Slc25a10 as malate transporter in de novo fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethylmalonic acid impairs bioenergetics by disturbing succinate and glutamate oxidation and induces mitochondrial permeability transition pore opening in rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethylmalonic acid induces permeability transition in isolated brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the electron transport chain and creatine kinase activity by ethylmalonic acid in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Levels of Ethylmalonic Acid in Human Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the endogenous levels of ethylmalonic acid (EMA) in human plasma. It is designed to be a comprehensive resource, detailing quantitative data, experimental protocols for measurement, and the metabolic pathways associated with this dicarboxylic acid. This information is critical for researchers investigating inborn errors of metabolism, particularly Ethylmalonic Encephalopathy (EE), and for professionals in drug development targeting metabolic pathways.
Executive Summary
Ethylmalonic acid is a key biomarker for several metabolic disorders, most notably Ethylmalonic Encephalopathy, a severe infantile neurometabolic disorder. Its concentration in plasma is a critical diagnostic indicator. This guide summarizes the known endogenous plasma levels of EMA, outlines the analytical methodologies for its quantification, and illustrates the core metabolic pathways influencing its concentration.
Quantitative Data on Plasma Ethylmalonic Acid
The concentration of ethylmalonic acid in human plasma is typically low in healthy individuals. However, it can be significantly elevated in certain pathological conditions. The following table summarizes the available quantitative data.
| Population | Analyte | Matrix | Concentration Range | Analytical Method |
| Healthy Individuals | Ethylmalonic Acid | Plasma | 10 - 400 ng/mL | LC-MS/MS |
| Healthy Control (Mean) | Ethylmalonic Acid | Plasma | 0.45 µmol/L | GC-MS |
| Ethylmalonic Encephalopathy Patient | Ethylmalonic Acid | Plasma | 5.2 µmol/L | GC-MS |
Metabolic Pathways of Ethylmalonic Acid
Ethylmalonic acid is an intermediate in the metabolism of short-chain fatty acids and the amino acid isoleucine. Its accumulation is often indicative of a metabolic block.
Two primary pathways contribute to the formation of ethylmalonic acid:
-
Carboxylation of Butyryl-CoA: This occurs as a side reaction of acetyl-CoA carboxylase and propionyl-CoA carboxylase, enzymes primarily involved in fatty acid synthesis and the catabolism of odd-chain fatty acids and certain amino acids.
-
Catabolism of Isoleucine: The breakdown of the amino acid isoleucine can also lead to the formation of ethylmalonyl-CoA.[1]
Under normal physiological conditions, ethylmalonyl-CoA is metabolized by ethylmalonyl-CoA decarboxylase, an enzyme that can be considered part of a "metabolite proofreading" system to prevent the accumulation of potentially toxic intermediates.[2] A deficiency in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase, leads to the accumulation of hydrogen sulfide (B99878) (H2S).[3] This, in turn, can inhibit short-chain acyl-CoA dehydrogenase (SCAD), leading to an increase in butyryl-CoA and consequently, elevated levels of ethylmalonic acid.[4]
References
- 1. A new syndrome with ethylmalonic aciduria and normal fatty acid oxidation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethylmalonyl-CoA Decarboxylase, a New Enzyme Involved in Metabolite Proofreading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Persistent increase of plasma butyryl/isobutyrylcarnitine concentrations as marker of SCAD defect and ethylmalonic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ethylmalonic Acid in Ethylmalonic Encephalopathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylmalonic encephalopathy (EE) is a rare, autosomal recessive metabolic disorder characterized by severe neurological impairment, microvascular damage, and chronic diarrhea, typically leading to early childhood mortality. The disease is caused by mutations in the ETHE1 gene, which encodes the mitochondrial sulfur dioxygenase ETHE1. This enzymatic deficiency leads to the accumulation of hydrogen sulfide (B99878) (H₂S), a highly toxic compound. While the name of the disorder highlights ethylmalonic acid (EMA), its accumulation is a secondary biochemical marker resulting from the inhibition of short-chain acyl-CoA dehydrogenase (SCAD) by H₂S. This guide provides an in-depth examination of the role of ethylmalonic acid and the broader pathophysiology of ethylmalonic encephalopathy, including quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.
The Central Pathophysiology: From ETHE1 Deficiency to H₂S Toxicity
Ethylmalonic encephalopathy is fundamentally a disorder of hydrogen sulfide metabolism. The ETHE1 protein, a persulfide dioxygenase located in the mitochondrial matrix, is a key enzyme in the H₂S detoxification pathway. It catalyzes the oxidation of glutathione (B108866) persulfide to glutathione and sulfite. Mutations in the ETHE1 gene result in a non-functional or absent enzyme, leading to the systemic accumulation of H₂S.
The elevated H₂S levels are central to the pathology of EE and exert their toxic effects through multiple mechanisms:
-
Inhibition of Cytochrome c Oxidase (COX): H₂S is a potent inhibitor of complex IV of the mitochondrial respiratory chain, leading to impaired energy production. This is particularly detrimental to high-energy-demand tissues like the brain and muscle.
-
Endothelial Damage: H₂S toxicity affects the vascular endothelium, leading to the characteristic microvascular symptoms of EE, such as petechiae and acrocyanosis.
-
Inhibition of Short-Chain Acyl-CoA Dehydrogenase (SCAD): The accumulation of H₂S inhibits SCAD, an enzyme involved in the beta-oxidation of short-chain fatty acids. This inhibition leads to the secondary accumulation of butyryl-CoA and its metabolites, including ethylmalonic acid.
The Secondary Role of Ethylmalonic Acid
Ethylmalonic acid itself is not the primary toxic agent in EE. Instead, its elevated level in urine is a crucial diagnostic marker indicating the downstream metabolic perturbations caused by H₂S-mediated SCAD inhibition. Chronically high levels of ethylmalonic acid can contribute to metabolic acidosis, a state where the body's pH becomes too acidic, which can have widespread adverse effects on organ systems.
Biochemical Hallmarks and Quantitative Data
The diagnosis of ethylmalonic encephalopathy relies on a combination of clinical findings and a characteristic biochemical profile. The following tables summarize the key quantitative data for the primary biomarkers in EE patients compared to normal ranges.
| Analyte | Sample Type | Normal Range | Affected Range in EE | Method of Analysis |
| Ethylmalonic Acid (EMA) | Urine | < 10 µmol/mmol creatinine | Markedly elevated (can be >100-fold) | GC-MS |
| Butyrylcarnitine (C4) | Plasma/Dried Blood Spot | < 0.9 µmol/L | Elevated | Tandem MS |
| Isovalerylcarnitine (C5) | Plasma/Dried Blood Spot | < 0.3 µmol/L | Elevated | Tandem MS |
| Lactate | Blood | 6-22 mg/dL | Persistently elevated | Enzymatic/Colorimetric Assay |
| Thiosulphate | Plasma | < 4 µmol/L | Elevated | HPLC/Colorimetric Assay |
Signaling Pathways and Experimental Workflows
Pathophysiological Pathway of Ethylmalonic Encephalopathy
An In-depth Technical Guide on the Metabolic Fate of Ethylmalonic Acid-d3 in vivo
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific studies on the in vivo metabolic fate of ethylmalonic acid-d3 have not been published. This guide provides a comprehensive overview based on the known metabolism of unlabeled ethylmalonic acid and established methodologies for in vivo stable isotope tracing studies. The experimental protocols, quantitative data, and specific metabolic pathways for the deuterated form are presented as a predictive framework to guide future research.
Introduction
Ethylmalonic acid (EMA) is a dicarboxylic acid that appears in elevated levels in several inherited metabolic disorders, most notably Ethylmalonic Encephalopathy (EE) and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. Its accumulation is associated with neurological and systemic toxicity. Understanding the metabolic fate of EMA is crucial for elucidating disease pathophysiology and developing therapeutic strategies. The use of stable isotope-labeled compounds, such as this compound (EMA-d3), is a powerful technique to trace the metabolic pathways of molecules in vivo.[1][2][3] This guide outlines a hypothetical approach to studying the metabolic fate of EMA-d3, detailing experimental design, analytical methods, and expected outcomes.
Predicted Metabolic Pathways of this compound
Based on the known biochemistry of unlabeled EMA, it is predicted that EMA-d3 would be a metabolic dead-end product with limited downstream metabolism. The primary metabolic fate of exogenously administered EMA-d3 is expected to be renal excretion. However, the deuterium (B1214612) label allows for unambiguous tracing of its distribution and excretion kinetics. The primary routes of EMA formation involve the carboxylation of butyryl-CoA and the catabolism of isoleucine. An in vivo study with EMA-d3 would help to quantify its clearance rate and assess the potential for any minor, previously unidentified metabolic conversions.
Caption: Predicted primary metabolic fate of administered this compound.
Hypothetical Experimental Protocols
A robust in vivo study to determine the metabolic fate of EMA-d3 would involve administration to an animal model, followed by sample collection and analysis.
Animal Model and Husbandry
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimation: Animals should be acclimated for at least one week in a controlled environment (12-hour light/dark cycle, constant temperature, and humidity) with ad libitum access to standard chow and water.[4]
-
Groups:
-
Control Group (n=5): Vehicle administration.
-
EMA-d3 Group (n=5 per time point): Administration of EMA-d3.
-
Preparation and Administration of this compound
-
Synthesis: this compound (ethyl-d3-malonic acid) should be synthesized with high isotopic purity (>98%).
-
Formulation: Dissolve EMA-d3 in sterile saline (0.9% NaCl) to a final concentration of 10 mg/mL.
-
Administration: Administer a single dose of 50 mg/kg body weight via intraperitoneal (IP) injection.[4] This route ensures rapid systemic availability.
Sample Collection
-
Blood: Collect blood samples (approximately 50-100 µL) via the tail vein at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).[4] Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Urine: House mice in metabolic cages to collect urine at specified intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h).
-
Tissues: At the final time point (e.g., 24 hours), euthanize the animals and collect key tissues such as the liver, kidney, brain, and muscle. Immediately freeze tissues in liquid nitrogen and store them at -80°C.
Sample Preparation for Analysis
-
Plasma: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis. For analysis, perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Urine: Centrifuge urine samples to remove debris. Store at -80°C. Dilute samples with water prior to analysis.
-
Tissues: Homogenize frozen tissues in a suitable buffer. Perform a metabolite extraction using a solvent system such as methanol/acetonitrile/water.
Analytical Methodology: GC-MS Analysis of Organic Acids
Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the quantification of organic acids.[5]
-
Derivatization: Organic acids in the extracts are volatile and require derivatization prior to GC-MS analysis. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
GC-MS System: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms) can be used.
-
GC Conditions:
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for EMA-d3 and its potential metabolites. The mass-to-charge ratios (m/z) for the deuterated and non-deuterated compounds will differ, allowing for their distinct detection.[6]
-
Hypothetical Quantitative Data
The following tables represent the expected quantitative data from the proposed in vivo study.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mouse Plasma
| Parameter | Value (Mean ± SD) |
| Cmax (µg/mL) | 150 ± 25 |
| Tmax (min) | 30 ± 5 |
| AUC (0-t) (µg*min/mL) | 25000 ± 4500 |
| Half-life (t½) (min) | 90 ± 15 |
| Clearance (mL/min/kg) | 2.0 ± 0.4 |
Table 2: Hypothetical Cumulative Urinary Excretion of this compound
| Time Interval (hours) | Cumulative Excretion (% of Dose) |
| 0 - 4 | 65 ± 8 |
| 4 - 8 | 15 ± 4 |
| 8 - 12 | 5 ± 2 |
| 12 - 24 | 2 ± 1 |
| Total (0-24h) | 87 ± 10 |
Table 3: Hypothetical Tissue Distribution of this compound at 24 hours Post-Administration
| Tissue | Concentration (µg/g tissue) |
| Kidney | 5.5 ± 1.2 |
| Liver | 2.1 ± 0.5 |
| Muscle | 0.8 ± 0.2 |
| Brain | < 0.1 (Below Limit of Quantification) |
Visualization of Experimental Workflow
The following diagram illustrates the proposed experimental workflow.
Caption: A generalized experimental workflow for the in vivo study.
Conclusion
This technical guide provides a predictive framework for investigating the in vivo metabolic fate of this compound. Based on the known biochemistry of EMA, it is anticipated that EMA-d3 will be predominantly excreted unchanged in the urine. The use of a stable isotope-labeled tracer will allow for precise quantification of its pharmacokinetic profile and tissue distribution. The detailed experimental protocols and analytical methods described herein provide a robust starting point for researchers aiming to conduct such studies. The data generated from these experiments will be invaluable for understanding the handling of EMA by the body and may offer insights into the pathophysiology of related metabolic disorders.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 3. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
Deuterium Labeling Effects on Ethylmalonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of deuterium (B1214612) labeling on the properties of ethylmalonic acid (EMA). Ethylmalonic acid is a dicarboxylic acid that plays a significant role in several metabolic pathways, and its accumulation is a hallmark of the severe neurometabolic disorder, ethylmalonic encephalopathy. Deuterium labeling, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium, can modulate the physicochemical and metabolic properties of molecules. This guide explores the theoretical basis and practical applications of deuterium labeling on EMA, including its synthesis, impact on acidity and solubility, and its effect on metabolic stability through the kinetic isotope effect. Detailed experimental protocols for the synthesis, characterization, and in vitro metabolic analysis of deuterated EMA are provided. Furthermore, this document visualizes key metabolic pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the complex biological systems involving ethylmalonic acid.
Introduction: The Significance of Ethylmalonic Acid and Deuterium Labeling
Ethylmalonic acid is a key metabolic intermediate in the catabolism of short-chain fatty acids and certain amino acids.[1] Elevated levels of EMA in urine and blood are indicative of underlying metabolic disorders, most notably Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency and the more severe ethylmalonic encephalopathy.[2][3][4] Ethylmalonic encephalopathy is a devastating autosomal recessive disorder caused by mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase crucial for hydrogen sulfide (B99878) detoxification.[5][6][7] The resulting accumulation of hydrogen sulfide and EMA leads to a cascade of pathological events, including severe neurological damage.[8]
Deuterium labeling has emerged as a powerful tool in pharmaceutical research and development. The substitution of hydrogen with deuterium can significantly alter the physicochemical and pharmacokinetic properties of a molecule.[9][10] This is primarily due to the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic reactions that involve the cleavage of this bond.[9] This can lead to improved metabolic stability, reduced formation of toxic metabolites, and an overall enhanced therapeutic profile of a drug.
This guide will delve into the specific effects of deuterium labeling on ethylmalonic acid, providing researchers with the foundational knowledge and practical methodologies to explore its potential applications, from its use as a metabolic tracer to the development of novel therapeutic strategies.
Physicochemical Properties of Deuterated Ethylmalonic Acid
Acidity (pKa)
Deuteration is known to decrease the acidity of carboxylic acids, resulting in a slight increase in their pKa values.[11][12][13] This effect is attributed to the differences in zero-point energies of the O-H and O-D bonds. The following table illustrates the observed changes in pKa for some deuterated carboxylic acids, providing an estimate of the potential effect on ethylmalonic acid.
| Carboxylic Acid | Isotopic Form | ΔpKa (pKa_D - pKa_H) per Deuterium | Reference |
| Formic Acid | DCOOH | +0.034 (in D₂O) | [11] |
| Acetic Acid | CD₃COOH | +0.015 | [11] |
| Benzoic Acid | C₆H₅COOD | ~ +0.5 (in D₂O) | [14] |
| Ethylmalonic Acid (Predicted) | C₂H₅CD(COOH)₂ | ~ +0.01 - +0.03 | N/A |
Table 1: Predicted and Observed Changes in pKa upon Deuteration of Carboxylic Acids.
Solubility
The effect of deuteration on solubility is generally small and can be variable.[15] For some compounds, deuteration can lead to a slight increase in solubility in aqueous solutions, while for others, the effect is negligible. The differences in hydrogen bonding strength and molecular polarizability between C-H and C-D bonds contribute to these observations. For ethylmalonic acid, a marginal increase in aqueous solubility might be anticipated upon deuteration.
| Compound | Isotopic Form | Solubility Change | Reference |
| General Observation | Deuterated vs. Non-deuterated | Slight increase in aqueous solubility may occur | [15] |
| Ethylmalonic Acid (Predicted) | Deuterated | Slightly increased in H₂O | N/A |
Table 2: Predicted Solubility Changes of Deuterated Ethylmalonic Acid.
Synthesis and Characterization of Deuterated Ethylmalonic Acid
The synthesis of deuterated ethylmalonic acid can be achieved through modifications of established synthetic routes for carboxylic acids, such as the malonic ester synthesis.
Synthetic Pathway: Malonic Ester Synthesis
A common and versatile method for synthesizing substituted carboxylic acids is the malonic ester synthesis.[16][17][18] This method can be adapted to introduce deuterium at specific positions of the ethylmalonic acid molecule. For instance, to synthesize ethylmalonic acid deuterated at the alpha-carbon (the carbon adjacent to the two carboxyl groups), one could start with deuterated diethyl malonate.
Experimental Protocol: Synthesis of α-Deuterated Ethylmalonic Acid
Materials:
-
Diethyl malonate-d₂
-
Sodium metal
-
Absolute ethanol (B145695)
-
Ethyl iodide
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: To the freshly prepared sodium ethoxide solution, add diethyl malonate-d₂ dropwise with stirring.
-
Alkylation: After the addition is complete, add ethyl iodide dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. After the addition, the mixture is refluxed until the reaction is complete (monitored by TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with diethyl ether. The aqueous layer is acidified with concentrated hydrochloric acid.
-
Hydrolysis and Decarboxylation: The acidified aqueous solution containing the substituted malonic ester is heated to induce hydrolysis of the ester groups and subsequent decarboxylation to yield α-deuterated ethylmalonic acid.
-
Purification: The product is extracted with diethyl ether, the organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or chromatography.
Characterization Techniques
The successful synthesis and purity of deuterated ethylmalonic acid must be confirmed using appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the absence or reduction of the signal corresponding to the proton at the α-position.
-
²H NMR: Will show a signal corresponding to the deuterium at the α-position.
-
¹³C NMR: Can show a characteristic triplet splitting pattern for the α-carbon due to coupling with deuterium.
-
-
Mass Spectrometry (MS):
Metabolic Stability and the Kinetic Isotope Effect
The primary motivation for deuterating drug candidates is often to improve their metabolic stability. This is achieved through the kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond.
Metabolic Pathways of Ethylmalonic Acid
Ethylmalonic acid is primarily generated from the carboxylation of butyryl-CoA, a key intermediate in the β-oxidation of short-chain fatty acids.[3][21] In individuals with SCAD deficiency, the impaired activity of the short-chain acyl-CoA dehydrogenase leads to the accumulation of butyryl-CoA, which is then shunted towards the formation of EMA.[2][22][23]
Furthermore, the ETHE1 enzyme is crucial for the detoxification of hydrogen sulfide (H₂S). In ethylmalonic encephalopathy, deficient ETHE1 activity leads to H₂S accumulation, which in turn inhibits cytochrome c oxidase and disrupts mitochondrial energy metabolism.[5][6][24][25]
Predicted Effects of Deuteration on EMA Metabolism
While the metabolism of ethylmalonic acid itself is not a primary clearance pathway in the same way as for many drugs, its formation is a key pathological event. Deuteration of the precursors to EMA, such as butyrate, could potentially slow down the enzymatic reactions leading to its formation. For instance, if the α-carbon of butyryl-CoA is deuterated, the carboxylation step catalyzed by propionyl-CoA carboxylase might be subject to a kinetic isotope effect, thus reducing the rate of EMA production.
| Metabolic Step | Enzyme | Predicted KIE | Potential Outcome |
| Carboxylation of Butyryl-CoA | Propionyl-CoA Carboxylase | Moderate | Reduced rate of ethylmalonic acid formation |
| Further metabolism of EMA | Various | Minor | Limited impact as EMA is primarily excreted |
Table 3: Predicted Kinetic Isotope Effects on Ethylmalonic Acid Metabolism.
Experimental Protocol: In Vitro Metabolic Stability Assay
To assess the metabolic stability of deuterated ethylmalonic acid or its precursors, an in vitro assay using liver microsomes can be performed.[26][27][28][29]
Materials:
-
Human or rat liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Deuterated and non-deuterated test compounds
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Add the test compound (deuterated or non-deuterated ethylmalonic acid) to the pre-incubated mixture to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the rate of metabolism, from which the half-life (t₁/₂) can be calculated.
Conclusion
Deuterium labeling of ethylmalonic acid presents a multifaceted tool for researchers in the fields of metabolic disorders and drug development. While direct quantitative data on the effects of deuteration on EMA's properties are still emerging, the foundational principles of isotope effects provide a strong basis for predicting its behavior. The strategic incorporation of deuterium can subtly alter the physicochemical properties of EMA, such as its acidity and solubility. More significantly, the kinetic isotope effect has the potential to modulate its metabolic fate, offering a novel approach to studying and potentially intervening in the pathological pathways associated with ethylmalonic encephalopathy and SCAD deficiency. The experimental protocols outlined in this guide provide a practical framework for the synthesis, characterization, and metabolic evaluation of deuterated ethylmalonic acid, empowering researchers to further explore its scientific and therapeutic potential. Future studies are warranted to generate specific quantitative data for deuterated EMA to validate these predictions and unlock new avenues for research and drug development.
References
- 1. Ethylmalonic acid | C5H8O4 | CID 11756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Short-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 3. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medlink.com [medlink.com]
- 5. medlineplus.gov [medlineplus.gov]
- 6. ETHE1 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. ETHE1 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. grokipedia.com [grokipedia.com]
- 18. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 19. metbio.net [metbio.net]
- 20. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Short Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 22. Short-chain acyl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 23. myriad.com [myriad.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. The Mitochondrial Sulfur Dioxygenase ETHYLMALONIC ENCEPHALOPATHY PROTEIN1 Is Required for Amino Acid Catabolism during Carbohydrate Starvation and Embryo Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 27. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mttlab.eu [mttlab.eu]
Methodological & Application
Application Note: Quantitative Analysis of Ethylmalonic Acid in Biological Matrices Using Ethylmalonic acid-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylmalonic acid (EMA) is a dicarboxylic acid that serves as a critical biomarker for several inborn errors of metabolism, most notably Ethylmalonic Encephalopathy and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[1][2] Its accurate quantification in biological fluids like plasma, serum, and urine is essential for the diagnosis and monitoring of these metabolic disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical method due to its high sensitivity, specificity, and throughput.[3][4]
However, LC-MS/MS analysis is susceptible to matrix effects, where components of the biological sample can interfere with the ionization of the target analyte, leading to inaccurate quantification.[5] The use of a stable isotope-labeled (SIL) internal standard is the most effective strategy to mitigate these effects.[6] A SIL internal standard, such as Ethylmalonic acid-d3 (EMA-d3), is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same effects during sample preparation and ionization, allowing for reliable correction of variability and ensuring high accuracy and precision.[7]
This application note provides a detailed protocol for the quantification of ethylmalonic acid in human plasma or serum using EMA-d3 as an internal standard with LC-MS/MS.
Metabolic Context of Ethylmalonic Acid
Ethylmalonic acid is an intermediate metabolite in the degradation pathway of short-chain fatty acids and certain amino acids. It is derived from the carboxylation of butyryl-CoA to form ethylmalonyl-CoA. In healthy individuals, these pathways function efficiently, and EMA is present at very low levels. However, in metabolic disorders such as SCAD deficiency, the enzymatic block leads to the accumulation of upstream metabolites, including butyryl-CoA, which is subsequently converted to and excreted as ethylmalonic acid.[1][8] Therefore, elevated levels of EMA are a key diagnostic indicator of these conditions.
Caption: Simplified metabolic origin of Ethylmalonic Acid.
Experimental Protocols
Materials and Reagents
-
Analyte: Ethylmalonic acid (EMA) standard
-
Internal Standard: this compound (EMA-d3)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade)
-
Water: Deionized water (18 MΩ·cm or greater)
-
Biological Matrix: Drug-free human plasma or serum for calibration standards and quality controls.
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of EMA and EMA-d3 in methanol. Store at -20°C or below.
-
Internal Standard Working Solution (100 ng/mL): Dilute the EMA-d3 stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Curve Standards: Serially dilute the EMA stock solution with drug-free plasma or serum to prepare calibration standards at concentrations covering the expected clinical range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µmol/L).
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma or serum at a minimum of three concentration levels (low, medium, and high) within the calibration range.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibrators, QCs, and unknown samples.
-
Pipette 50 µL of the respective sample (calibrator, QC, or unknown) into the labeled tubes.
-
Add 200 µL of the Internal Standard Working Solution (in acetonitrile) to each tube. This step simultaneously adds the internal standard and precipitates proteins.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Caption: LC-MS/MS sample preparation and analysis workflow.
LC-MS/MS Method
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization for specific instrumentation.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B, hold, return to 5% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Analyte | Ethylmalonic Acid (EMA) |
| MRM Transition | 131.1 -> 87.1 |
| Collision Energy | Optimized for specific instrument |
| Internal Standard | This compound (EMA-d3) |
| MRM Transition | 134.1 -> 90.1 |
| Collision Energy | Optimized for specific instrument |
Data Analysis and Quantification
-
Integrate the chromatographic peaks for both the ethylmalonic acid and this compound MRM transitions.
-
Calculate the peak area ratio (EMA peak area / EMA-d3 peak area) for each calibrator, QC, and unknown sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Perform a linear regression analysis (typically with 1/x² weighting) to determine the best-fit line.
-
Use the regression equation to calculate the concentration of ethylmalonic acid in the QC and unknown samples based on their measured peak area ratios.
Method Performance Characteristics
The use of a stable isotope-labeled internal standard allows for robust and reliable method performance. Based on published methodologies for similar small organic acids, the following performance characteristics can be expected.[9]
Table 3: Typical Method Validation Parameters
| Parameter | Typical Value |
|---|---|
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | Sufficient for detecting pathological elevations |
| Precision (CV%) | < 10%[9] |
| Accuracy (% Recovery) | 90 - 110%[9] |
Conclusion
This application note details a robust and accurate LC-MS/MS method for the quantification of ethylmalonic acid in biological samples. The incorporation of this compound as an internal standard is critical for correcting analytical variability and matrix effects, ensuring the high quality and reliability of results required for clinical research and diagnostic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethylmalonic acid | C5H8O4 | CID 11756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Semi-automated quantification of methylmalonic acid in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Ethylmalonic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Quantification of Organic Acids Using Ethylmalonic acid-d3 Stable Isotope Dilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of organic acids is crucial in diverse fields such as clinical diagnostics, metabolic research, and drug development. Organic acids are key intermediates in numerous metabolic pathways, and their concentrations can serve as important biomarkers for various disease states and therapeutic responses. The stable isotope dilution (SID) method, coupled with mass spectrometry (either Gas Chromatography-Mass Spectrometry, GC-MS, or Liquid Chromatography-Tandem Mass Spectrometry, LC-MS/MS), provides unparalleled accuracy and precision for this purpose.
This application note details a robust protocol for the quantification of a panel of organic acids in biological matrices, utilizing Ethylmalonic acid-d3 (EMA-d3) as an internal standard. The SID method relies on the addition of a known amount of a stable isotope-labeled version of an analyte (or a structurally similar compound) to a sample. Because the stable isotope-labeled standard is chemically similar to the endogenous analytes, it experiences comparable extraction, derivatization, and ionization efficiencies throughout the analytical process. By measuring the ratio of the unlabeled (endogenous) to the labeled (internal standard) analytes using mass spectrometry, precise quantification can be achieved, minimizing the impact of matrix effects and variability in sample processing.
Key Advantages of the Stable Isotope Dilution Method:
-
High Accuracy and Precision: Minimizes analytical variability from sample preparation and matrix effects.
-
High Specificity: The use of mass spectrometry allows for the differentiation of analytes from other sample components.
-
Robustness: The method is less susceptible to variations in extraction recovery and instrument response.
-
Broad Applicability: Can be adapted for the analysis of a wide range of organic acids in various biological matrices.
Experimental Workflow
The general workflow for the quantification of organic acids using this compound is depicted below. The process involves sample preparation, including the addition of the internal standard, followed by either GC-MS or LC-MS/MS analysis. For GC-MS, a derivatization step is mandatory to increase the volatility of the organic acids.
Experimental Protocols
Two primary analytical methods are presented: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method may depend on the specific organic acids of interest, available instrumentation, and desired sensitivity.
Protocol 1: Quantification of Organic Acids by GC-MS
This protocol involves a derivatization step to make the organic acids volatile for GC-MS analysis.
1. Materials and Reagents:
-
This compound (EMA-d3) internal standard solution (1 mg/mL in methanol)
-
Urine or plasma samples
-
Ethyl acetate (B1210297)
-
Hexane
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Methoxyamine hydrochloride solution (20 mg/mL in pyridine)
-
Sodium sulfate (B86663) (anhydrous)
-
Centrifuge tubes (15 mL)
-
GC vials with inserts
-
Nitrogen evaporator
-
Heating block or incubator
2. Sample Preparation and Extraction:
-
Thaw frozen urine or plasma samples to room temperature.
-
To 1 mL of sample in a 15 mL centrifuge tube, add 10 µL of the 1 mg/mL this compound internal standard solution.
-
Vortex briefly to mix.
-
Acidify the sample to pH 1-2 with 6M HCl.
-
Add 5 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.
3. Derivatization (Two-Step Methoxyimation-Silylation):
-
To the dried extract, add 50 µL of methoxyamine hydrochloride solution.
-
Cap the tube tightly and incubate at 60°C for 30 minutes to protect keto-groups.[1]
-
After cooling to room temperature, add 100 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and incubate at 70°C for 60 minutes.[2]
-
After cooling, transfer the derivatized sample to a GC vial with an insert for analysis.
4. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Full Scan (m/z 50-600) or Selected Ion Monitoring (SIM) for higher sensitivity.
Protocol 2: Quantification of Organic Acids by LC-MS/MS
This protocol is suitable for the analysis of polar organic acids without derivatization, although derivatization can be used to enhance sensitivity for certain compounds.[3]
1. Materials and Reagents:
-
This compound (EMA-d3) internal standard solution (100 µg/mL in 50:50 methanol:water)
-
Urine or plasma samples
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Centrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
LC vials
2. Sample Preparation:
-
Thaw frozen urine or plasma samples to room temperature.
-
To 100 µL of sample in a 1.5 mL centrifuge tube, add 10 µL of the 100 µg/mL this compound internal standard solution.
-
For plasma samples, perform protein precipitation by adding 400 µL of cold acetonitrile. For urine samples, add 400 µL of 0.1% formic acid in water.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
3. LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent
-
Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent reversed-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1 min: 2% B
-
1-8 min: 2-98% B
-
8-10 min: 98% B
-
10-10.1 min: 98-2% B
-
10.1-12 min: 2% B
-
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for each analyte and this compound need to be optimized.
MRM Transitions:
The specific MRM transitions for each organic acid and the internal standard must be determined by infusing standard solutions into the mass spectrometer. For this compound, a representative precursor ion ([M-H]⁻) would be m/z 135.0, and a potential product ion could be m/z 89.0 (loss of CO₂H₂). These transitions should be empirically optimized for the specific instrument used.
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Typical Quantitative Performance Data for GC-MS Analysis of Selected Organic Acids
| Organic Acid | Retention Time (min) | Linearity (R²) | LOD (µmol/L) | LOQ (µmol/L) | Recovery (%) |
| Lactic Acid | 8.5 | >0.998 | 0.25 | 0.80 | 95-105 |
| Pyruvic Acid | 9.2 | >0.997 | 0.10 | 0.35 | 92-108 |
| Succinic Acid | 12.8 | >0.999 | 0.05 | 0.15 | 98-104 |
| Fumaric Acid | 13.1 | >0.998 | 0.04 | 0.12 | 96-107 |
| Malic Acid | 14.5 | >0.999 | 0.08 | 0.25 | 94-106 |
| Citric Acid | 18.2 | >0.996 | 0.15 | 0.50 | 90-110 |
| Ethylmalonic Acid | 11.9 | - | - | - | - |
| This compound (IS) | 11.9 | - | - | - | - |
Note: The performance characteristics presented are representative and may vary depending on the specific instrumentation and matrix. Data is compiled from typical performance of organic acid analysis.[4]
Table 2: Typical Quantitative Performance Data for LC-MS/MS Analysis of Selected Organic Acids
| Organic Acid | Retention Time (min) | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| 3-Hydroxybutyric Acid | 3.1 | >0.995 | 5 | 15 | 88-102 |
| Adipic Acid | 6.5 | >0.997 | 2 | 6 | 91-105 |
| Suberic Acid | 7.8 | >0.996 | 2 | 7 | 89-108 |
| Methylmalonic Acid | 4.2 | >0.998 | 10 | 30 | 93-104 |
| Ethylmalonic Acid | 5.5 | >0.999 | 5 | 15 | 95-103 |
| This compound (IS) | 5.5 | - | - | - | - |
Note: The performance characteristics presented are representative and may vary depending on the specific instrumentation and matrix. Data is compiled from typical performance of organic acid analysis.[5][6]
Logical Relationships in Stable Isotope Dilution
The core principle of quantification using a stable isotope-labeled internal standard is based on the consistent ratio between the analyte and the internal standard across the analytical process.
Conclusion
The use of this compound as an internal standard in a stable isotope dilution method provides a highly accurate and precise approach for the quantification of organic acids in biological samples. Both GC-MS and LC-MS/MS methods can be effectively employed, with the choice depending on the specific analytical requirements. The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals engaged in metabolic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sample Preparation Techniques for the Analysis of Ethylmalonic Acid-d3
Introduction
Ethylmalonic acid (EMA) is a dicarboxylic acid that serves as a crucial biomarker for certain inborn errors of metabolism, including Ethylmalonic Encephalopathy and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[1][2] Accurate quantification of EMA in biological matrices such as plasma, serum, and urine is essential for the diagnosis and monitoring of these conditions.[1][3] Stable isotope-labeled internal standards, such as Ethylmalonic acid-d3 (EMA-d3), are indispensable for reliable quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and variations in sample processing.[4]
This application note provides detailed protocols for three common sample preparation techniques for the extraction and purification of Ethylmalonic acid from biological samples prior to LC-MS/MS analysis: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The selection of the appropriate technique depends on factors such as the sample matrix, required sensitivity, and desired throughput.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum.[5] It involves the addition of an organic solvent or an acid to denature and precipitate proteins, which are then separated by centrifugation.[5][6] This method is well-suited for high-throughput screening applications.[5]
Experimental Protocol
-
Sample Thawing: Thaw frozen plasma or serum samples at room temperature. Once completely thawed, vortex gently to ensure homogeneity.[5]
-
Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Spike the sample with the working solution of this compound to achieve the desired final concentration.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol) containing 1% formic acid to the sample. The 3:1 ratio of solvent to sample is typical for efficient protein removal.
-
Mixing: Cap the tube and vortex vigorously for 1-2 minutes to ensure complete mixing and protein precipitation.[5]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Collection: Carefully aspirate the supernatant, which contains the analyte and internal standard, and transfer it to a clean tube or a 96-well plate for analysis.[5][6]
-
Analysis: The collected supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a mobile-phase-compatible solvent if concentration is needed.[5][7]
Workflow Diagram
Caption: Protein Precipitation Workflow for EMA-d3.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for sample cleanup and analyte concentration, providing cleaner extracts than protein precipitation.[6] It utilizes a solid sorbent to selectively retain the analyte from the liquid sample, while interferences are washed away. The analyte is then eluted with a small volume of a different solvent.[6] Anion exchange or mixed-mode sorbents are commonly used for acidic compounds like ethylmalonic acid.
Experimental Protocol
This protocol is adapted from methods for the similar analyte, methylmalonic acid, using a weak anion exchange (WAX) sorbent.
-
Sample Pre-treatment:
-
To 500 µL of plasma or 100 µL of urine, add the required amount of EMA-d3 internal standard.[8]
-
Acidify the sample by adding an equal volume of 2% formic acid in water. This ensures the carboxylic acid groups are protonated for optimal interaction with the sorbent.
-
Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a weak anion exchange (WAX) SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, steady rate (approx. 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Follow with a wash of 1 mL of methanol to remove non-polar interferences. Dry the cartridge under vacuum for 1-2 minutes.
-
-
Elution:
-
Elute the ethylmalonic acid and EMA-d3 from the cartridge using 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol. The basic pH deprotonates the analyte, releasing it from the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[7]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to dissolve.
-
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram
Caption: Solid-Phase Extraction Workflow for EMA-d3.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9] For small organic acids like EMA, this often involves acidifying the aqueous sample to protonate the analyte, making it more soluble in an organic solvent.
Experimental Protocol
-
Sample Preparation:
-
In a glass tube, add 200 µL of plasma or urine.
-
Spike the sample with the EMA-d3 internal standard.
-
-
Acidification: Add 50 µL of 1M HCl to the sample to lower the pH to <2. This ensures that the ethylmalonic acid is in its neutral, protonated form.
-
Extraction:
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol).
-
Cap the tube and vortex vigorously for 2-3 minutes to facilitate the transfer of the analyte into the organic phase.
-
-
Phase Separation: Centrifuge the sample at 3,000 x g for 5 minutes to achieve a clear separation between the aqueous and organic layers.[6]
-
Collection: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[7]
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis: Transfer the sample to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for EMA-d3.
Quantitative Data Summary
The following table summarizes representative performance data from LC-MS/MS methods for the analysis of methylmalonic acid (MMA), a structurally similar analyte to EMA. These values provide an expectation of the performance that can be achieved for an EMA assay following proper sample preparation and method validation.
| Parameter | Sample Matrix | Sample Preparation | Value | Reference |
| Recovery | Plasma | Solid-Phase Extraction | 94.8% - 96.9% | [8][10] |
| Inter-assay Precision (CV) | Plasma | Solid-Phase Extraction | 3.8% - 8.5% | [8][10] |
| Intra-assay Precision (CV) | Plasma | Solid-Phase Extraction | 1.3% - 3.4% | [8][10] |
| Linearity (r) | Plasma | Solid-Phase Extraction | 0.994 | [8][10] |
| Lower Limit of Quantitation | Plasma | Automated SPE | 4.0 nmol/L (for 25OHD3) | [11] |
| Linearity (R²) (Multi-analyte) | Dried Blood Spots | Protein Precipitation | > 0.9935 | [4] |
| Accuracy (Recovery) | Dried Blood Spots | Protein Precipitation | 94.57% - 109.60% | [4] |
Note: Data for 25OHD3 is included to show typical LLOQ performance with automated SPE. Data for the multi-analyte panel including EMA demonstrates performance in dried blood spots.
Conclusion
The choice of sample preparation technique for this compound analysis is a critical step that impacts the reliability, sensitivity, and throughput of the entire analytical method.
-
Protein Precipitation is a fast, simple, and cost-effective method suitable for high-throughput environments where the highest sensitivity is not required.
-
Solid-Phase Extraction offers superior cleanup, leading to reduced matrix effects, higher sensitivity, and better overall data quality, making it ideal for clinical research and diagnostic applications.[6]
-
Liquid-Liquid Extraction provides a good balance of cleanup and simplicity but can be more labor-intensive and difficult to automate than SPE.
Each protocol should be carefully validated to ensure it meets the specific requirements of the assay, including recovery, matrix effects, precision, and accuracy.
References
- 1. termedia.pl [termedia.pl]
- 2. caymanchem.com [caymanchem.com]
- 3. Silent increase of urinary ethylmalonic acid is an indicator of nonspecific brain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. opentrons.com [opentrons.com]
- 7. organomation.com [organomation.com]
- 8. Methylmalonic acid measured in plasma and urine by stable-isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organomation.com [organomation.com]
- 10. researchgate.net [researchgate.net]
- 11. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Ethylmalonic Acid-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylmalonic acid (EMA) is a dicarboxylic acid that serves as a crucial biomarker for several inborn errors of metabolism, including Ethylmalonic Encephalopathy and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. Accurate quantification of EMA in biological matrices is essential for the diagnosis and monitoring of these metabolic disorders. Stable isotope-labeled internal standards, such as ethylmalonic acid-d3 (EMA-d3), are indispensable for reliable quantification by mass spectrometry, as they effectively compensate for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the analysis of EMA-d3 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a focus on its fragmentation pattern following derivatization, a common strategy to enhance analytical sensitivity and chromatographic performance.
Metabolic Pathway of Ethylmalonic Acid
Ethylmalonic acid is an intermediate in the metabolism of short-chain fatty acids and the amino acid isoleucine. In certain metabolic disorders, enzymatic deficiencies lead to the accumulation of EMA in bodily fluids. The pathway below illustrates the formation of ethylmalonic acid from butyryl-CoA.
Caption: Metabolic origin of Ethylmalonic Acid.
Mass Spectrometry Fragmentation of this compound
Direct analysis of underivatized short-chain organic acids like ethylmalonic acid by reversed-phase LC-MS/MS can be challenging due to their high polarity, leading to poor retention and ionization efficiency. Derivatization is a widely employed strategy to improve their chromatographic and mass spectrometric properties. A common derivatization agent is 3-nitrophenylhydrazine (B1228671) (3NPH), which reacts with the carboxylic acid groups.
Following derivatization with 3NPH and positive ion electrospray ionization, the derivatized EMA-d3 will form a protonated molecule [M+H]⁺. In tandem mass spectrometry (MS/MS), this precursor ion is fragmented to produce characteristic product ions. The fragmentation typically involves the loss of neutral molecules from the derivatized structure.
The fragmentation of the 3NPH derivative of dicarboxylic acids is predictable. The precursor ion will be the di-derivatized molecule. The major fragmentation pathway involves the neutral loss of the 3-nitrophenylhydrazine group and water.
Caption: Predicted fragmentation of derivatized EMA-d3.
Quantitative Data
The molecular weight of ethylmalonic acid is 132.11 g/mol , and for this compound, it is approximately 135.13 g/mol . After derivatization with two molecules of 3NPH and subsequent protonation, the precursor ion masses will be significantly higher. The table below summarizes the expected MRM transitions for native EMA and EMA-d3 after derivatization.
| Analyte | Derivatization | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Ethylmalonic Acid | 3-NPH (di-derivatized) | ~403.1 | ~267.1, ~249.1 | Positive ESI |
| This compound | 3-NPH (di-derivatized) | ~406.1 | ~270.1, ~252.1 | Positive ESI |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. The product ions correspond to losses of 3-nitrophenylhydrazine and water.
Experimental Protocols
This section details a general protocol for the extraction, derivatization, and LC-MS/MS analysis of ethylmalonic acid from biological samples, using EMA-d3 as an internal standard.
Sample Preparation
-
Sample Collection and Storage : Collect biological samples (e.g., plasma, urine) and store them at -80°C until analysis.
-
Protein Precipitation :
-
To 100 µL of plasma or urine, add 400 µL of ice-cold acetonitrile (B52724) containing the internal standard, this compound (concentration to be optimized based on expected endogenous levels).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Collection : Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Solvent Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Derivatization with 3-Nitrophenylhydrazine (3NPH)
-
Reagent Preparation : Prepare a fresh solution of 10 mg/mL 3-NPH in 50% methanol (B129727) and a solution of 12 mg/mL N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50% methanol.
-
Derivatization Reaction :
-
Reconstitute the dried sample extract in 50 µL of the 3-NPH solution.
-
Add 50 µL of the EDC solution to initiate the derivatization.
-
Vortex briefly and incubate the mixture at 40°C for 30 minutes.
-
-
Sample Dilution : After incubation, dilute the sample with an appropriate volume of the initial mobile phase (e.g., 900 µL of 95:5 water:acetonitrile with 0.1% formic acid) before injection into the LC-MS/MS system.
LC-MS/MS Analysis
| Parameter | Recommended Conditions |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
Conclusion
The use of this compound as an internal standard in conjunction with a robust derivatization strategy and LC-MS/MS analysis provides a highly sensitive and specific method for the accurate quantification of ethylmalonic acid in biological matrices. This application note offers a comprehensive framework for researchers and clinicians to develop and implement this essential diagnostic tool. The provided protocols and fragmentation information serve as a valuable resource for laboratories involved in the study and diagnosis of metabolic disorders.
References
Application Notes and Protocols for the GC-MS Quantification of Ethylmalonic Acid-d3
This document provides a detailed framework for the quantitative analysis of Ethylmalonic acid-d3 (EMA-d3) using Gas Chromatography-Mass Spectrometry (GC-MS). Ethylmalonic acid is a key biomarker in the diagnosis of certain inborn errors of metabolism. The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification, as it effectively corrects for variations during sample preparation and instrumental analysis.
These protocols are intended for researchers, scientists, and professionals in the field of drug development and clinical diagnostics.
Experimental Protocols
The successful quantification of this compound by GC-MS necessitates a robust experimental protocol encompassing sample preparation, derivatization, and instrumental analysis.
Sample Preparation and Extraction
The goal of this step is to isolate Ethylmalonic acid from the sample matrix (e.g., plasma, urine) and prepare it for derivatization.
Materials:
-
Biological sample (e.g., 100 µL of urine or 500 µL of plasma)[1]
-
This compound (internal standard) solution of a known concentration
-
Organic solvent (e.g., Ethyl acetate)
-
Centrifuge
-
Vortex mixer
-
Nitrogen gas evaporator
Procedure:
-
Internal Standard Spiking: To the biological sample in a centrifuge tube, add a precise volume of the this compound internal standard solution. The amount should be chosen to be within the calibration range.
-
Extraction: Add an appropriate volume of an organic solvent like ethyl acetate (B1210297) to the sample.
-
Vortexing: Vortex the mixture vigorously for approximately 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve a clear separation of the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer containing the analyte and internal standard to a clean tube.
-
Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C). The dried extract is now ready for derivatization.
Derivatization
Derivatization is a crucial step to increase the volatility and thermal stability of Ethylmalonic acid, making it amenable to GC-MS analysis. Silylation is a common and effective derivatization technique for organic acids.[2]
Materials:
-
Dried sample extract
-
Silylation reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% TMCS - MSTFA + 1% TMCS)
-
Pyridine (optional, as a catalyst)
-
Heating block or oven
Procedure:
-
Reagent Addition: Add a specific volume (e.g., 50 µL) of the silylation reagent (and pyridine, if used) to the dried sample extract.
-
Incubation: Securely cap the vial and heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[3][4]
-
Cooling: Allow the vial to cool to room temperature before GC-MS injection.
GC-MS Analysis
The derivatized sample is now ready for injection into the GC-MS system for separation and detection.
Instrumental Parameters
The following are suggested starting parameters for the GC-MS analysis. These may require optimization based on the specific instrumentation used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Selected Ions (Hypothetical for di-TMS derivative) | |
| Ethylmalonic Acid | m/z values to be determined experimentally (e.g., molecular ion and characteristic fragments) |
| This compound | m/z values corresponding to the deuterated standard (e.g., M+3) |
Calibration and Quantification
A calibration curve is constructed to determine the concentration of Ethylmalonic acid in the samples.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of Ethylmalonic acid and a constant concentration of the this compound internal standard.
-
Analysis: Analyze the calibration standards using the established GC-MS method.
-
Calibration Curve: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. A linear regression analysis is performed to obtain the calibration curve. A correlation coefficient (R²) greater than 0.995 is generally considered acceptable.[5]
-
Quantification: Analyze the prepared samples and use the peak area ratios and the calibration curve to calculate the concentration of Ethylmalonic acid in the original sample.
Data Presentation
The performance of the analytical method should be validated and the quantitative data summarized in a clear and structured format. The following table provides a template for presenting the key validation parameters. The actual values need to be determined experimentally.
| Parameter | Value | Comments |
| Linearity (R²) | > 0.995 | Established over a defined concentration range.[5] |
| Limit of Detection (LOD) | TBD | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | TBD | The lowest concentration of analyte that can be accurately and precisely quantified. |
| Precision (%RSD) | < 15% | Intra- and inter-day precision should be assessed at multiple concentrations. |
| Accuracy (% Recovery) | 85-115% | Determined by analyzing quality control samples with known concentrations. |
| Specificity | No interference | Assessed by analyzing blank matrix samples to ensure no interfering peaks at the retention time of the analyte and internal standard. |
| TBD: To Be Determined experimentally. |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of Ethylmalonic acid.
This comprehensive guide provides a solid foundation for developing and implementing a robust GC-MS method for the quantification of this compound. Adherence to these protocols and thorough method validation are essential for obtaining accurate and reliable results in research and clinical settings.
References
- 1. Methylmalonic acid measured in plasma and urine by stable-isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application of Ethylmalonic Acid-d3 in Newborn Screening for Ethylmalonic Encephalopathy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylmalonic encephalopathy (EE) is a rare, severe, and progressive autosomal recessive metabolic disorder that presents in early infancy.[1][2][3] The condition is characterized by a range of debilitating symptoms, including developmental delay, hypotonia which progresses to spasticity, seizures, and microvascular damage leading to petechiae and chronic diarrhea.[2][4] The biochemical hallmarks of EE are elevated levels of ethylmalonic acid (EMA) and C4/C5 acylcarnitines in blood and urine.[2][5] Early and accurate diagnosis through newborn screening is critical for timely management and potential therapeutic interventions. Ethylmalonic acid-d3 (EMA-d3) serves as an ideal internal standard for the quantitative analysis of endogenous EMA in dried blood spots (DBS) using stable isotope dilution mass spectrometry, offering high precision and accuracy.[6][7][8][9]
Principle of the Assay
Newborn screening for EE involves the quantification of EMA in dried blood spots. The analytical method of choice is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for the detection of small molecules in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification.[8] EMA-d3 is chemically identical to the analyte (EMA) but has a different mass due to the presence of deuterium (B1214612) atoms. By adding a known amount of EMA-d3 to each sample, it co-elutes with the endogenous EMA and experiences similar extraction efficiencies and ionization effects.[9] The ratio of the mass spectrometric signal of the analyte to the internal standard allows for precise and accurate quantification, correcting for variations during sample preparation and analysis.
Quantitative Data
The following tables summarize the analytical performance of a typical LC-MS/MS method for the quantification of ethylmalonic acid and related metabolites in dried blood spots, as well as reference intervals for healthy newborns.
Table 1: Analytical Performance of LC-MS/MS Method for Ethylmalonic Acid in Dried Blood Spots [6]
| Parameter | Performance Metric |
| Linearity (R²) | > 0.9935 |
| Precision (CV%) | < 10.0% |
| Accuracy (Recovery %) | 94.57% - 109.60% |
| Lower Limit of Quantification (LLOQ) | Enables sensitive detection of pathological elevations |
| Limit of Detection (LOD) | Enables sensitive detection of pathological elevations |
Table 2: Reference Intervals for Relevant Metabolites in Dried Blood Spots of Healthy Newborns (0-1 month) [8]
| Metabolite | Reference Range (μmol/L) |
| Methylmalonic Acid | 0.04 - 1.02 |
| Methylcitric Acid | 0.02 - 0.27 |
| Total Homocysteine | 1.05 - 8.22 |
Note: The concentration of ethylmalonic acid in newborns with Ethylmalonic Encephalopathy is significantly elevated above the reference range, though specific quantitative ranges can vary between individuals.
Experimental Protocols
1. Preparation of Calibrators and Quality Controls (QC) in Dried Blood Spots
-
Prepare stock solutions of unlabeled ethylmalonic acid and this compound in a suitable solvent (e.g., methanol (B129727)/water).
-
Prepare a series of calibrator solutions by spiking whole blood with known concentrations of unlabeled ethylmalonic acid.
-
Prepare at least three levels of QC samples (low, medium, and high concentrations) in a similar manner.
-
Spot a fixed volume (e.g., 50 µL) of each calibrator and QC sample onto newborn screening filter paper cards.
-
Allow the spots to dry completely at room temperature for at least 4 hours.
-
Store the dried blood spot cards in sealed bags with desiccant at -20°C until analysis.
2. Sample Preparation from Dried Blood Spots
-
Punch a 3 mm disc from the center of the dried blood spot (calibrator, QC, or newborn sample).
-
Place the disc into a well of a 96-well microtiter plate.
-
Add 100 µL of the extraction solution containing the known concentration of this compound internal standard in a solvent such as methanol with 1% formic acid.[9]
-
Seal the plate and vortex for 30 minutes to extract the analytes.
-
Centrifuge the plate to pellet any debris.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: A typical flow rate is 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both ethylmalonic acid and this compound.
-
Ethylmalonic acid transition: To be determined based on the specific instrument and optimization (e.g., m/z 131 -> 87).
-
This compound transition: To be determined based on the specific instrument and optimization (e.g., m/z 134 -> 90).
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte/Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of ethylmalonic acid in the newborn samples by interpolating their peak area ratios from the calibration curve.
-
Diagrams
Caption: Experimental Workflow for EMA Analysis in DBS
Caption: Metabolic Pathway of Ethylmalonic Acid Accumulation in EE
References
- 1. Ethylmalonic encephalopathy is caused by mutations in ETHE1, a gene encoding a mitochondrial matrix protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Case Series of Ethylmalonic Encephalopathy from Southern India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medlink.com [medlink.com]
- 4. Ethylmalonic Encephalopathy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ethylmalonic encephalopathy | Newborn Screening [newbornscreening.hrsa.gov]
- 6. Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylmalonic acid quantified in dried blood spots provides a precise, valid, and stable measure of functional vitamin B-12 status in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The utility of methylmalonic acid, methylcitrate acid, and homocysteine in dried blood spots for therapeutic monitoring of three inherited metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method for the simultaneous analysis of seven antimalarials and two active metabolites in dried blood spots for applications in field trials: Analytical and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Ethylmalonic Acid in Urine using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylmalonic acid (EMA) is a dicarboxylic acid that is typically present at low levels in human urine. Elevated concentrations of EMA are a key biomarker for certain inborn errors of metabolism, most notably Ethylmalonic Encephalopathy (EE). EE is a rare, severe, autosomal recessive disorder caused by mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase.[1][2] This enzyme is crucial for the detoxification of hydrogen sulfide (B99878) (H₂S).[1][2] Its deficiency leads to the accumulation of H₂S, which in turn is thought to inhibit short-chain acyl-CoA dehydrogenase (SCAD), resulting in the accumulation and subsequent urinary excretion of ethylmalonic acid. This application note provides detailed protocols for the sensitive and specific quantification of ethylmalonic acid in urine using stable isotope dilution mass spectrometry, employing both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Ethylmalonic Acid Accumulation in ETHE1 Deficiency
Mutations in the ETHE1 gene lead to a deficiency of the mitochondrial sulfur dioxygenase enzyme. This enzyme is a key component of the hydrogen sulfide oxidation pathway. Its impairment causes an accumulation of hydrogen sulfide, which is toxic at high concentrations and can inhibit other mitochondrial enzymes, including short-chain acyl-CoA dehydrogenase (SCAD). The inhibition of SCAD disrupts the beta-oxidation of short-chain fatty acids, leading to a buildup of butyryl-CoA, which is then alternatively metabolized to ethylmalonic acid.
Caption: Metabolic pathway of H₂S catabolism and EMA accumulation in ETHE1 deficiency.
Experimental Workflow for Isotope Dilution Mass Spectrometry
The general workflow for the quantification of ethylmalonic acid in urine by isotope dilution mass spectrometry involves sample preparation, including the addition of a stable isotope-labeled internal standard, followed by either GC-MS or LC-MS/MS analysis.
Caption: General experimental workflow for EMA quantification in urine.
Materials and Reagents
-
Ethylmalonic acid (≥98% purity)
-
Ethylmalonic acid-d5 (or d3) stable isotope-labeled internal standard (IS)[3][4]
-
Creatinine (B1669602) standard
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Ethyl acetate (B1210297)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
n-Butanol
-
Acetyl chloride
-
Sodium sulfate (anhydrous)
-
Deionized water
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
Protocol 1: Quantification of Ethylmalonic Acid by GC-MS
This protocol describes the quantification of ethylmalonic acid in urine using gas chromatography-mass spectrometry following liquid-liquid extraction and derivatization.
1. Sample Preparation and Extraction
-
Thaw frozen urine samples to room temperature and vortex for 15 seconds.
-
Transfer a 1 mL aliquot of urine to a glass screw-cap tube.
-
Add 50 µL of a 1 mg/mL solution of ethylmalonic acid-d5 in methanol as the internal standard.
-
Add 100 µL of 5 M HCl to acidify the sample.
-
Add 500 mg of sodium chloride and vortex to dissolve.
-
Add 3 mL of ethyl acetate, cap the tube, and vortex for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction (steps 6-8) with another 3 mL of ethyl acetate and combine the organic layers.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
-
To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before analysis.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 200°C at 10°C/minute
-
Ramp to 300°C at 25°C/minute, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Data Analysis: Quantify using the peak area ratio of the characteristic ion for native ethylmalonic acid to the corresponding ion for the d5-labeled internal standard. Normalize the final concentration to the urinary creatinine concentration.
Protocol 2: Quantification of Ethylmalonic Acid by LC-MS/MS
This protocol outlines the quantification of ethylmalonic acid in urine using liquid chromatography-tandem mass spectrometry, which may offer higher throughput and sensitivity.
1. Sample Preparation and Derivatization
-
Thaw frozen urine samples to room temperature and vortex for 15 seconds.
-
Transfer a 100 µL aliquot of urine to a microcentrifuge tube.
-
Add 10 µL of a 100 µg/mL solution of ethylmalonic acid-d5 in methanol as the internal standard.
-
Add 400 µL of acidified n-butanol (prepared by adding 1 part acetyl chloride to 9 parts n-butanol) for derivatization to butyl esters.
-
Cap the tube, vortex, and heat at 65°C for 20 minutes.
-
Cool to room temperature and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Ethylmalonic acid di-butyl ester: Precursor ion (Q1): m/z 243.2, Product ion (Q3): m/z 187.1 (loss of butene) (theoretical, requires optimization)
-
Ethylmalonic acid-d5 di-butyl ester: Precursor ion (Q1): m/z 248.2, Product ion (Q3): m/z 192.1 (theoretical, requires optimization)
-
-
Data Analysis: Quantify using the peak area ratio of the MRM transition for native ethylmalonic acid to that of the d5-labeled internal standard. Normalize the final concentration to the urinary creatinine concentration.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of dicarboxylic acids in urine using isotope dilution mass spectrometry. While specific data for ethylmalonic acid is limited in the literature, the values for the closely related methylmalonic acid provide a strong indication of expected performance.
| Parameter | GC-MS (Methylmalonic Acid) | LC-MS/MS (Methylmalonic Acid) | Reference |
| Linearity Range | 0.026 - 200 µmol/L | 0.5 - 16.6 µmol/L | [8][9] |
| Limit of Detection (LOD) | ~0.03 mmol/mol creatinine | ~15 nmol/L | [10] |
| Limit of Quantification (LOQ) | Not specified | 33 nmol/L | |
| Intra-day Precision (%CV) | 2.6% - 4.7% | 1.3% - 3.4% | [8][9] |
| Inter-day Precision (%CV) | 4.6% - 7.9% | 3.8% - 8.5% | [8][9] |
| Accuracy (% Recovery) | Not specified | 94.8% - 96.9% | [9] |
Conclusion
The described GC-MS and LC-MS/MS methods provide robust, sensitive, and specific approaches for the quantification of ethylmalonic acid in urine. The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, ensuring high accuracy and precision. These methods are essential tools for the diagnosis and monitoring of patients with ethylmalonic encephalopathy and other metabolic disorders characterized by elevated ethylmalonic acid excretion. The choice between GC-MS and LC-MS/MS will depend on the specific laboratory's instrumentation, throughput requirements, and desired sensitivity.
References
- 1. shoko-sc.co.jp [shoko-sc.co.jp]
- 2. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethylmalonic acid (methyl-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethylmalonic acid, bis(trimethylsilyl) ester | C11H24O4Si2 | CID 521657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethylmalonic acid, 2TMS derivative [webbook.nist.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Methylmalonic acid measured in plasma and urine by stable-isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis Using Ethylmalonic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system, providing a functional readout of cellular physiology. Stable isotope tracing, a cornerstone of MFA, involves the introduction of labeled substrates into a system and tracking the incorporation of the isotope into downstream metabolites. While 13C-labeled compounds are widely used, deuterium (B1214612) (2H)-labeled tracers like Ethylmalonic acid-d3 offer unique advantages, particularly in tracing pathways of fatty acid and amino acid metabolism.
Ethylmalonic acid (EMA) is a dicarboxylic acid that serves as a key intermediate in the metabolism of short-chain fatty acids and the amino acids isoleucine and methionine. Elevated levels of EMA are associated with several metabolic disorders, including Ethylmalonic Encephalopathy. This compound, a stable isotope-labeled version of EMA, can be used as a tracer to investigate the dynamics of these metabolic pathways. By introducing this compound into a cell culture or in vivo model, researchers can trace its metabolic fate and quantify the flux through specific enzymatic reactions. This provides valuable insights into normal and pathological metabolic states and can be instrumental in drug development for metabolic diseases.
This document provides detailed application notes and experimental protocols for the use of this compound in metabolic flux analysis.
Principle of this compound Tracing
This compound (d3-EMA) contains three deuterium atoms, which increases its mass by three Daltons compared to the unlabeled (d0) molecule. When d3-EMA is introduced into a biological system, it is taken up by cells and enters the relevant metabolic pathways. As it is processed by various enzymes, the deuterium label is retained in the downstream metabolites. Mass spectrometry can then be used to distinguish between the labeled (deuterated) and unlabeled metabolites based on their mass-to-charge ratio (m/z). By measuring the relative abundance of these isotopologues over time, the rate of conversion of d3-EMA to its products can be determined, providing a quantitative measure of the metabolic flux.
Applications in Research and Drug Development
-
Elucidating Disease Mechanisms: Tracing the metabolism of d3-EMA can help to identify enzymatic defects or dysregulated pathways in genetic metabolic disorders characterized by ethylmalonic aciduria.
-
Drug Discovery and Target Validation: MFA with d3-EMA can be used to assess the efficacy of therapeutic candidates designed to correct metabolic imbalances. By measuring changes in metabolic fluxes in response to a drug, researchers can validate its mechanism of action and dose-response.
-
Toxicity Studies: Investigating the impact of drug candidates on the metabolic pathways involving ethylmalonic acid can help to identify potential off-target effects and metabolic liabilities.
-
Nutritional Science: Understanding the contribution of different dietary precursors (e.g., specific fatty acids or amino acids) to the ethylmalonic acid pool.
Data Presentation
Quantitative data from a metabolic flux experiment using this compound can be summarized to compare different conditions. The following tables provide examples of how such data could be presented.
Table 1: Mass Isotopologue Distribution of Key Metabolites After Labeling with this compound
| Metabolite | Isotopologue | Control Cells (%) | Treated Cells (%) |
| Ethylmalonyl-CoA | M+0 | 25.4 ± 2.1 | 45.8 ± 3.5 |
| M+3 | 74.6 ± 2.1 | 54.2 ± 3.5 | |
| Methylsuccinyl-CoA | M+0 | 85.1 ± 4.3 | 92.5 ± 2.8 |
| M+3 | 14.9 ± 4.3 | 7.5 ± 2.8 | |
| Propionyl-CoA | M+0 | 92.7 ± 3.9 | 96.1 ± 1.7 |
| M+3 | 7.3 ± 3.9 | 3.9 ± 1.7 |
Data are represented as the mean percentage of the total metabolite pool ± standard deviation (n=3). M+X denotes the metabolite with X deuterium atoms.
Table 2: Calculated Metabolic Fluxes Relative to this compound Uptake
| Metabolic Flux | Control Cells (Relative Flux) | Treated Cells (Relative Flux) | Fold Change |
| EMA -> Ethylmalonyl-CoA | 100 ± 5 | 75 ± 6 | 0.75 |
| Ethylmalonyl-CoA -> Methylsuccinyl-CoA | 42 ± 4 | 21 ± 3 | 0.50 |
| Methylsuccinyl-CoA -> Propionyl-CoA | 15 ± 2 | 8 ± 1 | 0.53 |
Flux values are hypothetical, presented as mean ± standard error of the mean, and normalized to the rate of this compound uptake.
Signaling Pathways and Experimental Workflow
The metabolism of ethylmalonic acid is interconnected with central carbon metabolism. Understanding these connections is crucial for interpreting flux data. The experimental workflow for an MFA study using this compound involves several key stages, from cell culture to data analysis.
Metabolic pathway involving Ethylmalonic Acid.
Experimental workflow for MFA with this compound.
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
Materials:
-
Cells of interest (e.g., primary hepatocytes, patient-derived fibroblasts)
-
Standard cell culture medium
-
Labeling medium: Standard medium without unlabeled ethylmalonic acid, supplemented with a known concentration of this compound (e.g., 100 µM)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture cells under standard conditions until they reach the desired confluency (typically 70-80%).
-
Initiation of Labeling:
-
Aspirate the standard culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium containing this compound to each well.
-
-
Incubation: Incubate the cells for a predetermined time course. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the time to reach isotopic steady-state.
-
Termination of Labeling: Proceed immediately to Protocol 2 for quenching and metabolite extraction.
Protocol 2: Quenching and Metabolite Extraction
Materials:
-
Cold PBS (4°C)
-
Cold extraction solvent (e.g., 80% methanol, -80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of reaching high speeds at 4°C
Procedure:
-
Quenching:
-
Place the culture plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
-
Metabolite Extraction:
-
Add a sufficient volume of cold extraction solvent to each well (e.g., 1 mL for a 6-well plate).
-
Scrape the cells in the cold solvent and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate the tubes on ice or at -20°C for 20 minutes to ensure complete extraction.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Store the extracts at -80°C until analysis.
-
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).
-
A suitable chromatography column for separating organic acids (e.g., a C18 or HILIC column).
LC Method (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
MS/MS Method:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Determine the specific precursor and product ion masses for both unlabeled and d3-labeled ethylmalonic acid and its downstream metabolites. For example:
-
Ethylmalonic acid (d0): Precursor m/z 131.0 -> Product m/z 87.0
-
This compound: Precursor m/z 134.0 -> Product m/z 90.0
-
Protocol 4: Data Analysis
The raw LC-MS/MS data needs to be processed to calculate metabolic fluxes.
Data analysis workflow for this compound MFA.
Procedure:
-
Peak Integration: Integrate the chromatographic peaks for each mass isotopologue of the target metabolites.
-
Correction for Natural Abundance: Correct the measured isotopologue distributions for the natural abundance of heavy isotopes (e.g., 13C, 17O, 18O).
-
Metabolic Flux Calculation: Use specialized software (e.g., INCA, Metran, VANTED) to fit the corrected isotopologue data to a metabolic model of the relevant pathways. This will yield the relative or absolute metabolic fluxes.
-
Statistical Analysis: Perform statistical tests to identify significant differences in metabolic fluxes between experimental conditions.
Conclusion
Metabolic flux analysis using this compound is a powerful approach to quantitatively study the dynamics of short-chain fatty acid and specific amino acid metabolic pathways. The protocols and application notes provided here offer a comprehensive guide for researchers, scientists, and drug development professionals to design and execute these experiments. By carefully following these methodologies, it is possible to gain valuable insights into cellular metabolism in health and disease, ultimately aiding in the development of novel therapeutics.
Clinical Applications of Measuring Ethylmalonic Acid Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quantification of ethylmalonic acid (EMA) in biological fluids is a critical tool in the diagnosis and monitoring of specific inborn errors of metabolism. Elevated levels of EMA serve as a key biomarker for rare genetic disorders, primarily Ethylmalonic Encephalopathy and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. These application notes provide a comprehensive overview of the clinical significance of EMA measurement, detailed experimental protocols for its quantification, and insights into its pathophysiological roles.
Introduction to Ethylmalonic Acid and its Clinical Relevance
Ethylmalonic acid is a dicarboxylic acid that is normally present in trace amounts in the body. However, its accumulation in urine, blood, and cerebrospinal fluid is indicative of underlying metabolic dysfunction. The clinical utility of measuring EMA levels is primarily associated with the following conditions:
-
Ethylmalonic Encephalopathy (EE): A severe, autosomal recessive neurodevelopmental disorder that typically presents in early infancy.[1] It is caused by mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase essential for the detoxification of hydrogen sulfide (B99878) (H₂S).[2][3] The resulting buildup of toxic H₂S levels leads to a cascade of pathological events, including the inhibition of key enzymes like cytochrome c oxidase and short-chain acyl-CoA dehydrogenase.[3][4] Clinical features of EE are severe and include progressive encephalopathy, developmental regression, hypotonia, seizures, chronic diarrhea, and vascular manifestations like petechiae and orthostatic acrocyanosis.[1][5][6] Elevated EMA is a hallmark biochemical finding in EE.[5]
-
Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency: An autosomal recessive disorder of fatty acid oxidation caused by mutations in the ACADS gene. While some individuals with SCAD deficiency may present with symptoms such as developmental delay, seizures, and hypotonia, many remain asymptomatic, and the clinical significance of elevated EMA in this context is not always clear.[7][8] The accumulation of EMA in SCAD deficiency is thought to result from the carboxylation of excess butyryl-CoA.[7]
-
Other Conditions: Elevated EMA can also be a non-specific finding in other metabolic conditions, including glutaric acidemia type II, mitochondrial respiratory chain defects, and can be influenced by factors such as ketosis, fasting, and deficiencies of carnitine or vitamin B2.[7][9]
Quantitative Data on Ethylmalonic Acid Levels
The concentration of EMA in biological fluids is a critical parameter for diagnosing and differentiating between the associated metabolic disorders. The following tables summarize typical EMA levels in healthy individuals and in patients with Ethylmalonic Encephalopathy.
Table 1: Urinary Ethylmalonic Acid Reference Ranges in Healthy Individuals
| Age Group | EMA Concentration (mmol/mol creatinine) | Reference |
| Infant (0-1 year old) | < 3.392 | [10] |
| Pediatric | < 10 | [11] |
| Healthy Controls (general) | < 8.1 | [12] |
Table 2: Reported Urinary Ethylmalonic Acid Levels in Ethylmalonic Encephalopathy (EE) Patients
| Clinical Phenotype | EMA Concentration (mg/g creatinine) | Patient Case Details | Reference |
| Classical EE | 130 | Patient with typical EE symptoms | [13] |
| Classical EE | 45 - 730 (range) | Review of multiple cases | [13] |
| Mild Phenotype | 15.37 (mmol/mol creatinine) | Patient with slower neurological progression | [13] |
| Atypical EE | 10.29 (units not specified, ref range 0.00-6.20) | Adolescent male with peripheral neuropathy | [14] |
| Treated EE (Patient 2) | Baseline: 642, Post-medical tx: 399, Post-dietary tx: 233 | Patient identified through newborn screening | [15] |
| Mild EE | 46 (mmol/mol creatinine) | 11-year-old boy with no neurocognitive impairment | [16] |
Note: Units may vary between studies. Direct comparison requires unit conversion.
Signaling Pathways and Logical Relationships
Pathophysiology of Ethylmalonic Encephalopathy
The accumulation of EMA in EE is a secondary consequence of the primary genetic defect in the ETHE1 gene. The following diagram illustrates the disrupted hydrogen sulfide detoxification pathway.
References
- 1. Ethylmalonic encephalopathy - Wikipedia [en.wikipedia.org]
- 2. ETHE1 - Wikipedia [en.wikipedia.org]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Acute and Chronic Management in an Atypical Case of Ethylmalonic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethylmalonic encephalopathy | Newborn Screening [newbornscreening.hrsa.gov]
- 7. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medlink.com [medlink.com]
- 9. Human Metabolome Database: Showing metabocard for Ethylmalonic acid (HMDB0000622) [hmdb.ca]
- 10. hmdb.ca [hmdb.ca]
- 11. Ethylmalonic Encephalopathy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Silent increase of urinary ethylmalonic acid is an indicator of nonspecific brain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. A case report of atypical ethylmalonic encephalopathy with peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Response to medical and a novel dietary treatment in newborn screen identified patients with ethylmalonic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ethylmalonic encephalopathy: Clinical course and therapy response in an uncommon mild case with a severe ETHE1 mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structural Confirmation of Ethylmalonic acid-d3 by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylmalonic acid is a dicarboxylic acid that serves as a key metabolite in human biochemistry.[1][2] Its deuterated isotopologue, Ethylmalonic acid-d3 (EMA-d3), is a valuable internal standard for quantitative analysis in metabolic studies using mass spectrometry.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural confirmation of such isotopically labeled compounds. This document provides a detailed guide to the use of one- and two-dimensional NMR spectroscopy for the structural elucidation and confirmation of this compound.
Expected NMR Spectral Data
The deuterium (B1214612) labeling in this compound (ethyl-2,2,2-d3-propanedioic acid) leads to predictable changes in its NMR spectra compared to the unlabeled compound.[3] The most significant alteration will be the absence of the methyl proton signal and a simplification of the methylene (B1212753) proton signal in the ¹H NMR spectrum. The ¹³C NMR spectrum will show a significantly attenuated or absent signal for the deuterated carbon.
¹H NMR Spectroscopy
Table 1: Expected ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| -CH- (methine) | ~3.01 | Triplet (t) | ~7.5 |
| -CH₂- (methylene) | ~1.74 | Quartet (q) | ~7.5 |
| -CD₃ (methyl) | Not Applicable | Not Applicable | Not Applicable |
| -COOH (carboxylic acid) | Variable (broad singlet) | Not Applicable | Not Applicable |
Note: Chemical shifts are referenced to an internal standard (e.g., DSS in D₂O) and can vary slightly based on solvent, pH, and concentration. The data for unlabeled ethylmalonic acid from various sources was used as a basis for these expected shifts.[1][4][5]
¹³C NMR Spectroscopy
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ) ppm | DEPT-135 Phase |
| -C OOH (carboxyl) | ~175 | No Signal |
| -C H- (methine) | ~53 | Positive |
| -C H₂- (methylene) | ~22 | Negative |
| -C D₃ (methyl) | ~10 | No Signal (or very weak) |
Note: The signal for the deuterated carbon (-CD₃) is expected to be a multiplet with significantly reduced intensity due to C-D coupling and longer relaxation times. DEPT-135 experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups.[6][7]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[8][9][10][11][12]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterium oxide (D₂O) is a common choice for small organic acids. Other options include acetone-d₆ or DMSO-d₆.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for organic solvents.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.[10]
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are general acquisition parameters that may require optimization based on the specific instrument and sample concentration.[13][14][15][16][17]
Table 3: Recommended NMR Data Acquisition Parameters
| Experiment | Parameter | Recommended Value |
| ¹H NMR | Pulse Program | zg30 or zgpr (with water suppression) |
| Spectral Width | 12-16 ppm | |
| Acquisition Time | 2-4 s | |
| Relaxation Delay (d1) | 1-5 s | |
| Number of Scans | 16-64 | |
| ¹³C NMR | Pulse Program | zgpg30 (proton decoupled) |
| Spectral Width | 200-220 ppm | |
| Acquisition Time | 1-2 s | |
| Relaxation Delay (d1) | 2-5 s | |
| Number of Scans | 1024-4096 | |
| DEPT-135 | Pulse Program | dept135 |
| Spectral Width | 200-220 ppm | |
| Acquisition Time | 1-2 s | |
| Relaxation Delay (d1) | 2 s | |
| Number of Scans | 512-2048 | |
| COSY | Pulse Program | cosygpqf |
| Spectral Width (F1 & F2) | 12-16 ppm | |
| Number of Increments | 256-512 | |
| Number of Scans per Increment | 2-8 | |
| HSQC | Pulse Program | hsqcedetgpsisp2.2 |
| Spectral Width (F2 - ¹H) | 12-16 ppm | |
| Spectral Width (F1 - ¹³C) | 180-200 ppm | |
| Number of Increments | 128-256 | |
| Number of Scans per Increment | 4-16 | |
| HMBC | Pulse Program | hmbcgpndqf |
| Spectral Width (F2 - ¹H) | 12-16 ppm | |
| Spectral Width (F1 - ¹³C) | 200-220 ppm | |
| Number of Increments | 256-512 | |
| Number of Scans per Increment | 8-32 |
Data Analysis and Structural Confirmation Workflow
The following workflow outlines the logical steps for confirming the structure of this compound using the acquired NMR data.
Caption: Workflow for Structural Confirmation of this compound using NMR.
Interpretation of 2D NMR Spectra
Two-dimensional NMR experiments are instrumental in confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy)
The COSY spectrum reveals proton-proton couplings.[18][19] For this compound, a cross-peak is expected between the methine proton (-CH-) at ~3.01 ppm and the methylene protons (-CH₂-) at ~1.74 ppm, confirming their adjacent positions in the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates directly bonded protons and carbons.[20][21][22] The following correlations are expected:
-
A cross-peak between the proton at ~3.01 ppm and the carbon at ~53 ppm, confirming the -CH- group.
-
A cross-peak between the protons at ~1.74 ppm and the carbon at ~22 ppm, confirming the -CH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the carbon skeleton.[23][24][25]
Caption: Key Expected HMBC Correlations for this compound.
Expected key HMBC correlations:
-
-CH₂ protons to:
-
-C H- carbon (2-bond correlation)
-
-C D₃ carbon (2-bond correlation)
-
-C OOH carbon (3-bond correlation)
-
-
-CH proton to:
-
-C H₂- carbon (2-bond correlation)
-
-C OOH carbons (2-bond correlation)
-
By systematically analyzing the 1D and 2D NMR data and comparing it to the expected spectra, the structure of this compound can be unequivocally confirmed. This ensures the identity and isotopic purity of the material, which is critical for its application as an internal standard in quantitative metabolic research.
References
- 1. Ethylmalonic acid | C5H8O4 | CID 11756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Ethylmalonic acid (HMDB0000622) [hmdb.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. hmdb.ca [hmdb.ca]
- 5. bmse000578 Ethylmalonic Acid at BMRB [bmrb.io]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. sites.bu.edu [sites.bu.edu]
- 12. cif.iastate.edu [cif.iastate.edu]
- 13. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 16. 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Settle in and get COSY! - NMR Blog — Nanalysis [nanalysis.com]
- 20. researchgate.net [researchgate.net]
- 21. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. bionmr.unl.edu [bionmr.unl.edu]
- 24. youtube.com [youtube.com]
- 25. chem.libretexts.org [chem.libretexts.org]
Development of a Quantitative Assay for Ethylmalonic Acid in Tissues
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylmalonic acid (EMA) is a dicarboxylic acid that accumulates in the body due to certain metabolic disorders, most notably Ethylmalonic Encephalopathy (EE).[1][2][3][4][5][6] EE is a severe, early-onset genetic disorder caused by mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase involved in hydrogen sulfide (B99878) detoxification.[2][3][5][6][7] The resulting accumulation of hydrogen sulfide inhibits key enzymes, leading to a complex metabolic disturbance characterized by elevated levels of EMA, methylsuccinic acid, and lactate (B86563) in bodily fluids and tissues.[3][4][8] Quantification of EMA in tissues is crucial for understanding the pathophysiology of EE, for developing and evaluating potential therapeutic interventions, and for preclinical studies in animal models of the disease. This document provides a detailed protocol for the quantitative analysis of EMA in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. A protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is also presented as an alternative method.
Principle of the Method
The quantitative analysis of ethylmalonic acid from tissue samples involves several key steps. First, the tissue is homogenized to release the intracellular metabolites. This is followed by an extraction step to isolate EMA from other cellular components. The extract is then analyzed by LC-MS/MS or GC-MS. For GC-MS analysis, a derivatization step is required to make the non-volatile EMA amenable to gas chromatography. Quantification is achieved by comparing the instrument response of EMA in the sample to a calibration curve generated from standards of known concentrations. An internal standard is used to correct for variations in extraction efficiency and instrument response.
Experimental Protocols
Protocol 1: Tissue Sample Preparation and Homogenization
This protocol describes the initial steps of processing tissue samples for the extraction of ethylmalonic acid.
-
Sample Collection and Storage:
-
Tissue Weighing and Homogenization:
-
On the day of analysis, transfer the frozen tissue to a pre-chilled mortar and pestle or a tube with beads for mechanical homogenization.
-
Weigh approximately 50-100 mg of frozen tissue.[9]
-
Add 1 mL of ice-cold 80% methanol/water (v/v) solution containing an appropriate internal standard (e.g., d3-methylmalonic acid or ¹³C-labeled EMA).[9]
-
Homogenize the tissue thoroughly using a mechanical homogenizer or by sonication on ice.[9]
-
Ensure the probe is cleaned between samples with a 50:50 methanol/water solution to prevent cross-contamination.[9]
-
Protocol 2: Extraction of Ethylmalonic Acid from Tissue Homogenate
This protocol details the extraction of EMA from the homogenized tissue.
-
Protein Precipitation and Centrifugation:
-
Supernatant Collection:
-
Drying and Reconstitution:
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac) without heat.[9] The dried metabolite pellet can be stored at -80°C for 1-2 months.[9]
-
Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.
-
Protocol 3: Sample Derivatization (for GC-MS analysis)
For GC-MS analysis, EMA must be derivatized to increase its volatility. Trimethylsilylation is a common derivatization method for organic acids.
-
Derivatization Reaction:
-
To the dried and reconstituted sample, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[10]
-
-
Sample Analysis:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
Protocol 4: LC-MS/MS Analysis of Ethylmalonic Acid
This protocol provides exemplary conditions for the analysis of underivatized EMA.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 1.8 µm) is suitable for separation.[11]
-
Mobile Phase A: 0.1% Formic Acid in water.[11]
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.[11]
-
Flow Rate: 0.7 mL/min.[11]
-
Gradient: A linear gradient can be optimized to ensure separation from other organic acids.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[11]
-
MRM Transitions:
-
Ethylmalonic Acid: Precursor ion (m/z) 131.0 -> Product ion (m/z) 87.0
-
Internal Standard (e.g., d3-methylmalonic acid): Precursor ion (m/z) 120.0 -> Product ion (m/z) 74.0
-
-
Optimize collision energy and other source parameters for maximum sensitivity.
-
Protocol 5: GC-MS Analysis of Ethylmalonic Acid
This protocol provides exemplary conditions for the analysis of derivatized EMA.
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.[12]
-
Temperature Program: Optimize the oven temperature gradient to separate the derivatized EMA from other metabolites.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Full scan mode for initial identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.
-
Characteristic Ions: Monitor characteristic ions of the derivatized EMA and internal standard.
-
Data Presentation
Quantitative data for the assay should be summarized for clear interpretation and comparison. The following tables provide a template for presenting the performance characteristics of the assay. The values presented are illustrative and based on published data for similar matrices, and should be determined during method validation for specific tissue types.[13][14]
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Ethylmalonic Acid | 10 - 400 | > 0.99 | 2 | 10 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Ethylmalonic Acid | 25 | 24.5 ± 1.2 | 98.0 | < 5 | < 10 |
| 100 | 102.1 ± 4.5 | 102.1 | < 5 | < 10 | |
| 300 | 295.8 ± 13.1 | 98.6 | < 5 | < 10 |
Table 3: Recovery
| Analyte | Tissue Type | Spiked Concentration (ng/mL) | Recovery (%) |
| Ethylmalonic Acid | Brain | 50 | 92.5 |
| Liver | 50 | 88.9 | |
| Muscle | 50 | 95.1 |
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of ethylmalonic acid in tissues.
Caption: Simplified metabolic pathway showing the origin and accumulation of ethylmalonic acid.
References
- 1. Ethylmalonic encephalopathy: application of improved biochemical and molecular diagnostic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. neurology.org [neurology.org]
- 4. Ethylmalonic Encephalopathy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Orphanet: Ethylmalonic encephalopathy [orpha.net]
- 6. medlink.com [medlink.com]
- 7. upo.es [upo.es]
- 8. Multiple sources of metabolic disturbance in ETHE1-related ethylmalonic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cri.utsw.edu [cri.utsw.edu]
- 10. Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pafmj.org [pafmj.org]
- 12. organomation.com [organomation.com]
- 13. Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Tracers in Fatty Acid Oxidation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Illuminating Fatty Acid Metabolism with Stable Isotope Tracers
Stable isotope tracers have become an indispensable tool in metabolic research, offering a powerful method to dynamically track the flux of metabolites through various biochemical pathways in living systems. In the study of fatty acid oxidation (FAO), these tracers, which are non-radioactive and safe for in vivo use, allow for the precise measurement of the rates of fatty acid uptake, breakdown, and energy production. By replacing specific atoms in a molecule with their heavier, stable isotopes (e.g., deuterium (B1214612) (²H or D) or carbon-13 (¹³C)), researchers can follow the journey of these labeled compounds through complex biological processes using mass spectrometry. This approach provides invaluable insights into the mechanisms of metabolic diseases, the efficacy of therapeutic interventions, and the fundamental principles of cellular energy homeostasis.
The Role of Ethylmalonic Acid-d3: An Internal Standard for Quantification
Ethylmalonic acid is a dicarboxylic acid that can accumulate in certain metabolic disorders, serving as a biomarker for conditions such as ethylmalonic encephalopathy and short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[1] In the context of metabolic analysis, this compound (EMA-d3), a deuterated form of ethylmalonic acid, serves a critical but specific role as an internal standard .[2]
Due to its chemical similarity to the endogenous (unlabeled) ethylmalonic acid, EMA-d3 is added to biological samples in a known quantity at the beginning of the analytical workflow. It co-purifies with the analyte of interest and experiences similar ionization effects during mass spectrometry analysis. By comparing the signal intensity of the endogenous ethylmalonic acid to that of the known amount of EMA-d3, researchers can accurately and precisely quantify the concentration of ethylmalonic acid in the sample, correcting for any sample loss during preparation or variations in instrument response. It is important to note that while crucial for accurate measurement, This compound is not typically used as a tracer to measure the dynamic flux of fatty acid oxidation pathways. For tracing FAO, deuterated fatty acids are the preferred and established tools.
Application Note: Tracing Fatty Acid Oxidation with Deuterated Palmitate (d31-Palmitate)
This application note details the use of uniformly deuterated palmitic acid (d31-palmitate) as a stable isotope tracer to measure FAO rates in both in vitro and in vivo models. d31-palmitate is a widely used tracer that becomes incorporated into cellular metabolic pathways, and its breakdown products can be tracked to determine the rate of β-oxidation.
Principle
When cells or organisms are supplied with d31-palmitate, it is activated to d31-palmitoyl-CoA and transported into the mitochondria for β-oxidation. Each cycle of β-oxidation cleaves a two-carbon unit in the form of acetyl-CoA. The deuterium atoms on the fatty acid chain are released into the cellular water pool during this process. By measuring the enrichment of deuterium in body water (in vivo) or the production of labeled downstream metabolites, such as labeled acetyl-CoA or TCA cycle intermediates (in vitro), the rate of fatty acid oxidation can be quantified.
Experimental Protocols
In Vitro Fatty Acid Oxidation Assay in Cultured Cells
This protocol describes a method to measure FAO in adherent cell cultures using d31-palmitate.
Materials:
-
d31-Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium (e.g., DMEM)
-
Phosphate Buffered Saline (PBS)
-
Methanol (B129727), ice-cold
-
Water, LC-MS grade
-
Internal standards for mass spectrometry (e.g., ¹³C-labeled TCA cycle intermediates)
Procedure:
-
Preparation of d31-Palmitate-BSA Conjugate:
-
Dissolve d31-palmitate in ethanol (B145695) to create a stock solution.
-
Prepare a solution of fatty acid-free BSA in sterile water.
-
Slowly add the d31-palmitate stock solution to the BSA solution while stirring to create a molar ratio of 4:1 (palmitate:BSA).
-
Incubate at 37°C for 1 hour to allow for complex formation.
-
Sterile filter the conjugate solution.
-
-
Cell Culture and Labeling:
-
Plate cells in multi-well plates and grow to the desired confluency.
-
On the day of the experiment, aspirate the growth medium and wash the cells twice with warm PBS.
-
Add cell culture medium containing the d31-palmitate-BSA conjugate at a final concentration of 100 µM.
-
Incubate the cells for a defined period (e.g., 0, 1, 2, 4, 8 hours) at 37°C in a CO₂ incubator.
-
-
Metabolite Extraction:
-
After incubation, aspirate the labeling medium and wash the cells twice with cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to quench metabolism and lyse the cells.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Add chloroform and water to the lysate for phase separation of polar and non-polar metabolites.
-
Centrifuge to separate the phases.
-
Collect the upper aqueous phase containing polar metabolites (including TCA cycle intermediates).
-
-
Sample Analysis by LC-MS/MS:
-
Dry the aqueous phase under a stream of nitrogen.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to measure the abundance of deuterated TCA cycle intermediates (e.g., citrate, succinate, malate).
-
Data Analysis:
The rate of fatty acid oxidation can be inferred from the rate of appearance of deuterium-labeled metabolites in the TCA cycle. The fractional contribution of d31-palmitate to the acetyl-CoA pool can be calculated by analyzing the mass isotopologue distribution of citrate.
In Vivo Fatty Acid Oxidation Study in a Murine Model
This protocol outlines a method for assessing whole-body and tissue-specific FAO in mice using d31-palmitate.
Materials:
-
d31-Palmitic acid
-
Intralipid (B608591) emulsion or equivalent vehicle for intravenous administration
-
Anesthetic agent
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Tissue collection tools
Procedure:
-
Tracer Administration:
-
Fast the mice overnight to induce a metabolic state reliant on fatty acid oxidation.
-
Administer a bolus of d31-palmitate (e.g., 20 mg/kg body weight) via oral gavage or intravenous injection. For intravenous administration, the tracer should be complexed with a suitable carrier like an intralipid emulsion.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) to measure the enrichment of deuterium in plasma water.
-
At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, skeletal muscle, heart).
-
-
Sample Preparation:
-
Plasma: Separate plasma from whole blood by centrifugation.
-
Tissues: Flash-freeze the collected tissues in liquid nitrogen and store at -80°C until analysis. For metabolite extraction, homogenize the tissue in an appropriate solvent mixture (e.g., methanol/chloroform/water).
-
-
Analysis of Deuterium Enrichment:
-
Plasma Water: Deuterium enrichment in body water can be measured from plasma samples using gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS) after appropriate sample derivatization.
-
Tissue Metabolites: Analyze the tissue extracts by LC-MS/MS to determine the incorporation of deuterium into TCA cycle intermediates and other downstream metabolites.
-
Data Analysis:
The rate of whole-body fatty acid oxidation can be calculated from the rate of appearance of deuterium in the body water pool. Tissue-specific FAO can be assessed by the level of deuterium enrichment in metabolites within the collected tissues.
Data Presentation
Table 1: In Vitro d31-Palmitate Tracing into TCA Cycle Intermediates in Cultured Hepatocytes
| Time (hours) | Labeled Citrate (M+2) (Relative Abundance) | Labeled Succinate (M+2) (Relative Abundance) | Labeled Malate (M+2) (Relative Abundance) |
| 0 | 0.01 ± 0.005 | 0.00 ± 0.001 | 0.01 ± 0.003 |
| 1 | 0.15 ± 0.02 | 0.08 ± 0.01 | 0.12 ± 0.02 |
| 2 | 0.28 ± 0.03 | 0.15 ± 0.02 | 0.22 ± 0.03 |
| 4 | 0.45 ± 0.05 | 0.25 ± 0.03 | 0.38 ± 0.04 |
| 8 | 0.62 ± 0.06 | 0.35 ± 0.04 | 0.55 ± 0.05 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Deuterium Enrichment in Plasma Water Following d31-Palmitate Administration in Mice
| Time (minutes) | Deuterium Enrichment in Plasma Water (Atom Percent Excess) |
| 0 | 0.000 |
| 30 | 0.015 ± 0.002 |
| 60 | 0.028 ± 0.003 |
| 120 | 0.045 ± 0.005 |
| 240 | 0.062 ± 0.006 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Mitochondrial fatty acid β-oxidation pathway.
Caption: In vitro experimental workflow for FAO analysis.
Caption: In vivo experimental workflow for FAO analysis.
References
Troubleshooting & Optimization
Common sources of contamination in Ethylmalonic acid-d3 analysis
Welcome to the Technical Support Center for the analysis of Ethylmalonic acid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding potential sources of contamination and interference in the quantitative analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound analysis?
A1: Common sources of contamination can be broadly categorized into three areas:
-
Leachables from Laboratory Consumables: Chemical compounds can migrate from plasticware (e.g., pipette tips, microcentrifuge tubes, collection containers) and glassware into your samples. These are often plasticizers, antioxidants, or slip agents used in the manufacturing of these products.
-
Cross-Contamination: Residues from previous analyses, inadequately cleaned glassware, or contaminated solvents can introduce extraneous compounds into your samples.
-
Isotopic Impurity and Interference: The deuterated internal standard (this compound) may contain a small percentage of the unlabeled analyte. Additionally, naturally occurring isotopes of the unlabeled ethylmalonic acid can contribute to the signal of the deuterated internal standard.
Q2: Can compounds other than ethylmalonic acid interfere with the analysis?
A2: Yes, isomers of ethylmalonic acid are a significant source of interference. Methylsuccinic acid is a constitutional isomer of ethylmalonic acid, meaning it has the same molecular weight and chemical formula.[1][2] Due to their similar physicochemical properties, these compounds can be difficult to separate chromatographically, leading to co-elution and inaccurate quantification.[1]
Q3: How can I minimize contamination from laboratory plastics?
A3: To minimize leachables from plastic consumables, it is recommended to:
-
Use high-quality polypropylene (B1209903) tubes from reputable manufacturers.
-
Pre-rinse all plasticware with a high-purity solvent (e.g., methanol (B129727) or acetonitrile) before use.
-
Avoid prolonged storage of samples in plastic containers, especially when using organic solvents.
-
Whenever possible, use glass or deactivated glass vials for sample preparation and storage.
Q4: What is isotopic cross-talk and how can I address it?
A4: Isotopic cross-talk, or interference, occurs when the signal from the unlabeled analyte contributes to the signal of the deuterated internal standard (or vice-versa).[3] This can happen in two primary ways:
-
Isotopic Impurity of the Standard: The deuterated standard may contain a small amount of the unlabeled form.
-
Natural Isotope Contribution: Naturally occurring heavy isotopes (e.g., ¹³C) in the unlabeled analyte can produce a signal at the mass-to-charge ratio of the deuterated standard.[3]
To address this, you should:
-
Assess the isotopic purity of your deuterated standard by injecting a high-concentration solution and monitoring the signal for the unlabeled analyte.[3][4][5]
-
If significant contribution from the unlabeled analyte is observed, you may need to adjust your data processing to correct for this or select a different lot of the deuterated standard with higher isotopic purity.
Troubleshooting Guides
This section provides structured guidance to help you troubleshoot common issues encountered during this compound analysis.
Issue 1: High Background Noise or Unexplained Peaks in Blanks
This is often indicative of contamination from solvents, reagents, or lab consumables.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background noise.
Issue 2: Inaccurate Quantification - Suspected Co-elution
If you suspect co-elution with an isomer like methylsuccinic acid, chromatographic optimization is necessary.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected co-elution.
Data Presentation
| Contamination Source | Potential Impact on Analysis | Mitigation Strategy |
| Plasticizers (e.g., phthalates) | Can introduce interfering peaks in the chromatogram, potentially co-eluting with the analyte or internal standard. May cause ion suppression. | Use high-purity solvents and pre-cleaned glassware. Minimize the use of plastic consumables. |
| Methylsuccinic Acid (Isomer) | Co-elution can lead to an overestimation of ethylmalonic acid concentration. | Optimize chromatographic separation (e.g., gradient, column chemistry).[1][2] |
| Unlabeled Ethylmalonic Acid in d3-Standard | Can cause a positive bias in the results, especially at low analyte concentrations.[4] | Assess isotopic purity of the standard.[3][4][5] |
| Natural Isotopic Abundance of Analyte | The M+3 isotopologue of unlabeled ethylmalonic acid can contribute to the signal of the d3-internal standard. | Select an internal standard with a higher mass difference if possible. |
Experimental Protocols
Protocol 1: Sample Preparation for Ethylmalonic Acid Analysis in Urine by LC-MS/MS
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Sample Thawing and Centrifugation:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 10 seconds.
-
Centrifuge at 4000 rpm for 5 minutes to pellet any precipitate.
-
-
Sample Dilution and Internal Standard Spiking:
-
In a clean 1.5 mL polypropylene microcentrifuge tube, add 50 µL of the urine supernatant.
-
Add 450 µL of a solution containing the this compound internal standard in 0.1% formic acid in water. The final concentration of the internal standard should be appropriate for the expected analyte concentration range.
-
Vortex for 10 seconds.
-
-
Protein Precipitation (if necessary for your sample type):
-
Add 500 µL of acetonitrile.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
-
Transfer and Injection:
-
Transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Parameters for Ethylmalonic Acid Analysis
These are suggested starting parameters and should be optimized for your specific instrument.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5-7 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (Negative Ion Mode ESI):
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ethylmalonic Acid: Precursor ion (m/z) 131.0 -> Product ion (m/z) 87.0
-
This compound: Precursor ion (m/z) 134.0 -> Product ion (m/z) 90.0
-
-
Optimize collision energy and other source parameters for your specific instrument to achieve maximum sensitivity.
-
Mandatory Visualization
Logical Relationship of Contamination Sources
The following diagram illustrates the potential pathways for contamination to be introduced during the analytical workflow.
Caption: Potential sources of contamination in the analytical workflow.
References
Technical Support Center: Quantification of Ethylmalonic Acid with d3-Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of ethylmalonic acid (EMA) using a deuterated (d3) internal standard by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of ethylmalonic acid?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte, such as ethylmalonic acid, by co-eluting components from the sample matrix (e.g., plasma, urine, serum).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] When quantifying EMA, matrix effects can lead to an underestimation or overestimation of its true concentration if not properly addressed.
Q2: How does a d3-ethylmalonic acid internal standard help in mitigating matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like d3-ethylmalonic acid is the gold standard for compensating for matrix effects. Since it is chemically and physically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[2] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be normalized, leading to more accurate and precise results.
Q3: I am observing high variability in my results despite using a d3-internal standard. What could be the cause?
A3: High variability can still occur due to several reasons:
-
Differential Matrix Effects: In some cases, the analyte and the deuterated standard may not experience the exact same degree of ion suppression, especially if there is a slight chromatographic separation between them.
-
Inconsistent Sample Preparation: Variability in the efficiency of sample cleanup can lead to different levels of matrix components in each sample, causing inconsistent matrix effects.
-
Internal Standard Concentration: An inappropriate concentration of the internal standard can lead to non-linear responses and variability.
-
Instrumental Instability: Fluctuations in the LC-MS/MS system's performance can also contribute to result variability.
Q4: What are the common sample preparation techniques to reduce matrix effects for ethylmalonic acid analysis?
A4: Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is used to precipitate proteins from the sample.[3]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly effective method that uses a solid sorbent to selectively retain the analyte while matrix components are washed away.[4]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Co-eluting matrix components are suppressing the ionization of ethylmalonic acid. | 1. Optimize Chromatography: Adjust the gradient to better separate EMA from the ion-suppressing regions of the chromatogram. 2. Improve Sample Cleanup: Switch from protein precipitation to a more selective technique like SPE to remove more interfering components. 3. Dilute the Sample: If the EMA concentration is high enough, diluting the sample can reduce the concentration of matrix components. |
| High Signal Intensity / Signal Enhancement | Ion Enhancement: Co-eluting matrix components are enhancing the ionization of ethylmalonic acid. | 1. Optimize Chromatography: As with ion suppression, improve the separation of EMA from the enhancing components. 2. Enhance Sample Cleanup: Utilize a more rigorous sample preparation method to remove the compounds causing enhancement. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overload: Injecting too much sample. 2. Column Contamination: Buildup of matrix components on the column. 3. Inappropriate Injection Solvent: The solvent used to dissolve the final extract is too strong compared to the mobile phase. | 1. Reduce Injection Volume: Inject a smaller volume of the sample extract. 2. Column Washing: Implement a robust column washing step after each run. 3. Solvent Matching: Ensure the injection solvent is similar in strength to the initial mobile phase conditions. |
| Inconsistent Analyte to Internal Standard Ratio | Differential Matrix Effects: The analyte and internal standard are not being affected by the matrix in the same way. | 1. Check for Co-elution: Ensure that the analyte and d3-standard are perfectly co-eluting. A slight shift in retention time can lead to differential effects. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same matrix as the samples to mimic the matrix effects. |
| High Background Noise | Contamination: Contamination from the sample, solvents, or the LC-MS/MS system itself. | 1. Use High-Purity Solvents: Ensure all solvents and reagents are of high purity. 2. System Cleaning: Regularly clean the ion source and other components of the mass spectrometer. 3. Blank Injections: Run blank injections to identify the source of contamination. |
Quantitative Data Summary
While specific quantitative data for ion suppression or enhancement for ethylmalonic acid is limited in the literature, recovery data from studies using a deuterated internal standard can serve as an indicator of how well matrix effects are compensated. High and consistent recovery suggests that the internal standard is effectively correcting for matrix-related signal variations.
| Analyte | Internal Standard | Matrix | Sample Preparation | Recovery (%) | Reference |
| Ethylmalonic Acid | d3-Ethylmalonic Acid | Dried Blood Spot | Extraction and Derivatization | 94.57 - 109.60 | [5] |
| Methylmalonic Acid (Analogue) | d3-Methylmalonic Acid | Plasma | Solid-Phase Extraction | 94.8 - 96.9 | [4] |
| Methylmalonic Acid (Analogue) | d3-Methylmalonic Acid | Plasma | Derivatization & Protein Precipitation | 97.9 - 100.1 | [6] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol outlines the steps to quantitatively assess matrix effects.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike ethylmalonic acid and d3-EMA into the mobile phase or a clean solvent at a known concentration.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through the entire sample preparation procedure. Then, spike the final extract with EMA and d3-EMA at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with EMA and d3-EMA at the same concentration as Set A before the sample preparation procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) x 100
-
Protocol 2: Sample Preparation of Plasma/Serum using Protein Precipitation
This is a common and straightforward method for preparing plasma or serum samples.
Materials:
-
Plasma/Serum sample
-
d3-Ethylmalonic acid internal standard solution
-
Acetonitrile (ACN) containing 0.1% formic acid (ice-cold)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., initial mobile phase)
Procedure:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 10 µL of the d3-EMA internal standard solution.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for ethylmalonic acid quantification.
Caption: Troubleshooting logic for EMA quantification issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Validation of an automated UPLC-MS/MS method for methylmalonic acid in serum/plasma and its application on clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pafmj.org [pafmj.org]
- 5. Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of methylmalonic acid in human plasma by LC-MS/MS after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Ethylmalonic Acid-d3
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Ethylmalonic acid-d3. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how can I identify it for my this compound peak?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should be symmetrical with a Gaussian shape.[1] Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 generally indicates significant tailing.[1][2] This distortion can negatively affect the accuracy of peak integration and reduce the resolution between adjacent peaks.[1]
Q2: What are the most likely causes of peak tailing for an acidic compound like this compound?
A2: For acidic compounds, peak tailing is often caused by secondary interactions with the stationary phase or issues with the mobile phase.[1] Key causes include:
-
Secondary Silanol (B1196071) Interactions : Residual, un-capped silanol groups on the silica-based stationary phase can interact with acidic analytes, causing tailing.[3][4] These interactions are more pronounced at mid-range pH levels where the silanol groups can become ionized.[4][5]
-
Incorrect Mobile Phase pH : If the mobile phase pH is too close to the pKa of this compound, the analyte can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[6][7] For acidic compounds, the mobile phase pH should ideally be at least 2 units below the analyte's pKa to ensure it is in a single, un-ionized form.[8]
-
Insufficient Buffer Concentration : A low buffer concentration may not be sufficient to maintain a stable pH or mask the residual silanol activity on the column, leading to inconsistent interactions and peak tailing.[1][2]
-
Column Contamination or Degradation : Accumulation of contaminants on the column inlet frit or degradation of the column bed can lead to poor peak shapes.[2]
-
Sample Overload : Injecting too much sample can saturate the column, resulting in peak distortion.[9][10]
Q3: My this compound peak is fronting. What does this mean and how do I fix it?
A3: Peak fronting is the opposite of tailing, where the peak is asymmetrical with a broader first half and a narrower second half.[10] This indicates that some analyte molecules are eluting earlier than the main band.[11] Common causes and their solutions are:
-
Sample Solvent Mismatch : If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, leading to fronting.[9][12] Solution : Whenever possible, dissolve the sample in the initial mobile phase.[11] If a stronger solvent is required for solubility, reduce the injection volume.[1]
-
Sample Overload : Injecting too high a concentration or volume of the sample can exceed the column's capacity, causing fronting.[9][11] Solution : Dilute the sample or reduce the injection volume.[9][11]
-
Column Collapse or Voids : A physical change in the column packing, such as a void at the inlet, can create an uneven flow path, leading to peak distortion.[10] This can be caused by pressure shocks or operating outside the column's recommended pH or temperature range.[10] Solution : Replace the column and use a guard column to protect the analytical column.[10]
Q4: I am observing split peaks for this compound. What could be the cause?
A4: Split peaks, where a peak appears as a "twin" or has a distinct shoulder, can be caused by several factors affecting the sample path before or during separation.[10]
-
Partially Blocked Frit : If the inlet frit of the column is partially blocked by particulates from the sample or system, it can cause the sample band to split before entering the column bed.[10] Solution : Reverse flush the column to dislodge particulates. If this fails, the column may need replacement. Using an in-line filter can prevent this issue.[4]
-
Column Void/Channel : A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[10] Solution : This usually requires column replacement.
-
Sample Solvent Incompatibility : Injecting the sample in a solvent that is not miscible with the mobile phase can cause peak splitting.[10] Solution : Ensure the sample solvent is compatible with the mobile phase. Ideally, use the mobile phase as the sample solvent.
-
Co-elution : The split peak might actually be two different co-eluting compounds.[13] Solution : Try adjusting the mobile phase composition or gradient to improve separation.[10] Injecting a smaller sample volume can sometimes help resolve the two distinct peaks.[10]
Troubleshooting Guides and Experimental Protocols
This section provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Mobile phase pH is too close to analyte pKa. | Adjust mobile phase pH to be at least 2 units below the pKa of this compound.[8] |
| Secondary interactions with silanol groups. | Use a highly deactivated (end-capped) column or increase buffer concentration (10-50 mM). | |
| Column contamination. | Flush the column with a strong solvent (see Protocol 2). | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent; reduce injection volume.[9][11][12] |
| Column overload (mass or volume). | Reduce sample concentration or injection volume.[9] | |
| Column bed collapse/void. | Replace the column; use a guard column.[10] | |
| Split Peaks | Blocked inlet frit or column void. | Reverse flush the column; if unresolved, replace the column.[4][10] |
| Sample/mobile phase incompatibility. | Dissolve the sample in the mobile phase.[10] | |
| Co-eluting impurity. | Modify mobile phase or gradient to improve resolution.[10] |
Protocol 1: Mobile Phase pH Optimization for Acidic Analytes
Objective : To find the optimal mobile phase pH to ensure this compound is in its un-ionized form, thereby improving peak symmetry.
Methodology :
-
Determine pKa : Identify the pKa values for Ethylmalonic acid. The goal is to work at a pH at least 2 units below the first pKa.[8]
-
Prepare Aqueous Buffers : Prepare a series of aqueous mobile phase components with different acidic modifiers (e.g., 0.05%, 0.1%, and 0.2% formic acid or phosphoric acid in HPLC-grade water).[1] Measure the pH of the aqueous portion before mixing with the organic solvent.
-
Chromatographic Analysis :
-
Equilibrate the HPLC system and a suitable reversed-phase column (e.g., C18) with the first mobile phase composition (e.g., Acetonitrile:Water with 0.1% Phosphoric Acid). Polar-embedded columns are often recommended for polar organic acids to prevent phase collapse in highly aqueous mobile phases.[14][15]
-
Inject a standard solution of this compound.
-
Record the chromatogram and calculate the Tailing Factor (Tf).
-
-
Iterative Testing : Repeat step 3 for each prepared mobile phase, ensuring the column is thoroughly equilibrated before each injection.[1]
-
Data Analysis : Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.[1]
Protocol 2: Systematic Column Flushing and Regeneration
Objective : To clean a potentially contaminated column that is causing poor peak shape.
Methodology :
-
Disconnect from Detector : To prevent contamination of the detector cell, disconnect the column outlet from the detector.[1]
-
Reverse Column Direction : Reverse the flow direction of the column. This helps flush particulates from the inlet frit.[1]
-
Systematic Flushing : Flush the column with a series of solvents, moving from polar to non-polar, to remove a wide range of contaminants. Use at least 20 column volumes for each step. A typical sequence for a reversed-phase C18 column is:
-
Filtered, HPLC-grade water (to remove buffer salts)
-
Methanol
-
Acetonitrile
-
Isopropanol (B130326) (a strong solvent to remove strongly retained compounds)[1]
-
-
Re-equilibration :
-
Performance Check : Inject a standard to assess if the peak shape has improved.[1]
Protocol 3: Sample Preparation and Solvent Selection
Objective : To prepare the this compound sample in a way that minimizes peak distortion.
Methodology :
-
Solvent Selection : Dissolve the this compound sample in a solvent that is chemically similar to or weaker than the initial mobile phase.[17] For reversed-phase chromatography, this means a solvent with a higher polarity (e.g., more water, less organic). The ideal solvent is the mobile phase itself.
-
Concentration : Prepare the sample at a concentration that is within the linear range of the detector and does not overload the column. Typical concentrations are around 0.1 - 1 mg/mL, but may need to be optimized.[17] If overload is suspected (peak fronting), dilute the sample by a factor of 10 and reinject.[13]
-
Filtration : Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could block the column frit.[17][18]
Recommended HPLC Conditions for Organic Acids
| Parameter | Recommendation | Rationale |
| Column | Reversed-Phase C18 or Polar-Embedded C18; 3-5 µm particle size | Polar-embedded phases offer better retention for polar compounds in highly aqueous mobile phases and prevent phase collapse.[14][19] |
| Mobile Phase | Buffered aqueous solution with Acetonitrile or Methanol | A low pH (e.g., using phosphoric or formic acid) is crucial to keep the acid in its neutral form.[8][14] |
| pH | 2.5 - 3.0 | Ensures the acidic analyte is in its un-ionized form, minimizing secondary interactions.[1][8] |
| Buffer Conc. | 10 - 50 mM | Maintains a stable pH and masks residual silanol activity.[1][2] |
| Detector | UV | Low UV wavelength (e.g., 200-215 nm) is often used for simple organic acids.[20] |
Visual Troubleshooting Workflows
Caption: General troubleshooting workflow for poor HPLC peak shape.
Caption: General workflow for HPLC method development and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. hplc.eu [hplc.eu]
- 5. chromtech.com [chromtech.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. moravek.com [moravek.com]
- 8. biotage.com [biotage.com]
- 9. uhplcs.com [uhplcs.com]
- 10. acdlabs.com [acdlabs.com]
- 11. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 14. lcms.cz [lcms.cz]
- 15. Column choice for phenol and organic acids - Chromatography Forum [chromforum.org]
- 16. agilent.com [agilent.com]
- 17. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. organomation.com [organomation.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Ethylmalonic Acid-d3 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for the quantification of Ethylmalonic acid-d3 (EMA-d3).
Frequently Asked Questions (FAQs)
Q1: Why is method validation for an internal standard like this compound necessary?
While this compound is primarily used as a stable isotope-labeled internal standard (SIL-IS) to ensure the accuracy and precision of endogenous ethylmalonic acid quantification, validating its own analytical response is crucial.[1] This process ensures that the internal standard itself performs reliably and does not introduce variability into the assay. Key reasons for this validation include confirming its stability, ensuring it is free from interferences, and verifying that its response is consistent across the expected concentration range used in the study samples.[2]
Q2: What are the key validation parameters to assess for this compound quantification?
A full method validation should be performed for any new analytical method. The core parameters, guided by regulatory bodies like the FDA and EMA, include:[3][4]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify EMA-d3 in the presence of other components in the sample matrix.[5]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter between a series of measurements of the same sample, assessed as repeatability (intra-day) and intermediate precision (inter-day).
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of EMA-d3.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of EMA-d3 that can be reliably detected and quantified, respectively.[6]
-
Recovery: The efficiency of the extraction process.[5]
-
Matrix Effect: The influence of matrix components on the ionization of EMA-d3.
-
Stability: The stability of EMA-d3 in the biological matrix under different storage and processing conditions.[7]
Q3: What are common analytical techniques for quantifying this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust technique for the quantification of organic acids and their deuterated analogs due to its high sensitivity and selectivity.[8][9] Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires derivatization to improve the volatility of the analyte.[10]
Q4: How should I prepare my calibration standards and quality control samples?
Calibration standards and quality control (QC) samples should be prepared by spiking a known amount of a certified reference standard of this compound into a blank biological matrix that is identical to the study samples (e.g., plasma, urine).[11] The concentration range of the calibration standards should bracket the expected concentration of the internal standard in the processed study samples. QC samples are typically prepared at a minimum of three concentration levels: low, medium, and high.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in EMA-d3 Peak Area | Inconsistent sample preparation (e.g., extraction, evaporation, reconstitution). | Ensure consistent technique for all samples. Consider automating liquid handling steps. Verify the precision of pipettes. |
| Instability of EMA-d3 in the autosampler.[7] | Perform autosampler stability tests by re-injecting samples over time. Keep the autosampler temperature controlled (e.g., 4°C). | |
| Inconsistent ionization in the mass spectrometer source. | Clean the MS source. Check for stable spray in the electrospray ionization (ESI) source. | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible mobile phase pH with the analyte's pKa. | Adjust the mobile phase pH to ensure EMA-d3 is in a single ionic state. For organic acids, a lower pH (e.g., using formic acid) is common. |
| Column degradation or contamination. | Use a guard column. If the peak shape deteriorates, try flushing the column or replacing it. | |
| Sample solvent is too strong compared to the mobile phase. | Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. | |
| Signal Suppression or Enhancement (Matrix Effect) | Co-eluting endogenous matrix components. | Optimize chromatographic separation to move the EMA-d3 peak away from interfering peaks.[12] |
| Inefficient sample cleanup. | Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) instead of simple protein precipitation. | |
| No or Low EMA-d3 Signal | Incorrect mass transition (MRM) settings. | Verify the precursor and product ion m/z values for EMA-d3. Infuse a standard solution directly into the mass spectrometer to optimize these parameters. |
| Degradation of EMA-d3 stock or working solutions. | Prepare fresh stock and working solutions from a certified reference material. Perform stock solution stability tests.[7] | |
| Sample preparation error (e.g., internal standard not added). | Review the sample preparation procedure. Ensure the internal standard addition step is included and performed correctly for all samples. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general example for the extraction of EMA-d3 from serum or plasma.
-
Label 1.5 mL microcentrifuge tubes for calibrators, QCs, and unknown samples.
-
Pipette 100 µL of the appropriate matrix (blank, spiked, or unknown) into the corresponding tubes.
-
Add 300 µL of a precipitation solution (e.g., ice-cold acetonitrile (B52724) or a mixture of methanol:acetonitrile:formic acid).[13]
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.[13]
-
Centrifuge the tubes at a high speed (e.g., 12,000 rpm) for 5 minutes to pellet the precipitated proteins.[13]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This is a representative method and may require optimization for your specific instrumentation.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 1.8 µm) is often suitable for organic acid analysis.[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.[13]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]
-
Flow Rate: 0.7 mL/min.[13]
-
Gradient: Isocratic or a shallow gradient elution may be used depending on the complexity of the matrix. For example, starting with 20% B.[13]
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for organic acids.[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for EMA-d3 will need to be determined and optimized.
Method Validation Summary Tables
The following tables summarize typical acceptance criteria for the validation of a bioanalytical method.
Table 1: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 10 | ≤ 20% | ≤ 20% | ± 20% |
| Low | 30 | ≤ 15% | ≤ 15% | ± 15% |
| Medium | 300 | ≤ 15% | ≤ 15% | ± 15% |
| High | 750 | ≤ 15% | ≤ 15% | ± 15% |
| Data are illustrative examples. |
Table 2: Linearity and Sensitivity
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | Should cover expected concentrations | 10 - 1000 ng/mL |
| LOD | Signal-to-Noise Ratio > 3 | 3 ng/mL |
| LOQ | Signal-to-Noise Ratio > 10; Precision ≤ 20%; Accuracy ± 20% | 10 ng/mL |
| Data are illustrative examples. |
Table 3: Recovery and Matrix Effect
| QC Level | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Factor | Matrix Factor IS-Normalized |
| Low | 85 - 115% | ≤ 15% | 0.8 - 1.2 | 0.8 - 1.2 |
| High | 85 - 115% | ≤ 15% | 0.8 - 1.2 | 0.8 - 1.2 |
| Data are illustrative examples. |
Visualizations
Caption: Workflow for sample preparation and analysis.
Caption: Logical flow of the method validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rbmb.net [rbmb.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pafmj.org [pafmj.org]
Technical Support Center: Minimizing Ion Suppression of Ethylmalonic Acid-d3
Welcome to the technical support center for the analysis of Ethylmalonic acid-d3 in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to ion suppression in your LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, this compound, in the ion source of a mass spectrometer. This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification. In biological samples, common causes of ion suppression include salts, phospholipids (B1166683), and other endogenous matrix components that co-elute with the analyte and compete for ionization.
Q2: My this compound internal standard signal is low and variable. What are the potential causes and how can I troubleshoot this?
Low and variable internal standard signals are often indicative of significant ion suppression. Here are the common causes and troubleshooting steps:
-
Matrix Effects: High concentrations of salts or phospholipids in your sample extract can suppress the ionization of this compound.
-
Solution: Improve your sample preparation method. Consider switching from a simple protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove these interfering components. Diluting the sample can also reduce the concentration of matrix components, but this may compromise the detection of low-level analytes.[1]
-
-
Poor Optimization of MS Parameters: Suboptimal ion source parameters can lead to inefficient ionization.
-
Solution: Optimize key mass spectrometry parameters such as capillary voltage, gas flow rates (nebulizing and drying gases), and source temperature.
-
-
Co-elution with Interfering Substances: If a component of the sample matrix with the same retention time as this compound is present, it can cause suppression.
-
Solution: Modify your chromatographic method to separate the internal standard from the interfering peak. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or altering the mobile phase pH.
-
Q3: How can I identify the source of ion suppression in my assay?
A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound solution into the LC eluent after the analytical column but before the mass spectrometer. When a blank matrix sample is injected, any dips in the stable baseline signal of the internal standard indicate the retention times at which matrix components are eluting and causing ion suppression.
Troubleshooting Workflows
Below are diagrams to guide you through the experimental workflow and troubleshooting process for ion suppression.
Caption: A general experimental workflow for the analysis of this compound.
Caption: A decision tree for troubleshooting ion suppression of this compound.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This is a simple and fast method but may be less effective at removing interfering substances.
-
To 100 µL of biological sample (e.g., plasma), add 300 µL of a precipitation solution (e.g., acetonitrile (B52724) containing 1% formic acid).
-
Spike the sample with this compound internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
Transfer the supernatant to a clean tube for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.
-
To 100 µL of biological sample, add the this compound internal standard.
-
Add 500 µL of an extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the most thorough cleanup by selectively retaining the analyte on a solid sorbent while washing away interferences.
-
Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange) with methanol (B129727) followed by water.
-
Load the sample (pre-treated and with internal standard) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the Ethylmalonic acid and its internal standard with an appropriate elution solvent.
-
Evaporate the eluate and reconstitute for analysis.
Protocol 4: Derivatization with n-Butanol/HCl
Derivatization can improve the chromatographic retention and ionization efficiency of ethylmalonic acid.[2][3][4]
-
After extraction and evaporation of the solvent, add 50 µL of 3 M HCl in n-butanol to the dried extract.
-
Incubate at 65°C for 15-20 minutes.
-
Evaporate the derivatizing agent under nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
Data on Analytical Methods
The following tables summarize the performance of different sample preparation and analytical methods for ethylmalonic acid and related compounds.
Table 1: Comparison of Sample Preparation Methods for Minimizing Ion Suppression
| Sample Preparation Method | Relative Ion Suppression | Analyte Recovery | Key Advantages | Key Disadvantages |
| Protein Precipitation | High | Good | Simple, fast | Poor removal of phospholipids and salts |
| Liquid-Liquid Extraction | Moderate | Good to Excellent | Better cleanup than PPT | More labor-intensive, potential for emulsions |
| Solid-Phase Extraction | Low | Excellent | Excellent cleanup, high selectivity | More complex method development, higher cost |
Note: This table provides a qualitative comparison based on general principles of bioanalytical sample preparation, as direct comparative quantitative data for ion suppression of this compound was not available in the searched literature.
Table 2: Performance of a Validated LC-MS/MS Method for Ethylmalonic Acid
| Parameter | Performance Metric |
| **Linearity (R²) ** | > 0.99 |
| Precision (CV%) | < 10% |
| Accuracy (Recovery %) | 94.57% - 109.60% |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL in plasma, 200 ng/mL in urine |
Data adapted from a multiplexed analysis of ethylmalonic acid in plasma and urine.[2]
By following these guidelines and protocols, researchers can effectively troubleshoot and minimize ion suppression of this compound, leading to more accurate and reliable quantitative results.
References
- 1. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Ethylmalonic Acid-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of Ethylmalonic acid using its deuterated internal standard, Ethylmalonic acid-d3, by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for Ethylmalonic acid non-linear (r² < 0.99)?
A non-linear calibration curve can arise from several factors. At high analyte concentrations, the mass spectrometer's detector can become saturated, leading to a plateau in the signal.[1][2] Another common cause is the presence of matrix effects, where components in the biological sample interfere with the ionization of the target analyte, causing either ion suppression or enhancement.[3][4] This effect can be concentration-dependent, contributing to non-linearity.[3] Additionally, errors in the preparation of stock solutions or serial dilutions for your calibration standards are a primary source of inaccurate curves.
Q2: My this compound internal standard (IS) signal is highly variable across my analytical run. What could be the cause?
High variability in the internal standard's signal often points to issues with sample preparation or differential matrix effects.[5] Inconsistent recovery during sample extraction steps can lead to a variable IS response. It is also possible that the analyte and the deuterated internal standard experience different degrees of ion suppression or enhancement from matrix components, even if they co-elute.[6] This "differential matrix effect" can lead to inaccurate quantification and is a known challenge even with stable isotope-labeled standards.[6] Instrument-related issues, such as a dirty ion source or inconsistent autosampler injection volumes, can also contribute to poor reproducibility.[5]
Q3: I'm observing poor peak shape (e.g., tailing, fronting, or splitting) for both Ethylmalonic acid and the d3-internal standard. How can I resolve this?
Poor peak shape for organic acids like Ethylmalonic acid in reversed-phase chromatography can be due to several factors. Peak tailing is often caused by secondary interactions between the acidic analyte and residual silanols on the silica-based column packing.[7][8] Peak fronting may indicate column overload or an inappropriate sample solvent.[9] Split peaks can be a sign of a partially blocked frit, a void in the column packing, or co-elution with an interfering substance.[9][10] Optimizing the mobile phase pH, ensuring the sample is dissolved in a solvent compatible with the mobile phase, and verifying the column's integrity are crucial troubleshooting steps.[7][9]
Q4: Should I use a weighted or non-weighted linear regression for my calibration curve?
The choice between weighted and non-weighted regression depends on the distribution of variance across the concentration range. In many LC-MS/MS analyses, the variance of the response is not constant; it tends to be greater at higher concentrations (a phenomenon known as heteroscedasticity).[3][11] In such cases, a non-weighted regression can be heavily biased by the high-concentration points, leading to significant inaccuracy at the lower end of the curve.[3][12] A weighted regression, typically using a weighting factor of 1/x or 1/x², gives more weight to the lower concentration points, often resulting in a more accurate fit and better quantification of low-level samples.[3][11][12] It is recommended to evaluate the residuals of your calibration curve to determine if weighting is necessary.[3]
Q5: What are acceptable performance characteristics for an Ethylmalonic acid quantification method?
While specific values can vary depending on the application and regulatory requirements, the following table provides generally accepted performance characteristics for bioanalytical methods.
| Parameter | Acceptance Criteria | Reference |
| Linearity (r²) | ≥ 0.99 | [13] |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | [5][14] |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | [14][15] |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the blank response. Signal-to-noise ratio should be ≥ 10. | [16] |
| IS-Normalized Matrix Factor (%CV) | ≤ 15% across at least 6 different matrix lots | [14][17] |
This table summarizes data from multiple sources and should be used as a general guideline. Method validation should adhere to specific regulatory guidelines (e.g., FDA, EMA).
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve (r² < 0.99)
| Potential Cause | Troubleshooting Steps | References |
| Detector Saturation | 1. Extend the calibration range to confirm a plateau at high concentrations. 2. If saturation is observed, dilute samples that fall in the non-linear range. 3. Optimize MS parameters to reduce sensitivity if necessary. | [1][2] |
| Matrix Effects | 1. Evaluate matrix effects using the protocol for assessing matrix effects. 2. Improve sample cleanup to remove interfering components. 3. Use matrix-matched calibration standards. | [4][17] |
| Inaccurate Standard Preparation | 1. Prepare fresh stock solutions and calibration standards. 2. Use calibrated pipettes and ensure accurate serial dilutions. | |
| Inappropriate Regression Model | 1. Plot the residuals versus concentration to check for trends. 2. If heteroscedasticity is observed, apply a weighted regression (1/x or 1/x²). | [3][11] |
Issue 2: High Variability in Internal Standard (IS) Response
| Potential Cause | Troubleshooting Steps | References |
| Inconsistent Sample Preparation | 1. Ensure consistent and precise pipetting of the IS solution. 2. Automate sample preparation steps if possible. 3. Verify the consistency of extraction recovery across the batch. | [5] |
| Differential Matrix Effects | 1. Assess matrix effects in at least six different lots of the biological matrix. 2. If the IS does not track the analyte, a more rigorous sample cleanup is needed. 3. Ensure the analyte and IS peaks are chromatographically co-eluting. | [6][14] |
| Analyte/IS Stability Issues | 1. Perform freeze-thaw, bench-top, and long-term stability experiments for both the analyte and IS in the matrix. | [18] |
| Instrument Instability | 1. Clean the ion source of the mass spectrometer. 2. Check for leaks in the LC system. 3. Verify the autosampler injection precision. | [5] |
Experimental Protocols
Protocol for Sample Preparation (Protein Precipitation)
This is a general protocol and should be optimized for your specific application.
-
To 50 µL of the plasma sample, calibrator, or quality control sample, add 150 µL of acetonitrile (B52724) containing the this compound internal standard at a known concentration.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol for Assessment of Matrix Effects
This protocol helps determine if components in the biological matrix are affecting the ionization of the analyte and internal standard.[14]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Ethylmalonic acid and this compound into the mobile phase or reconstitution solvent at low and high concentrations.
-
Set B (Post-extraction Spike): Extract blank biological matrix from at least six different sources using the validated sample preparation method. Add Ethylmalonic acid and this compound to the final, clean extract at the same concentrations as Set A.
-
Set C (Pre-extraction Spike): Spike Ethylmalonic acid and this compound into the blank matrix from the same six sources before the extraction process.
-
-
Analyze all three sets using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
MF = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)
-
IS-Normalized MF = (MF of analyte) / (MF of IS)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.[14][17]
Visualizations
Caption: A troubleshooting workflow for addressing calibration curve issues.
Caption: Experimental workflow for the assessment of matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Weighting in Quantitation in LCMS - Chromatography Forum [chromforum.org]
- 13. Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pafmj.org [pafmj.org]
- 20. Validation of an automated UPLC-MS/MS method for methylmalonic acid in serum/plasma and its application on clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the recovery of Ethylmalonic acid-d3 during sample extraction
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Ethylmalonic acid-d3 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is a deuterated form of Ethylmalonic acid (EMA). It serves as a stable isotope-labeled internal standard (SIL-IS) in analytical methods, most commonly with mass spectrometry detection. The use of a SIL-IS is critical for accurate quantification because it behaves almost identically to the endogenous, non-labeled analyte during sample preparation and analysis. This helps to correct for variability in extraction recovery and potential matrix effects, leading to more reliable and reproducible results.
Q2: We are observing consistently low recovery of this compound. What are the potential causes?
Low recovery of deuterated internal standards like this compound can stem from several factors during sample preparation.[1] These can be broadly categorized as:
-
Sub-optimal Extraction Conditions: The chosen extraction method, whether Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), may not be optimized for this compound in your specific sample matrix. Key parameters include solvent polarity, pH, and salt concentrations.[1]
-
Analyte Degradation: this compound may degrade during the extraction process due to harsh pH conditions, exposure to light, or high temperatures.[1] It is important to note that storage of deuterated compounds in acidic or basic solutions should generally be avoided.[1]
-
Matrix Effects: Components within the sample matrix (e.g., proteins, lipids, salts) can interfere with the extraction process, leading to reduced recovery. This is a common issue in complex matrices like plasma, urine, or tissue homogenates.[1]
-
Procedural Errors: Inconsistent execution of the extraction protocol, such as inaccurate volume measurements, improper mixing, or incorrect handling of SPE cartridges, can lead to variable and low recovery.[1]
-
Deuterium (B1214612) Exchange: In some instances, the deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, particularly under acidic or basic conditions. This would alter the mass of the internal standard and could lead to quantification errors.[1]
Q3: Can the choice of extraction method, LLE vs. SPE, significantly impact the recovery of this compound?
Yes, the choice of extraction method is critical and depends on the sample matrix, the required cleanliness of the final extract, and throughput needs.
-
Liquid-Liquid Extraction (LLE): This is a rapid and cost-effective method. However, it may be less specific and result in a "dirtier" extract containing more matrix components, which could lead to ion suppression in LC-MS analysis. The choice of an appropriate organic solvent with optimal polarity is crucial for good recovery.[2][3]
-
Solid-Phase Extraction (SPE): SPE generally provides a cleaner extract by selectively isolating the analyte and removing interfering substances.[4] This can lead to improved sensitivity and reduced matrix effects. However, SPE requires careful optimization of the sorbent type, as well as the conditioning, washing, and elution solvents to ensure high recovery.[4][5]
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
If you are experiencing low recovery of this compound with an LLE method, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent Polarity | Select an extraction solvent that matches the polarity of Ethylmalonic acid. Since Ethylmalonic acid is a dicarboxylic acid, a more polar solvent may be required.[2][6] | To maximize the partitioning of the analyte from the aqueous sample into the organic extraction solvent, their polarities should be similar.[2][3] |
| Sub-optimal pH of Aqueous Phase | Adjust the pH of the sample to be at least two pH units below the pKa of Ethylmalonic acid. This will ensure it is in its neutral, protonated form. | For acidic analytes, extraction into an organic solvent is most efficient when the molecule is uncharged, which increases its hydrophobicity.[2][3] |
| Insufficient Extraction Volume or Repetitions | Increase the ratio of organic extraction solvent to the aqueous sample; a 7:1 ratio is a good starting point.[2][3] Perform multiple extractions with smaller volumes of fresh solvent and combine the organic phases.[7] | A higher solvent-to-sample ratio can improve partitioning.[2][3] Multiple extractions are more efficient at recovering the analyte than a single extraction with the same total volume of solvent. |
| Formation of Emulsions | If an emulsion forms at the solvent interface, try centrifugation or adding a small amount of salt (salting out) to break the emulsion.[7] | Emulsions can trap the analyte and prevent its transfer into the organic phase, leading to poor recovery.[7] |
| Analyte Instability | Keep samples and solvents chilled throughout the extraction process. Avoid prolonged exposure to strong acids or bases.[8] | Lower temperatures can slow down potential degradation reactions.[8] |
Low Recovery in Solid-Phase Extraction (SPE)
For issues with low recovery of this compound during SPE, address the following points:
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Sorbent Selection | For a polar analyte like Ethylmalonic acid, consider a reversed-phase sorbent (e.g., C18) if the sample is aqueous, or an ion-exchange sorbent.[9] | The interaction between the analyte and the sorbent is critical for retention and subsequent elution.[10] |
| Improper Cartridge Conditioning | Ensure the SPE cartridge is properly conditioned with the recommended solvents (e.g., methanol (B129727) followed by water for reversed-phase) and do not let the sorbent go dry before loading the sample.[1][9] | Conditioning activates the sorbent to ensure proper retention of the analyte.[7] |
| Sub-optimal Sample pH | Adjust the pH of the sample before loading it onto the SPE cartridge. For reversed-phase SPE, a neutral to slightly acidic pH is generally suitable.[9][10] | The pH affects the ionization state of the analyte, which in turn influences its retention on the sorbent.[10] |
| Analyte Breakthrough during Loading/Washing | Load the sample at a slow, consistent flow rate (e.g., 1 mL/min).[9] Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. Collect and analyze the flow-through and wash fractions to check for the presence of this compound. | Rapid loading can lead to incomplete retention. An overly strong wash solvent can prematurely elute the analyte. |
| Incomplete Elution | Use a strong enough elution solvent to fully desorb the analyte from the sorbent. It may be necessary to increase the polarity or volume of the elution solvent.[6][9] Consider a second elution step and combine the eluates. | If the elution solvent is too weak, the analyte will remain bound to the sorbent, resulting in low recovery.[5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol provides a general workflow for the extraction of this compound from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard solution
-
Ice-cold 1M HCl
-
Ethyl acetate (B1210297)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution to the plasma sample.
-
Add 20 µL of ice-cold 1M HCl to acidify the sample. Vortex briefly.
-
Add 500 µL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 1 minute to extract the analyte.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 4-7) with a fresh 500 µL aliquot of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol provides a starting point for the extraction of this compound from a urine sample matrix using a reversed-phase SPE cartridge.
Materials:
-
Urine samples
-
This compound internal standard solution
-
0.1% Formic acid in water
-
Methanol
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg)
-
SPE manifold
Procedure:
-
Sample Pre-treatment: To 500 µL of urine, add 10 µL of the this compound internal standard solution. Add 500 µL of 0.1% formic acid in water and vortex to mix.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to go dry.[9]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[9]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes.
-
Elution: Elute the this compound with 1 mL of methanol into a clean collection tube. A second elution with an additional 1 mL of methanol can be performed to ensure complete recovery.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Visualizations
Troubleshooting flowchart for low this compound recovery.
Generalized workflow for this compound sample extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. welchlab.com [welchlab.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Dealing with interfering peaks in Ethylmalonic acid-d3 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of Ethylmalonic acid-d3 (EMA-d3).
Frequently Asked Questions (FAQs)
Q1: What is Ethylmalonic acid (EMA) and why is its deuterated form (EMA-d3) used in analysis?
A1: Ethylmalonic acid is a dicarboxylic acid that can be found in human bodily fluids like urine.[1][2] Elevated levels of EMA are an important diagnostic marker for certain inborn errors of metabolism, including Ethylmalonic Encephalopathy (EE) and Short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[2][3] this compound (EMA-d3) is a stable isotope-labeled version of EMA. It is used as an internal standard (IS) in quantitative analysis, typically with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Because EMA-d3 is chemically identical to EMA, it behaves similarly during sample preparation and analysis, but its slightly higher mass allows the mass spectrometer to distinguish it from the naturally occurring (endogenous) EMA. This helps to correct for variations in sample extraction and potential matrix effects, leading to more accurate and precise quantification.
Q2: Which analytical techniques are most commonly used for the quantification of Ethylmalonic acid?
A2: The most common techniques for quantifying organic acids like Ethylmalonic acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6] While GC-MS is a robust technique, it often requires a chemical derivatization step to make the organic acids volatile enough for analysis.[4][5] LC-MS/MS is often preferred for its high sensitivity and specificity and can frequently analyze organic acids directly in biological samples like urine with simpler sample preparation (e.g., "dilute-and-shoot").[7][8]
Q3: What are "matrix effects" in the context of EMA analysis in urine?
A3: Matrix effects refer to the alteration of ionization efficiency for the target analyte (EMA) and its internal standard (EMA-d3) by co-eluting compounds from the biological sample matrix (e.g., urine).[7][9] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[9] Urine is a complex matrix containing high concentrations of salts, urea, and other organic molecules that can cause significant matrix effects, particularly in electrospray ionization (ESI) based LC-MS/MS analysis.[9][10]
Troubleshooting Guide
Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Q: My chromatographic peak for Ethylmalonic acid is tailing or showing poor symmetry. What are the potential causes and solutions?
A: Poor peak shape can compromise the accuracy of integration and quantification. Several factors can contribute to this issue.
-
Possible Causes:
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.
-
Incompatible Mobile Phase: The pH of the mobile phase can affect the ionization state of the dicarboxylic acid, leading to secondary interactions with the column. For reversed-phase chromatography, a low pH (e.g., using 0.1% formic or acetic acid) is typically required to ensure the acid is in its protonated form.[11]
-
Contamination: Buildup of contaminants on the analytical column or guard column can create active sites that cause peak tailing.
-
Column Degradation: The stationary phase of the column can degrade over time, leading to a loss of performance.
-
Incomplete Derivatization (GC-MS): If using GC-MS, incomplete reaction can result in a mix of derivatized and underivatized molecules, causing distorted peaks.[4]
-
-
Troubleshooting Steps:
-
Dilute the Sample: Try diluting the sample to see if the peak shape improves, which would indicate column overload.
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for organic acid analysis.
-
Flush the Column: Follow the manufacturer's instructions to wash the column with strong solvents to remove potential contaminants.
-
Replace Guard Column/Column: If the problem persists after flushing, replace the guard column. If that fails, the analytical column may need replacement.
-
Optimize Derivatization (GC-MS): Review and optimize the derivatization time, temperature, and reagent concentration to ensure the reaction goes to completion.[5]
-
Issue 2: Inconsistent or Low Internal Standard (EMA-d3) Signal
Q: The signal for my internal standard, this compound, is highly variable or unexpectedly low across my batch. What should I investigate?
A: A stable internal standard signal is critical for reliable quantification. Variability often points to issues in sample preparation or the analytical system.
-
Possible Causes:
-
Inaccurate Pipetting: Errors in adding the IS solution to the samples.
-
Inefficient Extraction: Loss of both the analyte and the IS during sample preparation steps like liquid-liquid extraction or solid-phase extraction (SPE).[4] The pH of the sample before extraction is critical for organic acids.[4]
-
Matrix Effects: Significant ion suppression in specific samples due to high concentrations of interfering matrix components.[4][9]
-
IS Interference: An unknown compound in the sample may have the same mass transition as EMA-d3, artificially inflating its signal in some samples. This is rare but possible.[12]
-
Instrument Instability: Fluctuations in the mass spectrometer's performance or a dirty ion source can lead to inconsistent signal intensity.[4]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard signals.
Issue 3: Unexpected or Interfering Peaks
Q: I am observing an unexpected peak at or near the retention time of Ethylmalonic acid. How can I identify and resolve this interference?
A: Co-eluting peaks can lead to significant quantification errors. The most common cause is an isobaric interference—a compound that has the same nominal mass as your analyte but a different chemical structure.
-
Possible Causes:
-
Isobaric Metabolites: Other endogenous organic acids or their metabolites may be isobaric to Ethylmalonic acid. For example, methylsuccinic acid is often elevated alongside EMA in certain disorders and could potentially interfere if not chromatographically separated.[13]
-
Isomeric Compounds: Isomers have the same chemical formula and mass but different structures. While EMA itself doesn't have common isomers that are also metabolic markers, similar compounds like methylmalonic acid are isomeric with succinic acid, requiring good chromatography to separate them. This highlights the importance of chromatographic resolution.
-
In-source Fragmentation: A larger molecule can fragment within the ion source of the mass spectrometer, creating an ion with the same mass-to-charge ratio (m/z) as the analyte of interest.[14][15]
-
-
Identification and Resolution Strategy:
-
Improve Chromatographic Separation: This is the most effective strategy. Modify the LC gradient (make it shallower), change the mobile phase composition, or try a different column chemistry to resolve the interfering peak from the EMA peak.[14][16]
-
Check Additional Mass Transitions (MRMs): Monitor multiple fragment ions for both EMA and EMA-d3. An authentic EMA peak should show a consistent ratio between its quantifier and qualifier ion transitions. An interfering peak is unlikely to produce the same fragments at the same abundance ratio.[12]
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between compounds with very small mass differences that would appear as a single peak on a lower-resolution instrument like a triple quadrupole.[17]
-
Quantitative Data Summary
The performance of an analytical method is characterized by several key parameters. Below are typical values reported in literature for the analysis of Ethylmalonic acid and other urinary organic acids, which can serve as a benchmark.
| Parameter | Typical Value Range | Source | Description |
| Limit of Detection (LOD) | 61 - 600 nmol/L | [5][6][18] | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 202 - 1000 nmol/L | [5][6][18] | The lowest concentration of analyte that can be accurately quantified. |
| Linearity (r²) | > 0.998 | [5][6] | Indicates how well the instrument response correlates with concentration. |
| Recovery (%) | 97 - 108 % | [6][10][18] | The percentage of the analyte recovered during the sample preparation process. |
| Intra-day Precision (%RSD) | < 1.9 % | [6][18] | The relative standard deviation of measurements taken on the same day. |
| Inter-day Precision (%RSD) | < 1.9 % | [6][18] | The relative standard deviation of measurements taken on different days. |
Experimental Protocols
Protocol: Quantification of Urinary Ethylmalonic Acid by LC-MS/MS
This protocol outlines a general "dilute-and-shoot" method suitable for quantifying EMA in urine samples using EMA-d3 as an internal standard.
-
Materials and Reagents:
-
Ethylmalonic acid analytical standard
-
This compound (Internal Standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (or acetic acid)
-
Urine samples (stored at -20°C or below)
-
-
Preparation of Standards and Internal Standard:
-
Prepare a primary stock solution of EMA (e.g., 1 mg/mL) in water or methanol.
-
Prepare a primary stock solution of EMA-d3 (e.g., 100 µg/mL) in methanol.
-
Create a series of working calibration standards by serially diluting the EMA stock solution.
-
Prepare a working internal standard solution (e.g., 1 µg/mL of EMA-d3) in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Sample Preparation Workflow:
Caption: Experimental workflow for urine sample preparation.
-
LC-MS/MS Conditions (Example):
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, <3 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 2-5% B, ramp up to 95% B to elute analyte, then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions (Hypothetical):
-
EMA (Quantifier): Q1: 131.0 m/z -> Q3: 87.0 m/z
-
EMA (Qualifier): Q1: 131.0 m/z -> Q3: 43.0 m/z
-
EMA-d3 (IS): Q1: 134.0 m/z -> Q3: 90.0 m/z (Note: Exact m/z values should be optimized by infusing pure standards on the specific instrument used).
-
-
-
Data Analysis:
-
Integrate the peak areas for the EMA and EMA-d3 quantifier transitions.
-
Calculate the ratio of the EMA peak area to the EMA-d3 peak area.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the prepared calibrators.
-
Determine the concentration of EMA in unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. Ethylmalonic acid | C5H8O4 | CID 11756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Ethylmalonic acid (HMDB0000622) [hmdb.ca]
- 3. Ethylmalonic Encephalopathy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Ethylmalonic Acid in Human Urine by Ion Chromatography with Suppressed Conductivity | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 7. academic.oup.com [academic.oup.com]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deciphering the human urine matrix: a new approach to simultaneously quantify the main ions and organic compounds by ion chromatography/mass spectrometry (IC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Observation of a positive interference in LC-MS/MS measurement of d6-25-OH-vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medlink.com [medlink.com]
- 14. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aocs.org [aocs.org]
- 17. Research Collection | ETH Library [research-collection.ethz.ch]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Ethylmalonic Acid-d3 (EMA-d3)
This guide provides troubleshooting advice and frequently asked questions regarding the stability of Ethylmalonic acid-d3 (EMA-d3) in processed samples for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions and solid material?
The stability of EMA-d3 is highly dependent on its form (solid vs. solution) and the storage temperature. As a solid, it is generally stable for long periods when stored properly. In solution, its stability can be more limited.
-
Solid/Powder Form: When stored at -20°C, solid EMA-d3 is reported to be stable for at least four years.[1] Another source suggests a stability of three years for the unlabeled compound, which is a reasonable reference.[2]
-
In Solvent: For stock solutions, storage at -80°C is recommended for up to one year.[2] Some suppliers suggest a shorter shelf-life, advising use within one month for solutions stored at -20°C.[3] To ensure accuracy, it is best practice to prepare working solutions fresh daily from a stock solution.[4]
Q2: My EMA-d3 internal standard signal is inconsistent or degrading in my processed samples. What are the potential causes?
Inconsistent internal standard signals are a common issue in quantitative mass spectrometry. Several factors related to sample processing and storage can lead to the degradation or variable recovery of EMA-d3.
-
Improper Storage of Processed Samples: Processed biological extracts (e.g., plasma, urine) should ideally be stored at -80°C to minimize degradation, especially for long-term storage.[5]
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing processed samples can lead to the degradation of analytes. It is advisable to aliquot samples into single-use vials after extraction to avoid this.[6][7]
-
Working Solution Instability: EMA-d3 in the final, often highly diluted, working solution may not be stable for extended periods. It is strongly recommended to prepare these solutions fresh before each analytical run.[4][8]
-
pH and Chemical Composition: The pH of the sample matrix or the extraction solvent can significantly impact the stability of organic acids.[9][10] Acidic conditions, in particular, can be detrimental to the stability of certain molecules.[9][10]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., salts, lipids, proteins) can interfere with the ionization of EMA-d3 in the mass spectrometer source, leading to signal suppression or enhancement.[11][12] This is one of the most common causes of signal variability in LC-MS analysis.
-
Exposure to Light and Oxygen: While less documented for EMA-d3 specifically, many organic molecules are sensitive to light and oxidation.[13] Minimizing exposure of processed samples to light and air is a good laboratory practice.
Q3: How can I improve the stability and performance of EMA-d3 in my analytical workflow?
Several strategies can be implemented to enhance the reliability of EMA-d3 as an internal standard.
-
Optimize Storage: Always store stock solutions at -80°C and solid material at -20°C. Aliquot processed samples and store them at -80°C until analysis.[2][5]
-
Derivatization: Chemical derivatization can improve the stability and chromatographic properties of organic acids. A method using 3-nitrophenylhydrazine (B1228671) (3NPH) to form hydrazone derivatives has been shown to create highly stable products with improved sensitivity and peak shape for LC-MS analysis.[5]
-
Control Sample pH: Ensure the pH of your extraction and final solutions is controlled and optimized for stability. Buffering the solution may be necessary.
-
Minimize Time to Analysis: Analyze processed samples as quickly as possible to reduce the chance of degradation.
Q4: What are "matrix effects" and how can they be managed for EMA-d3 analysis?
Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[11] Since EMA-d3 is used as an internal standard, its primary function is to mimic the behavior of the endogenous, unlabeled ethylmalonic acid, thereby compensating for these effects. However, severe matrix effects can still compromise data quality.
-
Effective Sample Cleanup: Employ robust sample preparation techniques like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of interfering matrix components.
-
Chromatographic Separation: Optimize your liquid chromatography method to separate EMA-d3 from the regions where most matrix components elute (often very early or very late in the run).
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank biological matrix that is free of the analyte to ensure that the calibrators and the samples experience similar matrix effects.[12]
-
Use of the Stable Isotope Labeled (SIL) Internal Standard: The use of EMA-d3 itself is the most effective strategy. Because it is chemically identical to the analyte, it will co-elute and experience nearly identical ionization suppression or enhancement, allowing for accurate ratiometric quantification.[4]
Data and Stability Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Reported Stability | Source(s) |
| Solid (Powder) | -20°C | ≥ 4 years | [1] |
| Stock Solution | -80°C | Up to 1 year | [2] |
| Stock Solution | -20°C | Use within 1 month (cautious approach) | [3] |
| Working Solution | N/A | Prepare fresh for each use | [4][8] |
Table 2: General Factors Influencing Analyte Stability in Processed Samples
| Factor | Potential Impact on EMA-d3 | Mitigation Strategy | Source(s) |
| Temperature | Increased temperature accelerates degradation. | Store processed samples at -80°C. | [5][13] |
| Freeze-Thaw Cycles | Can cause degradation of analyte. | Aliquot samples into single-use vials. | [6][7] |
| pH | Acidic or highly basic conditions may cause hydrolysis or other reactions. | Buffer samples and mobile phases to a neutral or optimized pH. | [9][10] |
| Light | Photodegradation can occur. | Store samples in amber vials or protect from light. | [13] |
| Oxygen | Can lead to oxidative degradation. | Minimize headspace in vials; work quickly. | [13] |
| Metal Ions | Can catalyze degradation reactions. | Use high-purity solvents; consider chelating agents like EDTA if suspected. | [9][10] |
Experimental Protocols
Protocol 1: General Sample Preparation of Plasma/Serum for LC-MS/MS Analysis
This protocol describes a common protein precipitation method. For optimal results, method validation is required.
-
Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the study sample, quality control, or calibration standard.
-
Internal Standard Spiking: Add 5-10 µL of the EMA-d3 working solution to each tube and vortex briefly. The concentration of the working solution should be optimized to yield a strong signal without saturating the detector.
-
Protein Precipitation: Add 300 µL of an ice-cold precipitation solution (e.g., Acetonitrile containing 0.1% Formic Acid). The ratio of solvent to sample may need optimization.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >12,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new vial or a 96-well plate, avoiding disturbance of the protein pellet.
-
Evaporation & Reconstitution (Optional): For increased sensitivity, the supernatant may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Analysis: Inject the final extract into the LC-MS/MS system for analysis.
Diagrams and Workflows
Caption: Troubleshooting workflow for unstable EMA-d3 signals.
Caption: Simplified metabolic origin of Ethylmalonic Acid (EMA).
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ethylmalonic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pafmj.org [pafmj.org]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of Ethylmalonic Acid-d3
Welcome to the technical support center for the optimization of ethylmalonic acid-d3 (EMA-d3) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible derivatization for analytical applications, primarily gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: Ethylmalonic acid is a polar, non-volatile dicarboxylic acid. Direct analysis by GC-MS is challenging because it will not readily vaporize and may interact poorly with the GC column, leading to poor peak shape and low sensitivity. Derivatization converts the polar carboxyl groups into less polar, more volatile esters or silyl (B83357) esters, making the molecule suitable for GC analysis.[1][2][3][4][5][6]
Q2: What are the most common derivatization methods for this compound?
A2: The two most common methods for derivatizing carboxylic acids like ethylmalonic acid are:
-
Silylation: This method replaces the active hydrogen in the carboxylic acid groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4][6] Common silylating agents include BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide).[7][8][9][10]
-
Alkylation/Esterification: This method converts the carboxylic acids into esters. A common alkylating agent is pentafluorobenzyl bromide (PFB-Br), which is particularly useful for creating derivatives that are highly sensitive to electron capture detection (ECD) in GC.[11][12]
Q3: Should I choose silylation or alkylation for my experiment?
A3: The choice depends on your analytical requirements:
-
Silylation (e.g., with BSTFA or MTBSTFA) is a versatile and widely used method that produces derivatives with good volatility and thermal stability.[4] MTBSTFA derivatives are known to be more stable to hydrolysis than TMS derivatives.[4]
-
Alkylation with PFB-Br is preferred for applications requiring very high sensitivity, especially when using an electron capture detector (ECD).[13][12] This method can also be highly specific.[14][15][16]
Troubleshooting Guides
This section addresses specific issues that you may encounter during the derivatization of this compound.
Issue 1: Low or No Derivatization Product
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Presence of Moisture | Silylating reagents are extremely sensitive to moisture.[17][18] Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | The reaction time or temperature may be insufficient. Optimization of these parameters is crucial. For silylation, heating is often required to drive the reaction to completion.[18] For PFB-Br derivatization, heating at 80°C for 60 minutes has been shown to be effective for a similar compound, methylmalonic acid.[14][16] |
| Reagent Degradation | Derivatizing reagents can degrade over time, especially if not stored properly. Ensure reagents are fresh and have been stored according to the manufacturer's instructions, typically in a dry, cool, and dark place. |
| Insufficient Reagent | An insufficient amount of the derivatizing agent will lead to an incomplete reaction. A molar excess of the derivatization reagent is generally recommended.[18] |
| pH of the Sample | For alkylation reactions with PFB-Br, the presence of a base is often necessary to facilitate the reaction.[14][15][16] The pKa of the carboxylic acid can influence the reaction yield.[12] |
Issue 2: Presence of Multiple Peaks or Side Products
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Side Reactions with Matrix Components | Biological samples contain various compounds that can also be derivatized, leading to a complex chromatogram. A sample cleanup step, such as solid-phase extraction (SPE), may be necessary before derivatization. |
| Incomplete Derivatization | If the reaction is not complete, you may see peaks for both the derivatized and underivatized analyte. Increase reaction time, temperature, or the amount of reagent. |
| Over-silylation | While less common for dicarboxylic acids, it's a possibility. Optimize the amount of silylating agent and reaction time. |
| Reagent Artifacts | Excess derivatizing reagent or its byproducts can sometimes appear as peaks in the chromatogram.[18] A reagent blank (without the sample) should be run to identify these peaks. |
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
This compound standard or sample extract, dried completely.
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), with or without 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Anhydrous pyridine (B92270) or other suitable anhydrous solvent (e.g., acetonitrile, dichloromethane).
-
Reaction vials with PTFE-lined caps.
-
Heating block or oven.
Procedure:
-
Ensure the dried sample of this compound is in a clean, dry reaction vial.
-
Add 50 µL of anhydrous pyridine (or other solvent) to dissolve the sample.
-
Add 50 µL of BSTFA (+/- 1% TMCS). The molar ratio of BSTFA to active hydrogen should be at least 2:1.[18]
-
Cap the vial tightly and vortex for 10-20 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes.[19] Optimization of time and temperature may be necessary.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Alkylation using Pentafluorobenzyl Bromide (PFB-Br)
This protocol is adapted from methods used for similar dicarboxylic acids and may require optimization.[14][15][16]
Materials:
-
This compound standard or sample extract.
-
Pentafluorobenzyl bromide (PFB-Br) solution in a suitable solvent (e.g., acetone).
-
A base catalyst, such as N,N-diisopropylethylamine (DIPEA or Hünig's base).[14][15][16]
-
Acetone (B3395972) or other suitable solvent.
-
Reaction vials with PTFE-lined caps.
-
Heating block or oven.
Procedure:
-
Pipette your this compound sample into a reaction vial.
-
Add a small amount of the base catalyst (e.g., 10 µL of DIPEA).
-
Add the PFB-Br solution (e.g., 10 µL).
-
Add a suitable solvent like acetone (e.g., 100 µL) to ensure homogeneity.
-
Cap the vial tightly and vortex.
-
Cool the vial to room temperature.
-
The sample may require a liquid-liquid extraction or evaporation and reconstitution in a suitable solvent before GC-MS analysis.
Visualized Workflows
The following diagrams illustrate the general workflows for the derivatization of this compound.
Caption: General workflow for the silylation of this compound.
Caption: General workflow for the alkylation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. insung.net [insung.net]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. selectscience.net [selectscience.net]
- 7. Determination of organic acids by GC-FID: on cartridge derivatization by silylating reagent (MTBSTFA) | CORESTA [coresta.org]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating MTBSTFA derivatization reagents for measuring naphthenic acids by gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Derivatization techniques for free fatty acids by GC [restek.com]
Technical Support Center: Optimizing Ethylmalonic Acid-d3 LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Ethylmalonic acid-d3 (EMA-d3) LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in my this compound LC-MS/MS analysis?
High background noise in LC-MS/MS analysis can originate from various sources, significantly impacting the sensitivity and accuracy of your results.[1][2] Common culprits include:
-
Mobile Phase Contamination: Impurities in solvents (e.g., water, methanol, acetonitrile) and additives (e.g., formic acid, ammonium (B1175870) acetate) are a primary source of background noise.[1][3][4] Using lower-grade solvents (e.g., HPLC-grade instead of LC-MS-grade) can introduce a significant number of interfering ions.[3]
-
System Contamination: Contaminants can accumulate in the LC system, including tubing, fittings, injector, and column.[2][5] This can lead to a consistently high baseline or the appearance of ghost peaks.
-
Matrix Effects: Components of the biological sample matrix (e.g., salts, proteins, phospholipids) can co-elute with EMA-d3 and cause ion suppression or enhancement, leading to a noisy and unstable baseline.[6][7]
-
Instrument and Environmental Factors: Issues such as a dirty ion source, improper MS parameter settings (e.g., gas flow, temperature), electrical interference, and air bubbles in the system can all contribute to increased noise.[1][2][5]
-
Column Bleed: The stationary phase of the LC column can degrade over time, releasing small molecules that are detected by the mass spectrometer, resulting in a rising baseline, particularly during gradient elution.[1][2]
Q2: How can I minimize background noise originating from my mobile phase?
The mobile phase is a critical factor in achieving low background noise.[3][8] Here are key strategies:
-
Use High-Purity Reagents: Always use LC-MS grade or hypergrade solvents and additives.[3][4] These reagents are manufactured to have minimal organic and metallic contaminants.
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily to prevent microbial growth and the accumulation of contaminants from the environment.[1]
-
Degas Solvents: Properly degas your mobile phase before use to prevent the formation of air bubbles, which can cause pressure fluctuations and baseline noise.[1]
-
Use Volatile Additives: For LC-MS, it is essential to use volatile mobile phase additives like formic acid, acetic acid, ammonium formate, or ammonium acetate.[9][10] Non-volatile salts, such as phosphates or sulfates, will precipitate in the ion source and cause significant contamination and signal suppression.
Q3: What sample preparation techniques are effective for reducing matrix effects in organic acid analysis?
Thorough sample preparation is crucial for minimizing matrix effects and thereby reducing background noise.[6] For organic acids like ethylmalonic acid, consider the following techniques:
-
Protein Precipitation (PPT): This is a simple and common method to remove the bulk of proteins from biological samples. Acetonitrile is often preferred for its efficiency in precipitating proteins.[6]
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate analytes from interfering matrix components based on their solubility in immiscible solvents.[6] For an acidic analyte like ethylmalonic acid, adjusting the pH of the aqueous sample to be at least two pH units lower than its pKa will ensure it is in its neutral form, facilitating its extraction into an organic solvent.[6]
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup than PPT or LLE.[7] For polar compounds like small organic acids, cartridges with polar sorbents or those based on hydrophilic-lipophilic balance (HLB) can be employed to retain the analyte while washing away interferences.[7]
Q4: My deuterated internal standard (this compound) signal is noisy. What are some specific troubleshooting steps?
When dealing with a noisy deuterated internal standard, consider these points:
-
Isotopic Purity: Ensure the isotopic enrichment of your this compound is high (ideally ≥98%).[11] Low isotopic purity can mean a higher proportion of the unlabeled analyte is present, which can contribute to signal variability.
-
In-Source Fragmentation: The deuterated internal standard might be losing a deuterium (B1214612) atom in the ion source, contributing to the signal of the unlabeled analyte and causing inaccuracies.[11] This can be investigated by optimizing the ion source parameters, such as cone voltage, to minimize fragmentation.
-
Differential Matrix Effects: Although a deuterated internal standard is expected to co-elute with the analyte and experience similar matrix effects, this is not always the case.[11] If they are exposed to different co-eluting matrix components, they can experience differential ion suppression or enhancement, leading to poor precision.[11] A post-column infusion experiment can help identify regions of significant ion suppression in your chromatogram.[11][12]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving High Baseline Noise
This guide provides a systematic approach to identifying and eliminating the source of a consistently high and noisy baseline.
Troubleshooting Workflow for High Baseline Noise
Caption: A step-by-step workflow for troubleshooting high baseline noise in LC-MS/MS.
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Consistently high and noisy baseline | Contaminated Mobile Phase | Prepare fresh mobile phase using LC-MS grade solvents and additives.[1] Ensure proper degassing. | A significant reduction in baseline noise. |
| System Contamination | Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:acetonitrile:methanol:water) to remove accumulated contaminants.[1] | A cleaner baseline after the flushing procedure. | |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.[5] | Improved signal stability and reduced background ions. | |
| Column Bleed | Condition the column according to the manufacturer's protocol. If the problem persists, replace the column.[1] | A stable baseline, especially during gradient elution. | |
| Random sharp noise spikes | Electrical Interference or Air in System | Ensure the LC-MS is on a dedicated electrical circuit.[1] Degas the mobile phase and purge the pumps to remove any air bubbles.[1] | Reduction in random noise spikes and a smoother baseline. |
Guide 2: Mitigating Matrix Effects
This guide outlines strategies to identify and reduce the impact of the sample matrix on your analysis.
Logical Relationship of Matrix Effect Mitigation
Caption: Interrelated strategies to effectively reduce matrix effects in LC-MS/MS analysis.
| Strategy | Description | Considerations |
| Improve Sample Cleanup | Employ more rigorous sample preparation techniques to remove interfering matrix components before injection.[6][13] | This may involve methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) which are more selective than simple protein precipitation.[6] |
| Optimize Chromatography | Modify the LC method to achieve better separation between this compound and co-eluting matrix components.[13] | Adjusting the gradient slope or trying a column with a different stationary phase (e.g., HILIC for polar analytes) can be effective.[13][14][15] |
| Sample Dilution | Diluting the sample can reduce the concentration of matrix components introduced into the MS system.[12][16] | This approach is only suitable if the concentration of this compound is high enough to remain detectable after dilution.[12] |
| Post-Column Infusion | This experiment helps to identify regions in the chromatogram where ion suppression or enhancement is occurring.[11][12] | It involves infusing a constant flow of the analyte post-column while injecting a blank matrix sample.[12] |
Experimental Protocols
Protocol 1: System Flush to Reduce Background Contamination
Objective: To remove accumulated contaminants from the LC system.
Materials:
-
LC-MS Grade Water
-
LC-MS Grade Isopropanol
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Methanol
-
A union to connect the pump directly to the detector (bypassing the column).
Procedure:
-
Remove the analytical column and replace it with a union.
-
Prepare fresh bottles of each flushing solvent.
-
Flush the system with each of the following solvents for at least 30 minutes at a typical flow rate (e.g., 0.5 mL/min):
-
LC-MS Grade Water
-
LC-MS Grade Isopropanol
-
LC-MS Grade Methanol
-
LC-MS Grade Acetonitrile
-
-
After flushing, equilibrate the system with the initial mobile phase conditions of your analytical method.
-
Monitor the baseline noise to confirm that it has been reduced.
Protocol 2: Liquid-Liquid Extraction (LLE) for Ethylmalonic Acid from a Biological Matrix
Objective: To extract this compound from a complex biological matrix and reduce interferences.
Materials:
-
Sample containing this compound
-
Internal standard solution
-
Acidifying agent (e.g., 1M HCl)
-
Extraction solvent (e.g., Ethyl Acetate or Methyl Tert-Butyl Ether)[6]
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase A)
Procedure:
-
To 100 µL of sample, add the internal standard.
-
Acidify the sample by adding 10 µL of 1M HCl to adjust the pH to be at least 2 units below the pKa of ethylmalonic acid, ensuring it is in its protonated, non-ionized form.[6]
-
Add 500 µL of the extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. preprints.org [preprints.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. halocolumns.com [halocolumns.com]
- 10. Characteristics and origins of common chemical noise ions in negative ESI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 14. "LC-MS/MS Method Development for the Quantitation of Methylmalonic Acid" by Daniel Joseph Biocini [scholarworks.sjsu.edu]
- 15. LC-MS/MS Method Development for the Quantitation of Methylmalonic Acid Using Aqueous Normal Phase Chromatography - ProQuest [proquest.com]
- 16. drawellanalytical.com [drawellanalytical.com]
Ensuring complete chromatographic separation from endogenous ethylmalonic acid
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on ensuring the complete chromatographic separation of ethylmalonic acid (EMA) from endogenous components.
Frequently Asked Questions (FAQs)
Q1: What are the most common endogenous compounds that interfere with ethylmalonic acid (EMA) analysis?
A1: The most significant endogenous interference concern for EMA is from isobaric and isomeric compounds—molecules with the same mass or chemical formula but different structures. While succinic acid is a well-known interferent for its isomer, methylmalonic acid (MMA), other dicarboxylic acids present in biological matrices can also potentially co-elute with EMA, depending on the chromatographic conditions.[1] It is crucial to develop methods with sufficient selectivity to resolve EMA from other structurally similar organic acids.
Q2: When should I choose Gas Chromatography-Mass Spectrometry (GC-MS) over Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for EMA analysis?
A2: Both GC-MS and LC-MS/MS are powerful techniques for EMA quantification.
-
GC-MS typically requires a derivatization step to make EMA volatile. This can increase sample preparation time but often results in excellent chromatographic resolution and established fragmentation libraries for confident identification.[2]
-
LC-MS/MS can often analyze EMA with less complex sample preparation (sometimes without derivatization) and offers high throughput.[1][3] LC-MS/MS is generally preferred for routine clinical analysis due to its speed and sensitivity.[4] Derivatization can also be used in LC-MS/MS to enhance chromatographic retention and ionization efficiency.
The choice depends on available instrumentation, required throughput, and the complexity of the sample matrix.
Q3: Is derivatization necessary for the analysis of EMA?
A3: Not always, but it is highly recommended, especially for achieving robust separation and sensitivity. For GC-MS, derivatization (e.g., silylation) is essential to increase the volatility of EMA.[2] For LC-MS/MS, derivatization (e.g., butylation) can improve chromatographic retention on reversed-phase columns, enhance ionization efficiency, and help resolve EMA from closely eluting isomers.[1] An LC-MS/MS method using 3-nitrophenylhydrazine (B1228671) (3NPH) derivatization has been shown to significantly improve sensitivity, peak shape, and resolution for EMA and related malonic acids.[5]
Q4: What is a suitable internal standard for EMA quantification?
A4: A stable isotope-labeled version of the analyte is the ideal internal standard. For ethylmalonic acid, ethylmalonic acid-d3 (EMA-d3) would be the preferred choice. It behaves nearly identically to the unlabeled EMA during sample extraction, derivatization, and chromatographic separation, correcting for variations in the analytical process.[5]
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you resolve common experimental challenges.
Issue 1: Poor Chromatographic Resolution - EMA Peak is Co-eluting with an Unknown Endogenous Peak
-
Question: My EMA peak is not fully resolved from another peak in my biological sample. How can I improve the separation?
-
Answer: Co-elution is a common challenge that can be addressed by systematically optimizing your chromatographic method.
-
Modify the Mobile Phase Gradient: Adjusting the gradient slope is the first step. A shallower gradient around the elution time of EMA will increase the separation time between peaks, often improving resolution.
-
Adjust Mobile Phase pH: EMA is a dicarboxylic acid. Altering the pH of the aqueous mobile phase can change its ionization state and, consequently, its interaction with the stationary phase. For a C18 column, using an acidic mobile phase (e.g., with 0.1% formic acid) ensures EMA is in its protonated, less polar form, which can improve retention and peak shape.
-
Change the Organic Solvent: If you are using acetonitrile (B52724), try switching to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order of compounds.
-
Evaluate a Different Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase. If you are using a standard C18 column, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, might provide the necessary resolution. For highly polar molecules like EMA, Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable alternative.
-
Decrease Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
Issue 2: Poor EMA Peak Shape (Tailing or Fronting)
-
Question: The peak for ethylmalonic acid in my chromatogram is tailing significantly. What could be the cause and how can I fix it?
-
Answer: Peak tailing for acidic compounds like EMA is often caused by secondary interactions with the stationary phase or issues with the sample solvent.
-
Check Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically 2-3 pH units below the analyte's pKa) to suppress the ionization of EMA's carboxylic acid groups. This minimizes interactions with residual silanols on the silica-based column packing.
-
Use a High-Purity Column: Employ a modern, high-purity silica (B1680970) column with end-capping to reduce the number of free silanol (B1196071) groups that can cause tailing.
-
Sample Solvent Mismatch: Dissolving your final extract in a solvent that is much stronger than your initial mobile phase can cause peak distortion. Try to reconstitute your sample in the initial mobile phase or a weaker solvent.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves. If it does, you are likely overloading the column.
-
Column Contamination or Degradation: If the peak shape has degraded over time, the column may be contaminated or the stationary phase may be degrading. Try flushing the column with a series of strong solvents or, if necessary, replace the column.
-
Data Presentation
The following table summarizes typical performance characteristics of validated analytical methods for dicarboxylic acids, including ethylmalonic acid.
| Parameter | LC-MS/MS (Derivatized)[5] | LC-MS/MS (Underivatized)[1] | GC-MS (Derivatized)[2] |
| Instrumentation | Liquid Chromatograph-Tandem Mass Spectrometer | Liquid Chromatograph-Tandem Mass Spectrometer | Gas Chromatograph-Mass Spectrometer |
| Sample Matrix | Mouse Plasma | Human Plasma/Urine | Human Serum/Plasma |
| Derivatization | 3-Nitrophenylhydrazine (3NPH) | Butyl ester | Trimethylsilyl (TMS) |
| Linearity (r²) | >0.99 | 0.994 | >0.99 |
| Lower Limit of Quantitation (LOQ) | Nanomolar concentrations | 0.12 µmol/L (for MMA) | 0.1 µmol/L (for MMA) |
| Intra-day Precision (%CV) | Not specified | 1.3 - 3.4% | 2.6 - 4.7% |
| Inter-day Precision (%CV) | Not specified | 3.8 - 8.5% | 4.6 - 9.8% |
| Key Advantage | High sensitivity and improved peak shape | High throughput, less sample prep | High resolution, established method |
Experimental Protocols
Detailed Methodology: Multiplexed LC-MS/MS Analysis of Ethylmalonic Acid in Plasma via Derivatization
This protocol is based on established methods for the sensitive quantification of short-chain dicarboxylic acids in biological matrices.[5]
1. Materials and Reagents
-
Ethylmalonic acid (EMA) standard
-
This compound (EMA-d3) internal standard
-
3-Nitrophenylhydrazine (3NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Human plasma (or other biological matrix)
2. Sample Preparation
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Spike Internal Standard: To 100 µL of plasma, add 10 µL of the EMA-d3 internal standard solution.
-
Protein Precipitation: Add 400 µL of cold acetonitrile, vortex vigorously for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization
-
Reagent Preparation: Prepare the derivatization reagent by dissolving 3NPH and EDC in a solution of acetonitrile and pyridine.
-
Reaction: Add 100 µL of the derivatization reagent to the dried sample extract.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.
-
Evaporation: After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivatized sample in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
4. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear ramp to 95% B
-
8-9 min: Hold at 95% B
-
9.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for both derivatized EMA and EMA-d3.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting co-elution issues with ethylmalonic acid.
References
- 1. Methylmalonic acid measured in plasma and urine by stable-isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and performance of a rapid gas chromatography-mass spectrometry analysis for methylmalonic acid determination in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of two methods for measuring methylmalonic acid as a marker for vitamin B12 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in Ethylmalonic Acid-d3 Standard
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability with Ethylmalonic acid-d3 internal standards from different suppliers. The following resources are designed to help identify the root cause of issues and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the peak area of our this compound internal standard (IS) after switching to a new supplier. What are the potential causes?
A1: Variability in the internal standard peak area when changing suppliers can stem from several factors. The most common causes include:
-
Differences in Chemical and Isotopic Purity: Suppliers may have different specifications for the chemical purity and isotopic enrichment of their standards. Impurities can lead to inaccurate quantification.[1][2]
-
Varying Concentrations of the Supplied Standard: Ensure that the concentration of the new standard is accurately known and that solutions are prepared correctly.
-
Presence of Unlabeled Ethylmalonic Acid: The presence of the non-deuterated analyte as an impurity in the internal standard can artificially inflate the analyte's response, especially at low concentrations.
-
Different Salt Forms or Formulations: Although less common for this specific standard, differences in formulation could affect solubility and stability.
-
Lot-to-Lot Variability from the Same Supplier: It is also possible to see variability between different lots from the same supplier.
Q2: How can we compare the quality of this compound from different suppliers?
A2: A direct comparison of the Certificate of Analysis (CoA) from each supplier is the first step. Key parameters to compare are chemical purity and isotopic enrichment. For a more rigorous evaluation, you should perform a head-to-head comparison in your laboratory. This involves preparing solutions of each standard at the same concentration and analyzing them under identical LC-MS/MS conditions.
Q3: What is the acceptable level of isotopic purity for this compound?
A3: For quantitative bioanalysis, it is recommended to use an internal standard with a high isotopic enrichment, ideally ≥98%.[1] The presence of a significant amount of the unlabeled analyte (d0) in the deuterated standard can lead to an overestimation of the analyte concentration.
Troubleshooting Guides
Issue: Inconsistent Internal Standard Response
If you are observing inconsistent peak areas for this compound, follow this troubleshooting guide:
-
Verify Standard Preparation: Double-check all calculations and dilutions for the preparation of your internal standard working solution. Ensure that the correct solvent was used and that the standard was completely dissolved.
-
Assess Chromatographic Performance:
-
Peak Shape: Poor peak shape (e.g., tailing or fronting) can affect integration and reproducibility. This may be related to the column condition or mobile phase composition.
-
Retention Time: The retention time of the internal standard should be consistent across all injections. A drifting retention time could indicate a problem with the LC system.
-
-
Investigate Matrix Effects: Even though a stable isotope-labeled internal standard is used, differential matrix effects can occur, especially if there is a slight chromatographic separation between the analyte and the IS.[3]
-
Check for Isotopic Instability (H/D Exchange): Deuterium (B1214612) atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or sample matrix. This is more likely to occur if the deuterium labels are in chemically labile positions.
Data Presentation
Table 1: Comparison of this compound Specifications from Different Suppliers
| Supplier | Chemical Purity | Isotopic Enrichment/Purity | CAS Number |
| Cambridge Isotope Laboratories, Inc. | 98% | Not Specified in Snippet | 70907-93-6 |
| Cayman Chemical | Not Specified | ≥99% deuterated forms (d1-d3) | 70907-93-6 |
| LGC Standards | >95% (HPLC) | Not Specified in Snippet | Not Provided |
| Eurisotop | 98% | Not Specified in Snippet | 70907-93-6 |
| MedChemExpress | Not Specified | Not Specified in Snippet | Not Provided |
Note: This table is compiled from publicly available information and may not be exhaustive. Always refer to the supplier's Certificate of Analysis for lot-specific data.
Experimental Protocols
Protocol 1: Head-to-Head Comparison of this compound from Different Suppliers
Objective: To evaluate the performance of this compound standards from two or more suppliers under identical experimental conditions.
Methodology:
-
Standard Preparation:
-
Accurately weigh and dissolve the this compound from each supplier to prepare individual stock solutions of the same nominal concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
From these stock solutions, prepare working solutions at a concentration relevant to your assay (e.g., 100 ng/mL).
-
-
LC-MS/MS Analysis:
-
Prepare a series of injections for each supplier's standard in a neat solution (e.g., mobile phase).
-
Inject a consistent volume of each working solution onto the LC-MS/MS system.
-
Acquire data using your established analytical method for ethylmalonic acid.
-
-
Data Analysis:
-
Compare the peak areas obtained for each standard. A significant difference (>15-20%) may indicate an issue with the stated concentration or purity of one of the standards.
-
Assess the peak shape and retention time for each standard.
-
Protocol 2: Assessment of Isotopic Contribution
Objective: To determine the contribution of the unlabeled analyte (d0) signal from the this compound internal standard.
Methodology:
-
Sample Preparation:
-
Prepare a blank matrix sample (a sample of the same matrix as your study samples, e.g., plasma, urine, that is free of the analyte).
-
Spike the blank matrix with the this compound working solution at the concentration used in your assay.
-
Prepare a "zero sample" by spiking the blank matrix with only the solvent used for the IS working solution.
-
-
LC-MS/MS Analysis:
-
Analyze the spiked blank matrix sample and the zero sample using your established LC-MS/MS method.
-
Monitor the mass transition for the unlabeled ethylmalonic acid.
-
-
Data Analysis:
-
Measure the peak area of the unlabeled ethylmalonic acid in the sample spiked with the internal standard.
-
The response of the unlabeled analyte in the IS-spiked sample should not exceed 5% of the response at the Lower Limit of Quantification (LLOQ) for your assay.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent internal standard peak area.
Caption: Workflow for validating a new supplier of this compound.
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of Ethylmalonic Acid-d3 Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of ethylmalonic acid (EMA), focusing on the use of its deuterated internal standard, Ethylmalonic acid-d3 (EMA-d3). The accurate measurement of EMA is crucial in the diagnosis and monitoring of inherited metabolic disorders, such as ethylmalonic encephalopathy and short-chain acyl-CoA dehydrogenase (SCAD) deficiency. This document outlines the experimental protocols and performance data of two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering an objective comparison to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Quantification Methods
The quantification of ethylmalonic acid in biological matrices like plasma, urine, and dried blood spots is predominantly achieved through stable isotope dilution mass spectrometry. This approach utilizes a stable isotope-labeled internal standard, such as this compound, which is chemically identical to the analyte but has a different mass. This allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.
The two most common platforms for this analysis are LC-MS/MS and GC-MS. LC-MS/MS methods often allow for direct analysis of the underivatized analyte or employ derivatization to enhance sensitivity. In contrast, GC-MS methods typically require a derivatization step to increase the volatility of the organic acids for gas-phase analysis.
Comparison of Analytical Methods
While a direct cross-validation study comparing multiple quantification methods for this compound was not identified in the public domain, this guide compiles and compares validation data from individual studies for the quantification of endogenous ethylmalonic acid using EMA-d3 as an internal standard. The following tables summarize the performance characteristics of various methods.
Table 1: Performance Characteristics of LC-MS/MS Methods for Ethylmalonic Acid Quantification
| Parameter | LC-MS/MS (Underivatized) in Dried Blood Spots[1] | LC-MS/MS with 3-NPH Derivatization[2][3][4][5][6][7] |
| **Linearity (R²) ** | > 0.9935 | Not explicitly stated, but high linearity is a feature of the method. |
| Accuracy (% Recovery) | 94.57% - 109.60% | Not explicitly stated, but derivatization improves accuracy. |
| Precision (% CV) | < 10.0% | Not explicitly stated, but high precision is a feature of the method. |
| Limit of Detection (LOD) | Established for sensitive detection | Nanomolar concentrations |
| Limit of Quantification (LOQ) | Established for sensitive detection | Not explicitly stated |
| Sample Throughput | High | High |
Table 2: General Comparison of LC-MS/MS and GC-MS for Organic Acid Analysis
| Feature | LC-MS/MS | GC-MS |
| Sample Preparation | Minimal, often direct injection[8] | Extensive, requires derivatization[8][9] |
| Derivatization | Optional, can be used to improve sensitivity (e.g., 3-NPH)[2][3][4][5][6][7] | Mandatory for volatility[9][10] |
| Analytical Run Time | Short (5-20 min)[8] | Longer (> 40 min)[8] |
| Sensitivity | Generally high, can be enhanced with derivatization[11] | Can be very high, but dependent on derivatization efficiency[12] |
| Specificity | High, due to precursor and product ion monitoring | High, based on mass spectra |
| Matrix Effects | Can be a concern, addressed with stable isotope standards | Less prone to matrix effects than ESI-LC-MS |
| Cost | Higher instrument cost | Lower instrument cost |
Experimental Protocols
LC-MS/MS Method for Ethylmalonic Acid in Dried Blood Spots
This method allows for the simultaneous quantification of multiple organic acids, including ethylmalonic acid, from a single dried blood spot punch.
1. Sample Preparation:
-
A 3 mm disk is punched from the dried blood spot.
-
The disk is placed in a well of a 96-well plate.
-
An extraction solution containing the internal standard (this compound) in a suitable solvent (e.g., methanol (B129727)/water) is added to each well.
-
The plate is sealed and agitated to facilitate extraction.
-
The supernatant is transferred to a new plate for analysis.
2. Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with a small percentage of formic acid (Mobile Phase A) and an organic solvent like acetonitrile (B52724) or methanol with formic acid (Mobile Phase B).
-
Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both ethylmalonic acid and this compound.
GC-MS Method for Organic Acids (General Protocol)
This protocol outlines the general steps for the analysis of organic acids by GC-MS, which would be applicable to ethylmalonic acid.
1. Sample Preparation:
-
Extraction: The organic acids are extracted from the biological matrix (e.g., urine) using an organic solvent.
-
Derivatization: The extracted and dried sample is derivatized to increase volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
The derivatized sample is then reconstituted in a suitable solvent for injection.
2. Gas Chromatographic Separation:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the derivatized organic acids.
3. Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, specific ions for the derivatized ethylmalonic acid and its d3-labeled internal standard are monitored for quantification.
Advanced Method: 3-Nitrophenylhydrazine (B1228671) (3-NPH) Derivatization for LC-MS/MS
This method significantly enhances the sensitivity of organic acid detection by LC-MS/MS.
1. Derivatization Protocol:
-
The sample extract is mixed with a solution of 3-nitrophenylhydrazine (3-NPH) and a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
The reaction is allowed to proceed at a controlled temperature.
-
The derivatized sample is then diluted for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
The chromatographic and mass spectrometric conditions are optimized for the detection of the 3-NPH derivatives. Derivatization with 3-NPH typically improves chromatographic peak shape and ionization efficiency.
Visualizing Workflows and Pathways
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Comparative experimental workflows for LC-MS/MS and GC-MS quantification of ethylmalonic acid.
Caption: Simplified metabolic pathway showing the origin of ethylmalonic acid from butyryl-CoA metabolism.
Conclusion
The choice between LC-MS/MS and GC-MS for the quantification of ethylmalonic acid using this compound depends on the specific requirements of the study.
-
LC-MS/MS offers a high-throughput, sensitive, and specific method with minimal sample preparation, making it ideal for large-scale clinical and research applications, especially with dried blood spot samples. The use of derivatization agents like 3-NPH can further enhance sensitivity for detecting very low concentrations.
-
GC-MS is a robust and reliable technique that can provide excellent sensitivity and is less susceptible to matrix effects. However, the mandatory and often complex derivatization step can be time-consuming and a source of variability.
For researchers and drug development professionals, the LC-MS/MS approach, particularly with the option of advanced derivatization for higher sensitivity, presents a more modern and efficient workflow for the routine quantification of ethylmalonic acid. However, GC-MS remains a valuable and cost-effective alternative, especially in laboratories where the instrumentation is already established. The use of a stable isotope-labeled internal standard like this compound is critical for ensuring the accuracy and precision of either method.
References
- 1. Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 6. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. studylib.net [studylib.net]
- 9. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 12. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Ethylmalonic Acid-d3 Versus Traditional Internal Standards for Organic Acid Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in organic acid analysis, the choice of internal standard is a critical decision. This guide provides an in-depth comparison of the stable isotope-labeled internal standard, Ethylmalonic acid-d3, against traditional non-deuterated alternatives, supported by experimental data and detailed protocols.
The quantification of organic acids in biological matrices is fundamental for diagnosing inborn errors of metabolism, monitoring disease progression, and in various stages of drug development. The accuracy of these measurements heavily relies on the use of an appropriate internal standard to correct for variability during sample preparation and analysis. While historically, structural analogs like tropic acid and 2-ketocaproic acid have been employed, the advent of stable isotope-labeled compounds such as this compound has marked a significant advancement in the field.
The Gold Standard: Isotope Dilution Mass Spectrometry
The superior performance of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the stable isotope-labeled analog of the analyte (e.g., this compound) is added to the sample at the very beginning of the analytical process. Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies, derivatization yields, and matrix effects during analysis. The mass spectrometer can differentiate between the native and the labeled compound based on their mass-to-charge ratio, allowing for highly accurate and precise quantification by measuring the ratio of their signals.
Performance Comparison: this compound vs. Non-Deuterated Standards
The key advantage of this compound lies in its ability to perfectly mimic the behavior of endogenous ethylmalonic acid. Non-deuterated internal standards, being structurally different, may not co-elute with the analyte of interest and can be affected differently by matrix components, leading to less reliable correction.
Below is a summary of performance data from studies utilizing either a stable isotope-labeled internal standard for ethylmalonic acid or common non-deuterated internal standards for a range of organic acids.
| Performance Metric | This compound (LC-MS/MS) | Tropic Acid (GC-MS) | 2-Ketocaproic Acid (GC-MS) |
| Recovery | 94.57% - 109.60%[1] | Variable (e.g., Adipic acid: 98±5%, 2-Ketoglutaric acid: 88±4%)[2] | Variable (e.g., Adipic acid: 101±6%, 2-Ketoglutaric acid: 99±5%)[2] |
| Precision (CV) | < 10.0%[1] | Within-day: 2.6% - 12.7%, Total: 4.2% - 11.8%[2] | Within-day: Variable, Total: Variable[2] |
| Accuracy | High (within 15% of nominal value) | Generally acceptable, but can be analyte-dependent | Generally acceptable, but can be analyte-dependent |
| Matrix Effect Compensation | Excellent | Moderate to Good | Moderate to Good |
Note: The data for this compound was obtained using an LC-MS/MS method, while the data for tropic acid and 2-ketocaproic acid were generated using a GC-MS method. Direct comparison should be made with this in mind.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for organic acid analysis using both a stable isotope-labeled internal standard and a non-deuterated internal standard.
Protocol 1: Organic Acid Analysis using this compound (LC-MS/MS)
This protocol is adapted from a validated method for the quantification of several organic acids, including ethylmalonic acid, in dried blood spots.[1]
-
Sample Preparation:
-
A 3 mm dried blood spot disc is punched into a 96-well plate.
-
Add 100 µL of a solution containing the stable isotope-labeled internal standards, including this compound, in a methanol/water mixture.
-
The plate is sealed and agitated for 30 minutes at room temperature.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution using mobile phases of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for both endogenous ethylmalonic acid and this compound.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.
-
Determine the concentration of the analyte from a calibration curve constructed using the same peak area ratio.
-
Protocol 2: Organic Acid Analysis using Tropic Acid and 2-Ketocaproic Acid (GC-MS)
This protocol is based on a classic method for profiling urinary organic acids.[2]
-
Sample Preparation:
-
To 1.5 mL of urine, add 75 µL of an internal standard solution containing tropic acid and 2-ketocaproic acid (both at 1.0 g/L).
-
Add 500 µL of 50 g/L hydroxylamine (B1172632) hydrochloride to convert keto-acids to their oxime derivatives.
-
Acidify the sample with hydrochloric acid.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Derivatize the residue with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Gas Chromatography: Use a capillary column (e.g., DB-5) with a temperature gradient program to separate the TMS-derivatized organic acids.
-
Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) mode, acquiring data in either full scan or selected ion monitoring (SIM) mode.
-
-
Quantification:
-
Calculate the peak area ratio of each analyte to the internal standard (tropic acid for most acids, 2-ketocaproic acid for keto-acids).
-
Determine the concentration from a calibration curve prepared using the same procedure.
-
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the metabolic context and the analytical workflows.
Caption: Simplified pathway of fatty acid oxidation and the formation of ethylmalonic acid in cases of Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.
Caption: Comparative workflow for organic acid analysis using a deuterated versus non-deuterated internal standard.
Conclusion: The Clear Advantage of this compound
The evidence strongly supports the use of stable isotope-labeled internal standards like this compound for the most accurate and precise quantification of organic acids. While non-deuterated standards can provide acceptable results, their performance is more variable and analyte-dependent. For researchers, scientists, and drug development professionals who demand the highest quality data, the adoption of isotope dilution mass spectrometry with compounds like this compound is the unequivocal choice. This approach minimizes analytical variability, leading to more reliable and reproducible results that can be pivotal in clinical diagnostics and pharmaceutical research.
References
A Guide to Inter-laboratory Performance in Ethylmalonic Acid Quantification
This guide provides an objective comparison of inter-laboratory performance for the measurement of ethylmalonic acid (EMA) in urine, with a focus on methods utilizing stable isotope dilution with ethylmalonic acid-d3. It is intended for researchers, scientists, and drug development professionals involved in the diagnosis and monitoring of inherited metabolic disorders, such as Ethylmalonic Encephalopathy.
Introduction to Ethylmalonic Acid Measurement
Ethylmalonic acid is a key biomarker for several inborn errors of metabolism. Its accurate quantification in urine is crucial for the diagnosis and management of these conditions. The gold-standard analytical approach is stable isotope dilution mass spectrometry, where a known amount of a labeled internal standard, such as this compound (EMA-d3), is added to the sample. This allows for precise and accurate measurement by correcting for variations in sample preparation and instrument response. To ensure the reliability of these measurements across different laboratories, external quality assessment (EQA) or proficiency testing (PT) programs are essential.
Inter-laboratory Comparison Data
Data from international proficiency testing programs provide a valuable benchmark for laboratory performance. The following table summarizes results from the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) Quantitative Organic Acids in Urine scheme. This program assesses the analytical performance of laboratories worldwide.
| Parameter | ERNDIM Quantitative Organic Acids in Urine Scheme |
| Number of Participating Laboratories | 107 (from 33 countries)[1] |
| Analyte Concentration (Consensus Median) | 59 µmol/L (equivalent to 20 mmol/mol creatinine)[1] |
| Inter-laboratory Coefficient of Variation (CV%) | Discrepantly high compared to intra-laboratory CV[1] |
| Intra-laboratory Coefficient of Variation (CV%) | Ranges from <10% to >25% for various organic acids[1] |
| Performance Issues Noted | 7% of labs reported results >3 standard deviations below the consensus, risking false negatives.[1] |
| 3% of labs reported results >3 standard deviations above the consensus, risking false positives.[1] |
This data highlights the importance of participation in EQA schemes to ensure the accuracy and comparability of results between different laboratories.[1] While many laboratories demonstrate good precision within their own assays, the high inter-laboratory variation underscores the need for further standardization of methods.[1]
Another major proficiency testing provider is the College of American Pathologists (CAP), which, in collaboration with the American College of Medical Genetics and Genomics (ACMG), offers a Biochemical Genetics PT program that includes organic acid analysis. While specific quantitative data for ethylmalonic acid from this program is not detailed in publicly available summaries, a 2014 report indicated that for organic acid testing in general, the overall analytic sensitivity was 92.7%. The vast majority of participating laboratories (98%) utilized gas chromatography-mass spectrometry (GC-MS).
Analytical Methodologies
The accurate quantification of ethylmalonic acid using a deuterated internal standard can be achieved by either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed, representative protocols for each of these methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used method for the analysis of urinary organic acids. The following protocol is a typical example of a stable isotope dilution method.
1. Sample Preparation:
-
Internal Standard Spiking: To 1 mL of urine, add a known amount of this compound (EMA-d3) internal standard solution.
-
pH Adjustment and Extraction: Acidify the urine sample to a pH < 2 with hydrochloric acid. The organic acids are then extracted from the aqueous phase into an organic solvent, typically ethyl acetate (B1210297) or a mixture of diethyl ether and ethyl acetate. This step is usually repeated to ensure complete extraction.
-
Drying: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Evaporation: The solvent is evaporated to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
Organic acids are not volatile enough for direct GC-MS analysis. Therefore, a derivatization step is required to convert them into volatile esters.
-
A common method is silylation, where the dried extract is reacted with a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) or acetonitrile. The reaction is typically carried out at 60-80°C for 20-30 minutes.
3. GC-MS Analysis:
-
Injection: An aliquot of the derivatized sample is injected into the GC-MS system.
-
Chromatographic Separation: The derivatized organic acids are separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to ramp from a low starting temperature (e.g., 60-80°C) to a high final temperature (e.g., 280-300°C) to elute the various organic acids at different retention times.
-
Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode. Specific ions for both the native ethylmalonic acid derivative and the EMA-d3 derivative are monitored.
-
Quantifier Ion: A specific, abundant fragment ion of the analyte is used for quantification.
-
Qualifier Ion(s): One or more additional fragment ions are monitored to confirm the identity of the analyte.
-
-
Quantification: The concentration of ethylmalonic acid in the original urine sample is calculated by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve prepared with known concentrations of ethylmalonic acid and a fixed amount of the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers an alternative to GC-MS, often with simpler sample preparation and faster analysis times.
1. Sample Preparation:
-
Dilution and Spiking: A small volume of urine (e.g., 10-50 µL) is diluted with a solution (often the initial mobile phase) containing the this compound internal standard.
-
Centrifugation/Filtration: The diluted sample is centrifuged or filtered to remove any particulate matter before injection. In many "dilute-and-shoot" methods, no further extraction is necessary.
2. LC-MS/MS Analysis:
-
Injection: A small volume of the prepared sample is injected into the LC-MS/MS system.
-
Chromatographic Separation: The organic acids are separated using a reversed-phase C18 column with a gradient elution. The mobile phases typically consist of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve chromatographic peak shape and ionization efficiency.
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for organic acids.
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
The precursor ion (the deprotonated molecule [M-H]⁻) of both native EMA and EMA-d3 is selected in the first quadrupole.
-
The precursor ion is fragmented in the collision cell.
-
A specific product ion for each analyte is monitored in the third quadrupole. This process is highly specific and significantly reduces chemical noise.
-
-
-
Quantification: Similar to GC-MS, the concentration of ethylmalonic acid is determined from the peak area ratio of the analyte to the internal standard, referenced against a calibration curve.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams were created using the DOT language.
Conclusion
The accurate measurement of ethylmalonic acid is vital for the diagnosis of several serious inherited metabolic disorders. While stable isotope dilution mass spectrometry, using internal standards like this compound, is the method of choice, significant variability can exist between laboratories. Participation in external quality assessment schemes, such as those offered by ERNDIM and CAP, is crucial for laboratories to monitor and improve their analytical performance. This guide provides a summary of the expected inter-laboratory performance and detailed experimental protocols to aid researchers and clinicians in understanding and implementing reliable ethylmalonic acid measurements.
References
Ethylmalonic Acid-d3: The Gold Standard for Accuracy and Precision in Quantitative Analysis
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly for metabolic research and clinical diagnostics, the choice of an internal standard is a critical determinant of data quality. For the accurate and precise measurement of ethylmalonic acid (EMA), a key biomarker in several metabolic disorders, the use of a stable isotope-labeled internal standard (SIL-IS), specifically Ethylmalonic acid-d3 (EMA-d3), is widely recognized as the gold standard. This guide provides an objective comparison of EMA-d3 with alternative internal standards, supported by experimental data and detailed protocols, to demonstrate its superior performance.
The Critical Role of an Internal Standard
Internal standards are essential in analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to correct for variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should closely mimic the chemical and physical properties of the analyte to ensure that it is affected in the same way by experimental variability.
Why this compound is the Superior Choice
Stable isotope-labeled internal standards, such as EMA-d3, are chemically identical to the analyte of interest, with the only difference being the substitution of some atoms with their heavier stable isotopes (e.g., deuterium (B1214612) for hydrogen). This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.
Key Advantages of this compound:
-
Enhanced Accuracy and Precision: EMA-d3 co-elutes with the native ethylmalonic acid, meaning they experience the same matrix effects (ion suppression or enhancement) and extraction efficiencies. This co-elution allows for highly effective normalization, leading to more accurate and precise quantification.[1] Studies using deuterated internal standards for similar organic acids have demonstrated excellent accuracy, with recoveries typically between 94% and 110%, and high precision, with coefficients of variation (CVs) often below 10%.[2][3]
-
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer. Because EMA-d3 is affected by these matrix components in the same way as the endogenous EMA, it provides a reliable means of correcting for these effects.[1]
-
Improved Method Robustness: The use of a SIL-IS like EMA-d3 makes the analytical method less susceptible to variations in sample preparation and instrument performance, resulting in more reliable and reproducible data.
Comparison with Alternative Internal Standards
While other types of internal standards exist, they do not offer the same level of performance as a stable isotope-labeled analog.
| Feature | This compound (SIL-IS) | Structural Analog IS (e.g., a different dicarboxylic acid) |
| Chemical & Physical Properties | Nearly identical to ethylmalonic acid | Similar, but not identical |
| Chromatographic Retention Time | Co-elutes with ethylmalonic acid | Different retention time |
| Extraction Recovery | Identical to ethylmalonic acid | May differ from ethylmalonic acid |
| Matrix Effect Compensation | High | Moderate to Low |
| Accuracy (% Recovery) | Expected: 90-110% | Can be variable (e.g., 80-120%) |
| Precision (%RSD) | Expected: <15% | Can be >15% |
Performance Data for Methods Using Deuterated Internal Standards
The following table summarizes the performance of a validated LC-MS/MS method for the simultaneous quantification of several organic acids, including ethylmalonic acid, using their respective stable isotope-labeled internal standards.
| Parameter | Performance |
| Linearity (R²)¹ | > 0.9935 |
| Accuracy (% Recovery)¹ | 94.57% - 109.60% |
| Precision (CV%)¹ | < 10.0% |
| Limit of Detection (LOD)¹ | Analyte-specific, enabling sensitive detection |
| Limit of Quantification (LOQ)¹ | Analyte-specific, enabling sensitive detection |
¹ Data from a validated LC-MS/MS method for multiple organic acids, including ethylmalonic acid, using stable isotope-labeled internal standards.[2]
Experimental Protocols
Herein are detailed methodologies for the analysis of ethylmalonic acid using a stable isotope-labeled internal standard.
Experimental Workflow for Quantitative Analysis
Caption: A typical experimental workflow for the quantification of ethylmalonic acid using this compound as an internal standard.
LC-MS/MS Method for Ethylmalonic Acid
This protocol is based on established methods for the analysis of ethylmalonic acid and similar organic acids in biological matrices.[3][4][5]
-
Sample Preparation & Derivatization:
-
To 100 µL of plasma or urine, add a known amount of this compound internal standard solution.
-
Precipitate proteins by adding 400 µL of acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
For improved chromatographic retention and sensitivity, derivatize the dried extract by adding 3 M HCl in n-butanol and incubating at 65°C for 15 minutes.[3] This step converts the carboxylic acids to their butyl ester derivatives.
-
Evaporate the butanol and reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate ethylmalonic acid from its isomers and other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (for butyl esters):
-
Ethylmalonic acid: Monitor the specific precursor-to-product ion transition.
-
This compound: Monitor the corresponding precursor-to-product ion transition, which will have a mass shift of +3 Da.
-
-
The Rationale for Using a Stable Isotope-Labeled Internal Standard
The fundamental principle behind the superior performance of EMA-d3 lies in the concept of isotope dilution mass spectrometry.
Caption: Logical flow demonstrating the superiority of a stable isotope-labeled internal standard.
Conclusion
For researchers and drug development professionals who require the highest level of confidence in their quantitative data for ethylmalonic acid, the use of this compound as an internal standard is indispensable. Its ability to accurately and precisely correct for analytical variability, particularly matrix effects, ensures the generation of robust and reliable results. While other internal standards may be employed, they introduce a greater potential for error and compromise the overall quality of the data. The adoption of this compound is a critical step in achieving the accuracy and precision demanded in modern bioanalytical science.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Performance of Ethylmalonic Acid-d3 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the accurate quantification of ethylmalonic acid (EMA) in biological matrices, the choice of an appropriate internal standard is critical for robust and reliable results. This guide provides an objective comparison of the performance of Ethylmalonic acid-d3 (EMA-d3) as a stable isotope-labeled internal standard against other alternatives, supported by data from published analytical methods.
Ethylmalonic acid is a key biomarker for several inborn errors of metabolism, including Ethylmalonic Encephalopathy and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[1][2] Its accurate measurement in biological fluids such as plasma, urine, and dried blood spots is crucial for diagnosis and monitoring. The gold standard for quantification is mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS). The use of a stable isotope-labeled internal standard like EMA-d3 is highly recommended in these methods to compensate for variability during sample preparation and analysis.[3][4]
Comparison of Internal Standard Performance
The ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to ensure it behaves similarly during extraction, derivatization (if any), and ionization. This is why deuterated standards like EMA-d3 are considered superior to other options.
| Internal Standard Type | Co-elution with Analyte | Correction for Matrix Effects | Accuracy & Precision | Potential Issues |
| This compound | Excellent | Excellent | High | None |
| Structural Analog (e.g., Methylmalonic acid) | Fair to Good | Fair | Moderate | Differences in chromatographic retention and ionization efficiency can lead to inaccurate correction. |
| Non-Isotopically Labeled Homolog (e.g., Glutaric acid) | Poor | Poor to Fair | Low to Moderate | Significant differences in chemical properties result in poor correction for matrix effects and recovery. |
| No Internal Standard | N/A | None | Low | Results are highly susceptible to variations in sample preparation and instrument performance, leading to poor reliability. |
Performance Characteristics of this compound
The following tables summarize the performance characteristics of analytical methods utilizing this compound as an internal standard in various biological matrices.
Table 1: Performance in Dried Blood Spots (LC-MS/MS)
| Parameter | Performance | Reference |
| Linearity (R²) | > 0.9935 | [5] |
| Accuracy (Recovery) | 94.57% - 109.60% | [5] |
| Precision (CV%) | < 10.0% | [5] |
| Limit of Quantification (LOQ) | Sufficient for sensitive detection of pathological elevations | [5] |
Table 2: Performance in Plasma and Urine (LC-MS/MS)
| Parameter | Matrix | Quantitative Range | Reference |
| Linearity | Plasma | 10 ng/mL - 400 ng/mL | [6] |
| Urine | 200 ng/mL - 10000 ng/mL | [6] | |
| Derivatization | n-butanol | [6] |
Table 3: Performance in Mouse Plasma (LC-MS/MS with Derivatization)
| Parameter | Performance | Reference |
| Linearity | Nanomolar to millimolar concentrations | [7] |
| Detection Limit | Nanomolar concentrations | [7] |
| Matrix Effect | No matrix effect observed | [7] |
| Derivatization Agent | 3-nitrophenylhydrazine (3NPH) | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of key experimental protocols for the analysis of ethylmalonic acid using EMA-d3.
Protocol 1: LC-MS/MS Analysis of Ethylmalonic Acid in Dried Blood Spots
This method allows for the simultaneous quantification of multiple organic acids.
-
Sample Preparation:
-
A 3 mm dried blood spot punch is placed in a 96-well plate.
-
An extraction solution containing the stable isotope-labeled internal standards, including this compound, is added.
-
The plate is agitated and then centrifuged.
-
The supernatant is transferred for analysis.
-
-
Chromatographic Separation:
-
Performed using a liquid chromatography system with a column suitable for polar analytes.
-
A gradient elution is typically used to separate the target analytes from matrix components.
-
-
Mass Spectrometric Detection:
-
A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used.
-
Specific precursor-to-product ion transitions for both ethylmalonic acid and this compound are monitored.
-
Protocol 2: LC-MS/MS Analysis of Ethylmalonic Acid in Plasma and Urine with Derivatization
Derivatization can improve the chromatographic retention and ionization efficiency of small, polar molecules like ethylmalonic acid.
-
Sample Preparation and Derivatization:
-
To a plasma or urine sample, add the internal standard solution containing this compound.
-
Perform a protein precipitation or solid-phase extraction.
-
The extracted sample is derivatized using n-butanol to enhance signal intensity.[6]
-
-
LC-MS/MS Analysis:
-
The derivatized sample is injected into the LC-MS/MS system.
-
Separation is achieved on a reverse-phase column.
-
Detection is performed using a tandem mass spectrometer, monitoring the specific MRM transitions for the derivatized forms of the analyte and internal standard.
-
Protocol 3: GC-MS Analysis of Ethylmalonic Acid in Urine
GC-MS is a well-established technique for the analysis of organic acids.
-
Sample Preparation and Derivatization:
-
Urine samples are subjected to liquid-liquid extraction.
-
The extracted organic acids are then derivatized to make them volatile for GC analysis. A common method is trimethylsilylation.[8]
-
This compound is added prior to extraction to correct for analyte loss.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
Separation is achieved on a capillary column.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions of the derivatized analyte and internal standard.
-
Visualizing Analytical Workflows
Diagrams can help clarify complex experimental processes and logical relationships.
Caption: General workflow for the quantification of Ethylmalonic acid.
Caption: How a deuterated internal standard corrects for analytical variability.
References
- 1. Ethylmalonic Encephalopathy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medlink.com [medlink.com]
- 3. benchchem.com [benchchem.com]
- 4. metbio.net [metbio.net]
- 5. Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: LC-MS vs. GC-MS for the Analysis of Ethylmalonic Acid-d3
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of stable isotope-labeled internal standards like Ethylmalonic acid-d3 is paramount. The two leading analytical techniques for this purpose, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), each offer a distinct set of advantages and disadvantages. This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data, to inform the selection of the most suitable methodology for specific research needs.
At the heart of the comparison lies a fundamental difference in the sample preparation and the state of the analyte during analysis. GC-MS necessitates that the analyte be volatile and thermally stable. Given that ethylmalonic acid is a polar organic acid, a derivatization step is mandatory to convert it into a more volatile and less polar compound suitable for gas chromatography. In contrast, LC-MS can often analyze the analyte directly in its native form, potentially simplifying the sample preparation workflow.
Quantitative Performance Comparison
The choice between LC-MS and GC-MS often hinges on key performance metrics such as sensitivity, linearity, and precision. The following tables summarize quantitative data for the analysis of ethylmalonic acid and its close analog, methylmalonic acid, using both techniques. It is important to note that the data is compiled from different studies, and a direct head-to-head comparison within a single study for this compound was not available.
Table 1: Quantitative Performance of LC-MS/MS for Ethylmalonic Acid and Analogs
| Parameter | Matrix | Analyte | Value | Citation |
| Quantitative Range | Plasma | Ethylmalonic Acid | 10 - 400 ng/mL | [1] |
| Quantitative Range | Urine | Ethylmalonic Acid | 200 - 10000 ng/mL | [1] |
| Linearity (R²) | Dried Blood Spots | Ethylmalonic Acid | > 0.9935 | [2] |
| Recovery | Dried Blood Spots | Ethylmalonic Acid | 94.57% - 109.60% | [2] |
| Precision (%CV) | Dried Blood Spots | Ethylmalonic Acid | < 10.0% | [2] |
| Limit of Detection (LOD) | Serum | Methylmalonic Acid | 15 nmol/L | [3] |
| Limit of Quantification (LOQ) | Serum | Methylmalonic Acid | 33 nmol/L | [3] |
Table 2: Quantitative Performance of GC-MS for Methylmalonic Acid
| Parameter | Matrix | Analyte | Value | Citation |
| Linearity Range | Serum | Methylmalonic Acid | Up to 10,000 nmol/L | [4] |
| Limit of Detection (LOD) | Serum | Methylmalonic Acid | < 50 nmol/L | [4] |
| Recovery | Serum | Methylmalonic Acid | 98% | [4] |
| Precision (%CV) | Serum | Methylmalonic Acid | 5.4% - 7.7% | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of each technique.
LC-MS/MS Experimental Protocol (Derived from multiple sources)
1. Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, a simple protein precipitation step is often employed. This typically involves adding a cold organic solvent like acetonitrile (B52724) to the sample, vortexing, and then centrifuging to pellet the precipitated proteins. The clear supernatant is then collected for analysis.
-
Derivatization (Optional but can enhance sensitivity): While not always necessary for LC-MS, derivatization can improve ionization efficiency and chromatographic retention for polar molecules like ethylmalonic acid. A common approach involves esterification, for instance, with n-butanol, to create a less polar derivative.[1]
2. Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used for the separation of organic acids.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is typically employed.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of organic acids as it provides good sensitivity for deprotonated molecules.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, providing high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.
GC-MS Experimental Protocol (Derived from multiple sources)
1. Sample Preparation (Derivatization is mandatory):
-
Extraction: The initial step often involves a liquid-liquid extraction or solid-phase extraction to isolate the organic acids from the biological matrix.
-
Derivatization: This is a critical step to increase the volatility of ethylmalonic acid. A common method is silylation, where active hydrogens in the carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The reaction is typically carried out by heating the sample with the derivatizing agent.
2. Gas Chromatographic Separation:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating the derivatized organic acids.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to elute the compounds, starting at a lower temperature and ramping up to a higher temperature to ensure good separation of all analytes.
3. Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) is the most common ionization technique used in GC-MS.
-
Detection Mode: Selected Ion Monitoring (SIM) is employed for quantitative analysis, where the mass spectrometer is set to detect only specific ions characteristic of the derivatized this compound, thereby increasing sensitivity and selectivity.
Visualizing the Workflow
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for both LC-MS and GC-MS analysis of this compound.
Figure 1: Experimental workflow for LC-MS/MS analysis of this compound.
Figure 2: Experimental workflow for GC-MS analysis of this compound.
Conclusion and Recommendation
Both LC-MS and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between them is largely dependent on the specific requirements of the study.
LC-MS/MS offers the significant advantage of simpler and faster sample preparation, often eliminating the need for derivatization. This leads to higher sample throughput, which is a critical factor in large-scale metabolic studies. The technique generally provides excellent sensitivity and specificity, particularly with the use of tandem mass spectrometry (MS/MS).
GC-MS is a robust and well-established technique that can provide high chromatographic resolution and sensitivity. However, the mandatory derivatization step adds time and complexity to the workflow and can be a source of analytical variability.
Recommendation: For high-throughput analysis and applications where minimizing sample preparation time and complexity is a priority, LC-MS/MS is generally the preferred method for the quantification of this compound. However, if a laboratory has extensive experience and established protocols for GC-MS analysis of organic acids, it remains a viable and effective option. The ultimate decision should be based on a careful consideration of the available instrumentation, sample throughput requirements, and the specific goals of the research.
References
- 1. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pafmj.org [pafmj.org]
- 4. Determination of serum physiological concentration of methylmalonic acid by gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Ethylmalonic Acid-d3 for Regulated Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount for ensuring data integrity in regulated studies. The choice of an appropriate internal standard (IS) is a critical factor in the accuracy and precision of these methods. This guide provides an objective comparison of Ethylmalonic acid-d3, a stable isotope-labeled internal standard (SIL-IS), with a structural analog internal standard for the quantification of ethylmalonic acid in biological matrices.
Ethylmalonic acid is a key biomarker in the diagnosis of several inborn errors of metabolism, including ethylmalonic encephalopathy and short-chain acyl-CoA dehydrogenase deficiency.[1][2] Accurate quantification of this dicarboxylic acid is crucial for clinical diagnosis and monitoring. In regulated bioanalysis, where precision and accuracy are non-negotiable, the use of a suitable internal standard is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]
This compound is intended for use as an internal standard for the quantification of ethylmalonic acid by gas chromatography- or liquid chromatography-mass spectrometry (GC- or LC-MS).[1] Stable isotope-labeled internal standards are widely considered the "gold standard" in bioanalysis due to their ability to mimic the analyte throughout the analytical process, thereby compensating for variability in sample preparation and matrix effects.[5]
Comparative Analysis: this compound vs. a Structural Analog IS
This guide compares the expected performance of this compound against a hypothetical, yet representative, non-isotope labeled structural analog internal standard, such as Methylsuccinic acid. The comparison is based on key validation parameters as stipulated in regulatory guidelines.
Table 1: Comparison of Internal Standard Performance
| Feature | This compound (SIL-IS) | Structural Analog IS (e.g., Methylsuccinic Acid) | Rationale |
| Chromatographic Behavior | Nearly identical retention time to the analyte. | Different retention time. | SIL-IS co-elutes with the analyte, providing the most accurate compensation for matrix effects at the point of ionization.[7] |
| Extraction Recovery | Identical to the analyte. | May differ from the analyte. | Minor variations in extraction conditions can disproportionately affect the analog IS and the analyte. |
| Ionization Efficiency | Nearly identical to the analyte, minimizing differential matrix effects. | Can have significantly different ionization efficiency, leading to greater susceptibility to ion suppression or enhancement. | SIL-IS and the analyte are affected similarly by matrix components, leading to a more consistent analyte/IS response ratio.[5] |
| Regulatory Acceptance | Preferred and recommended by regulatory agencies (FDA, EMA).[6] | Acceptable, but requires more extensive validation to demonstrate its suitability. | The use of a SIL-IS is considered best practice in quantitative mass spectrometry.[8] |
| Cost and Availability | Generally higher cost and may require custom synthesis. | Often more readily available and less expensive. | The synthesis of stable isotope-labeled compounds is a more complex process. |
Experimental Protocols
A comprehensive validation of a bioanalytical method using this compound should be conducted in accordance with regulatory guidelines.[3][6][9] Below are detailed methodologies for key validation experiments.
Stock and Working Solutions Preparation
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of ethylmalonic acid in a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the internal standard in the same solvent.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of the biological matrix (e.g., plasma, urine) into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.[10]
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A reverse-phase C18 column is commonly used for the separation of small organic acids.[10][11]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typically employed.[11]
-
Mass Spectrometry: The analysis is performed on a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) in negative ion mode.[10]
-
MRM Transitions:
-
Ethylmalonic acid: e.g., 131 > 87
-
This compound: e.g., 134 > 90[10]
-
-
Bioanalytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating a bioanalytical method intended for regulated studies.
Caption: A typical workflow for bioanalytical method validation.
Signaling Pathway: Ethylmalonic Acid Metabolism
The accumulation of ethylmalonic acid is indicative of a disruption in the isoleucine and fatty acid metabolism pathways. The diagram below outlines the metabolic origin of ethylmalonic acid.
Caption: Simplified metabolic pathway of ethylmalonic acid formation.
Quantitative Data Summary
The following tables summarize the expected acceptance criteria for the validation of a bioanalytical method for ethylmalonic acid using this compound, based on FDA and EMA guidelines.[3][6]
Table 2: Accuracy and Precision
| Concentration Level | Accuracy (% Bias) | Precision (% CV) |
| Lower Limit of Quantification (LLOQ) | ± 20% | ≤ 20% |
| Low Quality Control (LQC) | ± 15% | ≤ 15% |
| Medium Quality Control (MQC) | ± 15% | ≤ 15% |
| High Quality Control (HQC) | ± 15% | ≤ 15% |
Table 3: Stability
| Stability Test | Acceptance Criteria |
| Freeze-Thaw Stability (3 cycles) | Mean concentration within ± 15% of nominal concentration |
| Short-Term (Bench-Top) Stability | Mean concentration within ± 15% of nominal concentration |
| Long-Term Storage Stability | Mean concentration within ± 15% of nominal concentration |
| Stock Solution Stability | Mean response within ± 10% of initial response |
Conclusion
The validation of bioanalytical methods for regulatory submission requires a meticulous approach to ensure data of the highest quality. The use of a stable isotope-labeled internal standard, such as this compound, is strongly recommended for the quantification of ethylmalonic acid.[6] Its chemical and physical properties, which are nearly identical to the analyte, allow for superior compensation of analytical variability compared to structural analog internal standards. While the initial cost of a SIL-IS may be higher, the increased data reliability, robustness of the method, and smoother regulatory review process provide a significant return on investment. For researchers and drug development professionals, the adoption of this compound as an internal standard represents a commitment to the highest standards of bioanalytical practice.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Variants in the ethylmalonyl‐CoA decarboxylase ( ECHDC1 ) gene: a novel player in ethylmalonic aciduria? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pafmj.org [pafmj.org]
A Head-to-Head Comparison of Ethylmalonic Acid-d3 Suppliers for Researchers
For researchers and drug development professionals utilizing Ethylmalonic acid-d3 as an internal standard or for metabolic studies, selecting a reliable supplier is paramount to ensuring data accuracy and reproducibility. This guide provides an objective comparison of prominent suppliers of this compound, focusing on product specifications, available data, and the experimental protocols used to verify product quality.
Supplier Overview and Product Specifications
Several reputable chemical suppliers offer this compound. The table below summarizes the key product specifications as advertised by each company. It is important to note that while this information provides a valuable overview, lot-to-lot variability is inherent in chemical synthesis. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed information.
| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Enrichment |
| Cayman Chemical | This compound | 70907-93-6 | - | ≥99% deuterated forms (d1-d3)[1] |
| Eurisotop (Cambridge Isotope Laboratories) | ETHYLMALONIC ACID (METHYL-D3, 98%) | 70907-93-6 | 98%[2][3] | 98% |
| MedChemExpress | This compound | 70907-93-6 | - | - |
| Sigma-Aldrich | Ethylmalonic acid | 601-75-2 | 97% (for unlabeled) | - |
Note: MedChemExpress and Sigma-Aldrich do not provide readily available, specific purity or isotopic enrichment data for the deuterated form on their primary product pages.[4] It is highly recommended to contact them directly for this information.
Experimental Protocols for Quality Assessment
The quality of this compound is primarily assessed by determining its chemical purity and isotopic enrichment. The following are detailed, generalized methodologies for these crucial experiments.
Purity Determination by Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, D2O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum on a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher).
-
Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation and accurate integration.
-
A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[5]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Isotopic Enrichment Analysis by Mass Spectrometry
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is the standard method for determining the isotopic enrichment of a labeled compound.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile/water).
-
For analysis from a biological matrix, a protein precipitation or liquid-liquid extraction step may be necessary.[6]
-
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system.
-
Separate the analyte using a suitable chromatography column (e.g., C18).
-
The mass spectrometer is operated in a mode to detect the molecular ions of both the deuterated (d3) and unlabeled (d0) Ethylmalonic acid.
-
High-resolution mass spectrometry can be particularly useful to resolve isobaric interferences.
-
-
Data Analysis:
-
Determine the peak areas for the mass-to-charge ratios (m/z) corresponding to the d3 and d0 forms of Ethylmalonic acid.
-
The isotopic enrichment is calculated as the percentage of the d3 form relative to the total amount of all isotopic forms.
-
Conclusion
The selection of an this compound supplier should be based on a careful evaluation of their product specifications and the transparency of their quality control data. While Cayman Chemical and Eurisotop provide clear specifications for their products, it is crucial for researchers to obtain lot-specific Certificates of Analysis from any supplier to confirm the purity and isotopic enrichment. The experimental protocols outlined above provide a framework for in-house verification or for understanding the data provided by the supplier. By ensuring the quality of this critical reagent, researchers can have greater confidence in the validity of their experimental results.
References
Unveiling the Isotope Effect: A Comparative Guide to Ethylmalonic Acid-d3 and Unlabeled Ethylmalonic Acid
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isotopic substitution is crucial for advancing novel therapeutics. This guide provides a comparative overview of Ethylmalonic acid-d3 and its unlabeled counterpart, exploring the theoretical underpinnings and potential experimental outcomes of deuteration. While direct comparative studies on this compound are not extensively available in public literature, this guide extrapolates from established principles of the kinetic isotope effect (KIE) and data from other deuterated compounds to offer a predictive comparison.
The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the pharmacokinetic and metabolic profiles of a molecule.[1][2][3] This phenomenon, known as the kinetic isotope effect, arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Cleavage of a C-D bond requires more energy and therefore proceeds at a slower rate, which can lead to a number of therapeutically advantageous changes, including reduced metabolism, increased systemic exposure, and potentially altered toxicity profiles.[2][3][4]
Ethylmalonic acid is a dicarboxylic acid that plays a role in human metabolism and is notably elevated in certain inborn errors of metabolism, such as ethylmalonic encephalopathy and short-chain acyl-CoA dehydrogenase deficiency.[5][6][7][8] It is known to impact mitochondrial function, specifically by inhibiting the electron transport chain and creatine (B1669601) kinase activity.[9][10] Given its role in metabolic pathways, altering its metabolic fate through deuteration could have significant implications for studying or treating these conditions. This compound is commercially available as a stable isotope-labeled internal standard for quantification.[5][11]
Comparative Performance: Expected Outcomes
Based on the principles of the kinetic isotope effect, here are the anticipated differences in performance between this compound and unlabeled ethylmalonic acid.
Metabolic Stability
Deuteration at a site of metabolic oxidation is expected to slow down the rate of metabolism. This can be quantified through in vitro experiments using liver microsomes.
Table 1: Hypothetical In Vitro Metabolic Stability Data
| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Unlabeled Ethylmalonic Acid | 30 | 23.1 |
| This compound | 90 | 7.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Pharmacokinetic Profile
A slower metabolic rate in vitro would be expected to translate to an altered pharmacokinetic profile in vivo, characterized by increased exposure and a longer half-life.
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in a Rat Model
| Parameter | Unlabeled Ethylmalonic Acid | This compound |
| Cmax (ng/mL) | 500 | 750 |
| AUC (0-t) (ng·h/mL) | 2000 | 4500 |
| t½ (h) | 2.5 | 6.0 |
| CL/F (mL/h/kg) | 5.0 | 2.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to generate the type of comparative data presented above.
In Vitro Metabolic Stability Assay
-
Objective: To determine the rate of metabolism of unlabeled ethylmalonic acid and this compound in human liver microsomes.
-
Materials:
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Unlabeled ethylmalonic acid and this compound
-
Acetonitrile (B52724) (for quenching)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a microsomal incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the test compound (unlabeled or deuterated ethylmalonic acid, final concentration e.g., 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
-
In Vivo Pharmacokinetic Study in Rats
-
Objective: To compare the pharmacokinetic profiles of unlabeled ethylmalonic acid and this compound following oral administration to rats.
-
Materials:
-
Male Sprague-Dawley rats (n=5 per group)
-
Dosing vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Unlabeled ethylmalonic acid and this compound
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Fast the rats overnight prior to dosing.
-
Administer a single oral dose of either unlabeled ethylmalonic acid or this compound (e.g., 10 mg/kg) to the respective groups.
-
Collect blood samples from the tail vein at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the respective compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate parameters such as Cmax, AUC, t½, and clearance (CL/F).
-
Visualizing the Concepts
Diagrams can help to illustrate the metabolic context and the experimental workflow for these comparative studies.
Caption: Simplified metabolic pathway showing the formation of ethylmalonic acid.
Caption: General workflow for a comparative isotope effect study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Ethylmalonic acid | C5H8O4 | CID 11756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for Ethylmalonic acid (HMDB0000622) [hmdb.ca]
- 8. medlink.com [medlink.com]
- 9. Inhibition of the electron transport chain and creatine kinase activity by ethylmalonic acid in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethylmalonic acid impairs brain mitochondrial succinate and malate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ETHYLMALONIC ACID | Eurisotop [eurisotop.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Linearity and Range of Quantification Using Ethylmalonic Acid-d3
For researchers, scientists, and drug development professionals, the accuracy and reproducibility of quantitative bioanalysis are paramount. In the realm of metabolic disorder research and clinical diagnostics, precise measurement of organic acids such as ethylmalonic acid (EMA) is critical. The choice of an internal standard is a pivotal factor that directly influences the reliability of these measurements. This guide provides an objective comparison of the analytical performance of Ethylmalonic acid-d3, a stable isotope-labeled internal standard, against non-isotopically labeled alternatives, supported by established analytical principles and data from analogous validated assays.
The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the "gold standard" in quantitative mass spectrometry.[1][2] These standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more atoms with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen). This near-identical physicochemical behavior ensures that the internal standard co-elutes with the analyte and experiences the same matrix effects, leading to superior correction for variations during sample preparation and analysis.[1][2]
Quantitative Performance: A Comparative Overview
While direct head-to-head validation data for the quantification of ethylmalonic acid with different internal standards is not always published in a single study, we can infer the performance based on validated methods for similar organic acids and the well-documented advantages of using deuterated standards. The following table summarizes the expected performance of a quantitative assay for ethylmalonic acid using this compound versus a non-deuterated internal standard.
| Performance Metric | Ethylmalonic acid with this compound IS (Deuterated) | Ethylmalonic acid with Non-Deuterated IS (e.g., Heptadecanoic Acid) | Rationale for Performance Difference |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995[3] | Typically ≥ 0.99, but can be more variable | The co-elution and identical chemical behavior of the deuterated standard provide more consistent and reliable correction across the concentration range.[2] |
| Lower Limit of Quantification (LLOQ) | Potentially lower due to improved signal-to-noise | Dependent on the chromatographic separation and matrix effects | Superior correction for matrix-induced signal suppression by the deuterated standard can lead to better sensitivity.[1] |
| Upper Limit of Quantification (ULOQ) | Wide dynamic range, e.g., up to 10,000 ng/mL in urine[4] | May be limited by differential matrix effects at high concentrations | Consistent correction by the deuterated standard maintains linearity at higher concentrations. |
| Precision (%RSD) | Expected to be consistently low (e.g., <10-15%)[3] | Can be higher and more variable across the calibration range | The deuterated standard more effectively compensates for variations in extraction recovery and instrument response.[2] |
| Accuracy (%Recovery) | High accuracy (e.g., 94.57 %-109.60 %)[3] | Can be biased due to differential recovery and matrix effects | The deuterated standard accurately reflects the recovery of the analyte throughout the sample preparation process.[2] |
| Matrix Effect Compensation | Excellent | Variable and often incomplete | As chemically distinct molecules, non-deuterated standards may have different ionization efficiencies and be affected differently by the sample matrix.[1] |
Experimental Workflow for Ethylmalonic Acid Quantification
The quantification of ethylmalonic acid in biological matrices like plasma or urine using a deuterated internal standard and LC-MS/MS typically follows the workflow illustrated below.
Caption: General experimental workflow for the quantification of ethylmalonic acid using a deuterated internal standard with LC-MS/MS.
Experimental Protocols
Below are detailed methodologies for the quantification of ethylmalonic acid. Protocol 1 describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the current standard for high-throughput, sensitive analysis. Protocol 2 outlines a gas chromatography-mass spectrometry (GC-MS) method, which often requires derivatization.
Protocol 1: Quantification of Ethylmalonic Acid by LC-MS/MS
This protocol is adapted from validated methods for the analysis of ethylmalonic acid and other organic acids in biological fluids.[3][4]
1. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of the biological sample (e.g., plasma, serum, or urine) into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (at a known concentration) to each sample, calibrator, and quality control.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient elution is used to separate ethylmalonic acid from other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both ethylmalonic acid and this compound are monitored.
Protocol 2: Quantification of Ethylmalonic Acid by GC-MS
This protocol involves a derivatization step to make the organic acids volatile for gas chromatography.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
Adjust the pH of 1 mL of urine to <2 with hydrochloric acid.
-
Add a known amount of this compound internal standard.
-
Add sodium chloride to saturate the solution.
-
Extract the organic acids with an organic solvent such as ethyl acetate.
-
Evaporate the organic extract to dryness under nitrogen.
-
To the dried residue, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and pyridine.
-
Heat the mixture at 60-80°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
2. GC-MS Analysis
-
Gas Chromatograph: A system equipped with a suitable capillary column (e.g., a low-polarity column like a 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection.
-
Temperature Program: A temperature gradient is used to separate the derivatized organic acids.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivatives of ethylmalonic acid and this compound.
Conclusion
For researchers, scientists, and drug development professionals requiring high-quality, reliable data on ethylmalonic acid concentrations, the use of a deuterated internal standard such as this compound in conjunction with LC-MS/MS is the recommended analytical approach. This method provides superior linearity, a wide dynamic range, and excellent precision and accuracy, ensuring the integrity of the quantitative data generated from complex biological matrices. While non-deuterated standards may be a more economical option, the potential for variability and inaccuracy in the results underscores the value of investing in the gold-standard methodology for robust and defensible bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: Unveiling the Specificity of Ethylmalonic Acid-d3 in Complex Biological Samples
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in the high-stakes arenas of clinical diagnostics and pharmaceutical development, the precision and reliability of analytical methods are paramount. The quantification of endogenous metabolites, such as ethylmalonic acid, in complex biological matrices like plasma and urine, serves as a critical biomarker for various inborn errors of metabolism, including the severe neurological disorder, Ethylmalonic Encephalopathy. The accuracy of these measurements hinges on the meticulous validation of analytical methods, with the choice of an appropriate internal standard being a cornerstone of a robust assay.
This guide provides a comprehensive comparison of Ethylmalonic acid-d3, a stable isotope-labeled internal standard, with alternative approaches, primarily focusing on the use of structural analogs. By presenting experimental data and detailed methodologies, we aim to equip researchers with the necessary information to make informed decisions for their analytical workflows, ensuring the highest quality of data for both research and clinical applications.
The Superiority of Stable Isotope Dilution: this compound as the Gold Standard
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry is widely regarded as the "gold standard" for quantitative analysis.[1] This superiority stems from the near-identical physicochemical properties of the deuterated standard to the endogenous analyte. This compound and ethylmalonic acid exhibit identical extraction efficiencies, chromatographic retention times, and ionization responses in the mass spectrometer. This co-elution and parallel behavior effectively compensate for variations during sample preparation and analysis, including matrix effects, which are a significant source of variability and inaccuracy in complex biological samples.[1]
In contrast, structural analog internal standards—molecules that are chemically similar but not identical to the analyte—can exhibit different chromatographic behavior and ionization efficiencies. This can lead to less accurate correction for analytical variability and a greater potential for biased results.
Performance Comparison: this compound vs. Structural Analog Internal Standards
The following table summarizes the key performance characteristics of an analytical method for ethylmalonic acid utilizing this compound as an internal standard compared to a hypothetical, yet representative, structural analog. The data for this compound is based on validated LC-MS/MS methods for the quantification of ethylmalonic acid and similar organic acids.[2][3] The performance of the structural analog is inferred from the general behavior of such standards in bioanalytical assays.
| Performance Parameter | This compound (Stable Isotope-Labeled) | Structural Analog (e.g., other dicarboxylic acid) |
| Linearity (r²) | > 0.99 | Typically > 0.98 |
| Accuracy (% Bias) | Within ±15% | Can be > ±20% |
| Precision (CV%) | < 15% | Can be > 20% |
| Matrix Effect Compensation | Excellent | Variable and often incomplete |
| Recovery | Consistent and reproducible | May differ from analyte |
| Specificity | High (mass difference) | Potential for isobaric interferences |
Experimental Protocols
Key Experiment 1: Quantification of Ethylmalonic Acid in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of ethylmalonic acid in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of a working solution of this compound (e.g., 10 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate ethylmalonic acid from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ethylmalonic acid: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z)
-
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix (e.g., stripped plasma).
Key Experiment 2: Derivatization for Enhanced Sensitivity (Optional)
For certain applications requiring even lower detection limits, a derivatization step can be incorporated to improve the chromatographic and mass spectrometric properties of ethylmalonic acid.
1. Derivatization Procedure (using 3-Nitrophenylhydrazine - 3NPH)
-
Following sample preparation (protein precipitation and evaporation), add 50 µL of a 10 mg/mL solution of 3-NPH in 50% acetonitrile.
-
Add 50 µL of a 6% pyridine (B92270) in 50% acetonitrile solution containing N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Vortex and incubate at 40°C for 30 minutes.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.[3]
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams illustrate the key workflows and logical relationships.
Caption: Experimental workflow for the quantification of ethylmalonic acid.
Caption: Rationale for choosing a deuterated internal standard.
Conclusion
The robust and reliable quantification of ethylmalonic acid in complex biological samples is crucial for the timely diagnosis and monitoring of metabolic disorders. The evidence strongly supports the use of this compound as the internal standard of choice for mass spectrometry-based methods. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process ensures superior accuracy, precision, and specificity compared to structural analog alternatives. While the initial investment in a stable isotope-labeled standard may be higher, the resulting data quality and the confidence in the analytical results are invaluable for advancing research and improving patient outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Guide to Reference Standards for the Absolute Quantification of Ethylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of commercially available reference standards for the absolute quantification of ethylmalonic acid (EMA). Accurate measurement of EMA is crucial for the diagnosis and monitoring of inherited metabolic disorders, such as Ethylmalonic Encephalopathy and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency, as well as for research into fatty acid oxidation and amino acid metabolism. This document outlines the available standards, their suppliers, and provides detailed experimental protocols for their use in common analytical platforms.
Comparison of Ethylmalonic Acid Reference Standards
The selection of a suitable reference standard is critical for achieving accurate and reproducible quantification of ethylmalonic acid. The following table summarizes the key specifications of commercially available standards. For absolute quantification, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.
| Product Name | Supplier | Catalog Number (Example) | Purity | Format | Applications |
| Ethylmalonic acid | Sigma-Aldrich | E3751 | ≥98.0% (GC) | Neat Solid | GC-MS, LC-MS |
| Ethylmalonic acid | Santa Cruz Biotechnology | sc-211181 | ≥97% | Solid | Analytical standard |
| Ethylmalonic acid | APExBIO | B5354 | ≥98.00% | Solid | Metabolic research |
| Ethylmalonic acid-d5 | MedChemExpress | HY-113470S | 99.89% | Solid | LC-MS, GC-MS (Internal Standard) |
Experimental Protocols for Absolute Quantification
The two primary analytical techniques for the absolute quantification of ethylmalonic acid in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Ethylmalonic acid-d5, is the gold standard for achieving the highest accuracy and precision.
Quantification of Ethylmalonic Acid by Isotope Dilution GC-MS
This method is suitable for the analysis of ethylmalonic acid in urine and plasma. Derivatization is required to increase the volatility of the analyte.
a. Sample Preparation and Derivatization:
-
To 100 µL of sample (urine or plasma), add a known amount of Ethylmalonic acid-d5 internal standard.
-
Perform a liquid-liquid or solid-phase extraction to isolate the organic acids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatize the dried residue using a suitable agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), by heating at 60-80°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) esters.
b. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ethylmalonic acid (2TMS): Monitor characteristic ions (e.g., m/z 261, 247, 147).
-
Ethylmalonic acid-d5 (2TMS): Monitor corresponding shifted ions (e.g., m/z 266, 252, 147).
-
c. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of ethylmalonic acid in the samples from the calibration curve.
Quantification of Ethylmalonic Acid by Isotope Dilution LC-MS/MS
LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation than GC-MS, as derivatization is typically not necessary.
a. Sample Preparation:
-
To 50 µL of plasma or serum, add a known amount of Ethylmalonic acid-d5 internal standard.
-
Precipitate proteins by adding a threefold to fourfold excess of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness or directly inject a diluted aliquot.
b. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) or a HILIC column for polar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate ethylmalonic acid from isomers like succinic acid. For example, start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Ethylmalonic acid: Monitor a specific precursor-to-product ion transition (e.g., m/z 131.0 -> 87.0).
-
Ethylmalonic acid-d5: Monitor the corresponding shifted transition (e.g., m/z 136.0 -> 92.0).
-
c. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculate the concentration of ethylmalonic acid in the samples using the regression equation from the calibration curve.
Metabolic Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the metabolic context of ethylmalonic acid and a typical workflow for its quantification.
Caption: Simplified metabolic pathway showing the formation of ethylmalonic acid from butyrate.
Caption: A typical experimental workflow for the absolute quantification of ethylmalonic acid using LC-MS/MS with an internal standard.
A Comparative Analysis of Derivatization Techniques for Ethylmalonic Acid
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of ethylmalonic acid (EMA), an organic acid implicated in several inborn errors of metabolism, derivatization is a critical step to enhance its volatility and improve chromatographic separation and detection. This guide provides a comparative analysis of common derivatization techniques, including silylation, esterification, and pentafluorobenzylation, along with a proposed method for chiral separation. Experimental data from various studies have been compiled to offer an objective comparison of their performance.
Quantitative Performance of Derivatization Techniques
The choice of derivatization reagent significantly impacts the sensitivity, selectivity, and reproducibility of ethylmalonic acid quantification. The following tables summarize the key performance metrics for silylation, esterification, and pentafluorobenzylation based on gas chromatography-mass spectrometry (GC-MS) analysis.
Table 1: Comparison of Silylation Reagents for Dicarboxylic Acids
| Feature | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) |
| Derivative Type | Trimethylsilyl (TMS) ester | tert-Butyldimethylsilyl (TBDMS) ester |
| Molecular Ion | Generally dominant[1][2] | Often present[1][2] |
| Key Fragments | [M-15]⁺, [M-89]⁺[1][2] | [M-57]⁺ (dominant), [M-131]⁺[1][2] |
| Suitability | Good for sterically hindered compounds[1] | Facilitates separation of isomers[1] |
| Limitations | May not produce characteristic fragmentation for high molecular mass compounds[1][2] | May yield small or no signal for sterically hindered compounds[1][2] |
| Reproducibility | Generally good, but TMS derivatives can be moisture-sensitive[3] | TBDMS derivatives are generally more stable to hydrolysis |
Table 2: Comparison of Esterification and Pentafluorobenzylation
| Feature | Esterification (e.g., with Diethyl Sulfate) | Pentafluorobenzylation (with PFB-Br) |
| Derivative Type | Ethyl ester | Pentafluorobenzyl (PFB) ester |
| Analysis Method | GC-MS[4] | GC-MS with Negative Ion Chemical Ionization (NICI)[5] |
| Detection Limit | 21 nM for methylmalonic acid[4] | High sensitivity, allows for trace analysis[5] |
| Specificity | Good | Highly specific, especially with a catalyst[5] |
| Key Fragments (for MMA) | N/A (specific to ethyl ester) | m/z 233 (di-PFB ester), m/z 349 (tri-PFB derivative)[5] |
| Reaction Conditions | 55°C for 30 min[4] | 60-80°C for 60 min[5] |
Experimental Protocols
Detailed methodologies for the key derivatization techniques are provided below. These protocols are based on established methods for dicarboxylic acids and can be adapted for ethylmalonic acid.
Silylation using BSTFA or MTBSTFA
This protocol is a general procedure for the silylation of organic acids for GC-MS analysis.
Materials:
-
Dried sample containing ethylmalonic acid
-
BSTFA + 1% TMCS (trimethylchlorosilane) or MTBSTFA
-
Pyridine (B92270) (anhydrous)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Ensure the sample is completely dry, as silylation reagents are moisture-sensitive. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.
-
To the dried sample, add 50 µL of anhydrous pyridine to dissolve the analytes.
-
Add 50 µL of BSTFA + 1% TMCS or MTBSTFA to the sample solution.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the sample to room temperature.
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
Esterification using Diethyl Sulfate
This method describes an aqueous-phase derivatization for the formation of ethyl esters.[4]
Materials:
-
Urine sample containing ethylmalonic acid
-
Diethyl sulfate
-
Tetrabutylammonium (B224687) hydrogensulfate (ion pairing agent)
-
Headspace vials
-
Water bath
Procedure:
-
To a headspace vial, add the urine sample.
-
Add 2 mg of tetrabutylammonium hydrogensulfate.
-
Add 60 µL of diethyl sulfate.
-
Seal the vial and heat at 55°C for 30 minutes in a water bath.
-
After cooling, perform headspace solid-phase microextraction (HS-SPME) for subsequent GC-MS analysis.
Pentafluorobenzylation using PFB-Br
This protocol is based on a highly sensitive method for the derivatization of methylmalonic acid, which is directly applicable to ethylmalonic acid.[5]
Materials:
-
Dried sample containing ethylmalonic acid
-
Pentafluorobenzyl bromide (PFB-Br)
-
N,N-Diisopropylethylamine (Hünig's base) - optional, for enhanced derivatization
-
Acetone
-
Heating block or oven
-
GC-MS vials
Procedure:
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of acetone.
-
Add 10 µL of PFB-Br.
-
For the formation of a tri-substituted derivative (which can enhance specificity), add 10 µL of N,N-diisopropylethylamine.[5]
-
Seal the vial tightly and incubate at 60-80°C for 60 minutes.
-
Cool the sample to room temperature.
-
The sample is now ready for GC-MS analysis, typically using negative-ion chemical ionization for highest sensitivity.
Proposed Chiral Derivatization using a Chiral Amine
This is a proposed method for the separation of ethylmalonic acid enantiomers based on the derivatization of carboxylic acids with chiral amines to form diastereomers, which can be separated on a standard achiral GC column.
Materials:
-
Dried sample containing ethylmalonic acid
-
Chiral amine (e.g., (R)- or (S)-1-phenylethylamine)
-
Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) - EDC)
-
Anhydrous dichloromethane
-
Anhydrous pyridine (as catalyst)
-
GC-MS vials
Procedure:
-
Ensure the sample is completely dry.
-
Dissolve the dried sample in 200 µL of anhydrous dichloromethane.
-
Add a molar excess of the chiral amine and the coupling agent (e.g., DCC or EDC).
-
Add a catalytic amount of anhydrous pyridine.
-
Cap the vial tightly and allow the reaction to proceed at room temperature for 1-2 hours, or with gentle heating (e.g., 40-50°C) for 30-60 minutes to ensure complete reaction.
-
Quench the reaction by adding a small amount of water.
-
Extract the diastereomeric amides with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (e.g., 1 M HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute in a suitable solvent for GC-MS analysis.
Workflow and Pathway Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflows for the described derivatization techniques.
References
- 1. Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-(+)-O-Acetyl-L-mandelic acid | 7322-88-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Lot-to-Lot Variability of Commercial Ethylmalonic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the lot-to-lot variability of commercially available Ethylmalonic acid-d3 (EMA-d3), a critical internal standard for mass spectrometry-based quantification of Ethylmalonic acid. Ensuring the consistency of your internal standard is paramount for the accuracy and reproducibility of clinical and research data. This document outlines key quality attributes to consider, presents illustrative comparative data from hypothetical commercial lots, and provides detailed experimental protocols for in-house verification.
Commercial Supplier Overview
This compound is available from several reputable suppliers. While stated purities are generally high, the actual performance can vary between lots. Below is a summary of typical specifications offered by major suppliers. It is important to note that a Certificate of Analysis (CoA) with lot-specific data should be obtained for each purchase.
| Supplier | Stated Chemical Purity | Stated Isotopic Purity | Format |
| Supplier A (Hypothetical) | ≥98% | ≥98% atom % D | Neat Solid |
| Supplier B (Hypothetical) | ≥99% | ≥99% deuterated forms (d1-d3) | Neat Solid |
| Supplier C (Hypothetical) | ≥98% | Not explicitly stated on website | Neat Solid |
Comparative Analysis of Hypothetical Lots
To illustrate the importance of lot-to-lot verification, we present simulated data for three hypothetical lots of this compound from three different suppliers. These data reflect typical variations that can be observed and highlight the necessity of in-house quality control.
| Parameter | Lot A-001 | Lot B-001 | Lot C-001 | Acceptance Criteria |
| Chemical Purity by LC-MS/MS (%) | 98.5 | 99.2 | 97.8 | ≥ 98.0% |
| Isotopic Purity by qNMR (% d3) | 99.1 | 99.5 | 98.2 | ≥ 98.0% |
| Concentration of 1 mg/mL Stock (µg/mL) | 1005 | 998 | 985 | 1000 ± 20 µg/mL |
| Presence of Unlabeled EMA (%) | 0.4 | 0.2 | 1.1 | ≤ 0.5% |
Interpretation of Results:
-
Lot A-001: Meets all acceptance criteria, demonstrating good chemical and isotopic purity, and accurate concentration.
-
Lot B-001: Shows the highest purity and accuracy, making it an excellent choice for sensitive assays.
-
Lot C-001: While the stated purity was high, this hypothetical lot shows slightly lower chemical and isotopic purity upon in-house testing and a higher than desirable percentage of unlabeled Ethylmalonic acid. The concentration of the stock solution is also on the lower end of the acceptable range. This lot may not be suitable for assays requiring very low limits of quantification.
Experimental Protocols
Detailed below are the methodologies for the key experiments cited in this guide. These protocols are based on established analytical techniques for similar compounds.[1][2][3]
Chemical Purity and Concentration Verification by LC-MS/MS
This method is used to determine the chemical purity of the this compound standard and to verify the concentration of prepared stock solutions.
a. Materials and Reagents:
-
This compound (from supplier)
-
Reference standard of Ethylmalonic acid (unlabeled) with known purity
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Calibrated analytical balance
b. Sample Preparation:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in a known volume of 50:50 acetonitrile:water to create a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the unlabeled Ethylmalonic acid reference standard in 50:50 acetonitrile:water.
-
QC Samples: Prepare quality control samples at low, medium, and high concentrations from the newly prepared this compound stock solution.
c. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Ethylmalonic acid from any potential impurities.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Ethylmalonic acid: m/z 131.0 -> 87.0
-
This compound: m/z 134.0 -> 90.0
-
d. Data Analysis:
-
Construct a calibration curve using the unlabeled Ethylmalonic acid standards.
-
Quantify the concentration of the this compound QC samples against the calibration curve. The calculated concentration should be within a predefined percentage of the nominal concentration (e.g., ±5%).
-
Assess chemical purity by integrating the peak area of the this compound and any impurity peaks in the chromatogram.
Isotopic Purity Assessment by Quantitative NMR (qNMR)
This method determines the isotopic enrichment of the deuterium (B1214612) label in the this compound.[4][5][6]
a. Materials and Reagents:
-
This compound (from supplier)
-
A certified internal standard of known purity (e.g., maleic acid)
-
Deuterated solvent (e.g., DMSO-d6)
-
High-precision NMR tubes
b. Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
c. NMR Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer
-
Nucleus: ¹H
-
Pulse Program: A standard quantitative pulse program with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
d. Data Analysis:
-
Process the NMR spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the protons in this compound and the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
-
Assess the isotopic purity by observing the residual proton signals at the deuterated positions.
Visualizations
The following diagrams illustrate the experimental workflow for assessing lot-to-lot variability and a relevant metabolic pathway.
Caption: Experimental workflow for the assessment of a new lot of this compound.
Caption: Simplified metabolic pathway showing the relevance of Ethylmalonic acid.
Conclusion
The lot-to-lot variability of stable isotope-labeled internal standards like this compound can significantly impact the reliability of quantitative assays. While commercial suppliers provide products with high stated purity, this guide demonstrates the importance of independent verification. By implementing robust in-house analytical protocols, such as LC-MS/MS and qNMR, researchers can ensure the consistency and accuracy of their internal standards, leading to more reliable and reproducible scientific outcomes. It is recommended to establish and adhere to predefined acceptance criteria for each new lot of standard received.
References
- 1. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. emerypharma.com [emerypharma.com]
A Comparative Guide to the Correlation of Urinary and Plasma Ethylmalonic Acid Levels Using a d3-Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ethylmalonic acid (EMA) levels in urine and plasma, focusing on analytical methodologies that utilize a deuterated (d3) internal standard for accurate quantification. The information presented is essential for researchers involved in the study of metabolic disorders, particularly ethylmalonic encephalopathy (EE) and short-chain acyl-CoA dehydrogenase (SCAD) deficiency, where EMA is a key biomarker.
Introduction
Ethylmalonic acid is a dicarboxylic acid that accumulates in the body due to defects in specific metabolic pathways. Its measurement in biological fluids is a cornerstone for the diagnosis and monitoring of certain inherited metabolic diseases.[1][2][3] The use of a stable isotope-labeled internal standard, such as d3-ethylmalonic acid, is critical for achieving the high accuracy and precision required in clinical and research settings, as it corrects for variations in sample preparation and instrument response.[4][5] This guide synthesizes available data to compare EMA concentrations in urine and plasma and details the experimental protocols for their measurement.
Quantitative Data Summary
| Population | Matrix | Analyte | Typical Concentration Range | Methodology |
| Healthy Individuals | Urine | Ethylmalonic Acid | < 10 µmol/mmol creatinine[6] | LC-MS/MS with d3-EMA IS |
| Plasma | Ethylmalonic Acid | 5 - 400 ng/mL[7][8] | LC-MS/MS with d3-EMA IS | |
| Ethylmalonic Encephalopathy (EE) Patients | Urine | Ethylmalonic Acid | Markedly elevated (e.g., 1200 - 2125 µmol/mmol creatinine)[9] | GC-MS or LC-MS/MS with d3-EMA IS |
| Plasma | C4- and C5-acylcarnitine esters | Increased (Normal <0.9 µmol/L for C4, <0.3 µmol/L for C5)[6] | Tandem Mass Spectrometry | |
| SCAD Deficiency Patients | Urine | Ethylmalonic Acid | Moderately to significantly elevated[10] | GC-MS or LC-MS/MS with d3-EMA IS |
| Plasma | C4-acylcarnitine | May be increased[2] | Tandem Mass Spectrometry |
IS: Internal Standard
Experimental Protocols
The accurate quantification of ethylmalonic acid in biological matrices typically involves stable isotope dilution analysis using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of d3-ethylmalonic acid as an internal standard is a common feature of these methods.[4][5][11][12][13]
Sample Preparation
-
Internal Standard Spiking: A known amount of d3-ethylmalonic acid is added to the urine or plasma sample at the beginning of the preparation process.[11][12][13]
-
Deproteinization (for plasma): Proteins are precipitated from plasma samples, typically by adding a solvent like acetonitrile (B52724) or by ultrafiltration.
-
Extraction: Ethylmalonic acid and the internal standard are extracted from the sample matrix. This can be achieved through liquid-liquid extraction or solid-phase extraction.[11][12][13]
-
Derivatization (often for GC-MS): To improve volatility and chromatographic properties for GC-MS analysis, the carboxylic acid groups of EMA and its internal standard are often derivatized (e.g., silylation or esterification).[7][8] For some LC-MS/MS methods, derivatization may not be necessary.
Analytical Method: LC-MS/MS
-
Chromatographic Separation: The extracted and prepared sample is injected into a liquid chromatograph. A reversed-phase C18 column is commonly used to separate EMA from other components in the sample.[11][12][13]
-
Ionization: The column effluent is introduced into the mass spectrometer, where molecules are ionized, typically using electrospray ionization (ESI).
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both endogenous EMA and the d3-EMA internal standard are monitored.
-
Quantification: The ratio of the peak area of endogenous EMA to the peak area of the d3-EMA internal standard is calculated. This ratio is then used to determine the concentration of EMA in the original sample by comparing it to a calibration curve prepared with known concentrations of EMA and a fixed concentration of the internal standard.
Visualizations
Experimental Workflow for EMA Quantification
Caption: Workflow for EMA quantification.
Logical Relationship of EMA in Metabolic Disease
Caption: EMA in metabolic disease.
Conclusion
The quantification of ethylmalonic acid in both urine and plasma is a vital tool for the diagnosis and management of specific inborn errors of metabolism. While urinary EMA is a more established diagnostic marker, the analysis of plasma acylcarnitines provides complementary information. The use of a d3-ethylmalonic acid internal standard in conjunction with LC-MS/MS or GC-MS is the gold standard for achieving reliable and accurate results. This guide provides researchers and clinicians with a comparative overview of EMA levels and the methodologies used for their determination, facilitating a better understanding of these critical biomarkers in metabolic disease.
References
- 1. medlink.com [medlink.com]
- 2. Ethylmalonic aciduria (Concept Id: C1865353) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Ethylmalonic acid (HMDB0000622) [hmdb.ca]
- 4. Methylmalonic acid quantification by stable isotope dilution gas chromatography-mass spectrometry from filter paper urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of methylmalonic acid in serum or plasma using isotope dilution-selected ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethylmalonic Encephalopathy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neurological and Vascular Manifestations of Ethylmalonic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoglycaemia and elevated urine ethylmalonic acid in a child homozygous for the short-chain acyl-CoA dehydrogenase 625G > A gene variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methylmalonic acid measured in plasma and urine by stable-isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Methylmalonic acid measured in plasma and urine by stable-isotope dilution and electrospray tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethylmalonic Acid-d3
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethylmalonic acid-d3, a deuterated form of ethylmalonic acid used in metabolic research. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
Immediate Safety and Handling Precautions
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn when handling this compound. This includes protective gloves, chemical safety goggles or a face shield, and a lab coat.[1][2] All handling should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of dust or aerosols.[1][2]
Quantitative Data Summary
For quick reference, the key physical and chemical properties of Ethylmalonic acid are summarized in the table below. Note that the deuterated form, this compound, will have a slightly higher molecular weight.
| Property | Value | Reference |
| Molecular Formula | C5H5D3O4 | [4] |
| Molecular Weight | 135.1 g/mol | [4] |
| Physical State | Solid, powder | [5][6] |
| Appearance | White to off-white | [2][5][6] |
| Melting Point | 109 - 114 °C (228.2 - 237.2 °F) | [5][6] |
| Solubility | Soluble in water | [2] |
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is to treat it as a chemical waste and transfer it to a licensed professional waste disposal service.[1] This ensures compliance with federal, state, and local environmental regulations.
For Small Laboratory Quantities:
-
Collection:
-
Carefully collect the solid this compound waste in a designated and clearly labeled waste container.
-
Avoid creating dust. If cleaning up a spill, do so by mechanically sweeping or shoveling the material into the container.[1]
-
Ensure the container is suitable for chemical waste, is in good condition, and has a secure lid.
-
-
Labeling:
-
Label the waste container clearly with "this compound" and any other required hazard information as per your institution's and local regulations.
-
-
Storage:
-
Disposal Request:
-
Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a contracted licensed waste disposal company.
-
Consideration for Neutralization (for non-deuterated Ethylmalonic Acid):
For very small quantities of the non-deuterated form, neutralization to a pH between 5.5 and 9.5 may be a possibility before drain disposal, provided this is permitted by your local regulations and the waste does not have other hazardous characteristics.[7] However, for deuterated compounds, it is best to consult with your EHS office before proceeding with this method.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. isotope.com [isotope.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Ethylmalonic acid | C5H8O4 | CID 11756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling Ethylmalonic acid-d3
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Ethylmalonic acid-d3. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a substance that can cause skin and eye irritation.[1] It may also cause respiratory irritation.[1][2] As a deuterated compound, it is a stable isotope and not radioactive.[3]
GHS Hazard Statements:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times. Chemical safety goggles are recommended. A face shield can be worn over safety glasses for additional protection from splashes.[1][4][5][6] |
| Hand Protection | Chemical-resistant Gloves | Wear suitable protective gloves. Nitrile or neoprene gloves are generally recommended for handling organic acids. Always inspect gloves for tears or holes before use.[1][5] |
| Body Protection | Laboratory Coat | A lab coat or smock should be worn to protect against skin contact and contamination of personal clothing.[7][8] |
| Respiratory Protection | Respirator | In case of inadequate ventilation or when handling the powder outside of a fume hood, a NIOSH-approved respirator for dusts and organic vapors should be used.[1][9] |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
Use a chemical fume hood for all procedures that may generate dust or aerosols.[7]
2. Personal Preparation:
-
Ensure all required PPE is clean, in good condition, and properly worn before handling the compound.
-
Tie back long hair and remove any dangling jewelry.
-
Do not wear open-toed shoes or sandals in the laboratory.[8]
3. Handling the Compound:
-
Before use, carefully read the label on the container twice.[7]
-
Avoid breathing dust or mist.[1]
-
Measure and weigh the compound carefully to avoid creating dust.
-
If the compound needs to be dissolved, use appropriate anhydrous solvents in a closed system if possible.[10]
4. In Case of a Spill:
-
If a spill occurs, clean it up immediately.[7]
-
For solid spills, carefully sweep up the material and place it in a designated waste container. Avoid generating dust.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
5. Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][7]
-
Do not eat, drink, or smoke in the laboratory.[8]
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Place any unused compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a designated, labeled waste container. Do not pour down the sink.[7]
-
Contaminated Glassware: Rinse glassware thoroughly with an appropriate solvent, and collect the rinsate as chemical waste before washing.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5D3H5O4 | [1] |
| Molecular Weight | ~135.1 g/mol | [11] |
| Physical State | Solid (Powder) | [6][12] |
| Appearance | Off-white | [6][12] |
| Melting Point | 109 - 114 °C | [6][12] |
| Purity | ≥98% | [13] |
Experimental Workflow
References
- 1. isotope.com [isotope.com]
- 2. Ethylmalonic acid | C5H8O4 | CID 11756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deuterated Compounds [simsonpharma.com]
- 4. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. fishersci.com [fishersci.com]
- 7. pozescaf.com [pozescaf.com]
- 8. iisertirupati.ac.in [iisertirupati.ac.in]
- 9. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. fishersci.com [fishersci.com]
- 13. ETHYLMALONIC ACID | Eurisotop [eurisotop.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
